molecular formula C29H51ClN2O3 B1148464 DL-Ppmp CAS No. 139889-65-9

DL-Ppmp

Cat. No.: B1148464
CAS No.: 139889-65-9
M. Wt: 511.2
InChI Key: ORVAUBQYJOFWFY-ZHESDOBJSA-N
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Description

D-threo-PPMP is a glucosylceramide (GlyCer) synthetase inhibitor., It is the active enanantiomer and enzymatic inhibitory component of the racemic DL-threo-PPMP. In MDCK kidney epithelial cells, D-threo-PPMP induces a 70% reduction in cell growth in vitro at 20 µM and significantly inhibits DNA synthesis at 3 µM.

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAUBQYJOFWFY-ZHESDOBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The In-Depth Technical Guide to the Mechanism of Action of DL-threo-PPMP

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of a Potent Glycosphingolipid Synthesis Inhibitor

Introduction: Unraveling the Role of DL-threo-PPMP in Glycosphingolipid Metabolism

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) is a synthetic, cell-permeable ceramide analog that has emerged as a critical tool for researchers investigating the intricate world of glycosphingolipid (GSL) metabolism.[1] GSLs are essential components of cellular membranes, playing pivotal roles in a myriad of physiological processes, including signal transduction, cell-cell recognition, and the regulation of inflammation.[2][3] The biosynthesis of these complex lipids is a tightly regulated cascade of enzymatic reactions, the initiation of which is a key point of therapeutic and investigational interest.[3][4] This guide provides a comprehensive overview of the mechanism of action of DL-threo-PPMP, its downstream cellular consequences, and the experimental methodologies used to validate its activity, tailored for an audience of researchers, scientists, and drug development professionals.

At its core, the scientific utility of DL-threo-PPMP lies in its specific and potent inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs.[1][5][6] By acting as a competitive inhibitor of this crucial enzyme, DL-threo-PPMP provides a means to pharmacologically manipulate the GSL pathway, thereby enabling the elucidation of the functional roles of these lipids in health and disease.[7] The "DL-threo" designation refers to the racemic mixture of the D- and L-threo stereoisomers. It is important to note that the biological activity of this compound is highly stereospecific, with the D-threo-PPMP enantiomer being the active inhibitor of GCS, while the L-threo isomer is largely inactive.[8][9] This stereospecificity makes the L-threo isomer an ideal negative control in experimental settings to ensure that observed effects are directly attributable to GCS inhibition.[8]

The Primary Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase

The central mechanism through which DL-threo-PPMP exerts its effects is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[7] As a structural analog of ceramide, the natural substrate for GCS, DL-threo-PPMP effectively competes for binding at the enzyme's active site.[7] This prevents the transfer of a glucose molecule from UDP-glucose to ceramide, a pivotal reaction that initiates the synthesis of the vast majority of GSLs.[5][10]

The biosynthesis of GSLs begins in the endoplasmic reticulum with the synthesis of ceramide.[3] Ceramide is then transported to the Golgi apparatus, where GCS catalyzes the addition of a glucose moiety to form glucosylceramide (GlcCer).[2][3] GlcCer serves as the precursor for the synthesis of a wide array of more complex GSLs, including lactosylceramides, gangliosides, and globosides.[4][11] By blocking this initial glycosylation step, DL-threo-PPMP effectively halts the production of this entire family of lipids.

The inhibitory potency of DL-threo-PPMP is well-documented, with reported IC50 values typically in the low micromolar range.[1] This makes it a more effective inhibitor in intact cells compared to some of its predecessors, such as D,L-threo-PDMP.[12] The consequences of this enzymatic blockade are twofold and form the basis of its utility in research: the depletion of downstream GSLs and the accumulation of the GCS substrate, ceramide.[7][13]

Downstream Cellular Consequences of GCS Inhibition

The inhibition of GCS by DL-threo-PPMP triggers a cascade of cellular events stemming from the altered balance of sphingolipids. These consequences are of significant interest in various fields of biomedical research, from cancer biology to neurodegenerative diseases.

Depletion of Complex Glycosphingolipids

The most direct consequence of GCS inhibition is a significant reduction in the cellular levels of glucosylceramide and all subsequently synthesized GSLs.[7] This depletion alters the composition and properties of the plasma membrane, particularly the lipid rafts where GSLs are enriched.[3] These membrane microdomains are critical for organizing signaling molecules and regulating membrane fluidity.[3] Consequently, the depletion of GSLs can disrupt a variety of cellular processes, including:

  • Cell Signaling: GSLs act as modulators of signal transduction pathways. For instance, the ganglioside GM3 has been shown to inhibit the activation of the epidermal growth factor (EGF) receptor.[11]

  • Cell Adhesion and Recognition: The carbohydrate portions of GSLs extend into the extracellular space and participate in cell-cell and cell-matrix interactions.[4]

  • Cell Growth and Proliferation: The inhibition of GSL synthesis has been shown to block the cell cycle and inhibit the growth of cancer cells.[14]

  • Cytokinesis: Studies have demonstrated that the inhibition of GCS can lead to a failure of cleavage furrow ingression during cell division, resulting in binucleated cells.[13]

Accumulation of Ceramide

The blockade of GCS leads to the accumulation of its substrate, ceramide.[7][13] Ceramide is not merely a structural lipid but also a potent bioactive molecule implicated in a range of cellular stress responses.[5] The accumulation of ceramide can trigger several key cellular pathways:

  • Apoptosis: Ceramide is a well-established second messenger in the induction of programmed cell death (apoptosis).[5][15] By preventing the conversion of pro-apoptotic ceramide to glucosylceramide, DL-threo-PPMP can sensitize cells to apoptotic stimuli.[5]

  • Autophagy: There is evidence to suggest that the inhibition of GCS can stimulate autophagy flux in neurons.[16]

  • Cell Cycle Arrest: Elevated ceramide levels can contribute to the inhibition of cell proliferation.[14]

The dual effects of GSL depletion and ceramide accumulation make DL-threo-PPMP a powerful tool for studying the intricate balance of the sphingolipid metabolic network and its impact on cellular fate.

Visualizing the Mechanism: The Glycosphingolipid Synthesis Pathway and DL-threo-PPMP Inhibition

To provide a clear visual representation of the mechanism of action of DL-threo-PPMP, the following diagram illustrates the glycosphingolipid synthesis pathway and the specific point of inhibition.

GSL_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine + Palmitoyl-CoA->Ceramide De Novo Synthesis Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi Transport UDP-Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP-Glucose->GCS Glucosylceramide Glucosylceramide Complex GSLs Complex GSLs Glucosylceramide->Complex GSLs Further Glycosylation (Lactosylceramides, Gangliosides, etc.) GCS->Glucosylceramide Ceramide_Golgi->GCS DL-threo-PPMP DL-threo-PPMP DL-threo-PPMP->GCS Inhibition

Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PPMP.

Quantitative Data Summary: Inhibitory Potency of DL-threo-PPMP

The following table summarizes the reported inhibitory concentration (IC50) values for DL-threo-PPMP against glucosylceramide synthase. It is important to note that these values can vary depending on the experimental system and assay conditions.

CompoundTarget EnzymeReported IC50Reference
DL-threo-PPMPGlucosylceramide Synthase (GCS)2-20 µM[1]
D-threo-PDMPGlucosylceramide Synthase (GCS)~5 µM[17]

Experimental Protocol: In Vitro Glucosylceramide Synthase Activity Assay

To provide a practical context for the study of GCS inhibitors, this section outlines a detailed, step-by-step methodology for an in vitro GCS activity assay using a fluorescently labeled ceramide analog. This protocol is based on established methods in the field.[18]

Objective: To measure the activity of glucosylceramide synthase in cell or tissue homogenates and to determine the inhibitory potential of compounds like DL-threo-PPMP.

Principle: This assay measures the conversion of a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) to its corresponding glucosylceramide product. The lipid products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.

Materials:

  • Cell or tissue homogenates containing GCS

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DL-threo-PPMP or other test inhibitors

  • Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • TLC plates (e.g., Silica Gel 60)

  • TLC developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4 v/v/v)

  • Fluorescence imaging system or HPLC with a fluorescence detector

Experimental Workflow:

Caption: Workflow for an in vitro Glucosylceramide Synthase Activity Assay.

Step-by-Step Methodology:

  • Preparation of Homogenates:

    • Homogenize cells or tissues in a suitable buffer (e.g., hypotonic lysis buffer) on ice.

    • Centrifuge to remove cellular debris and collect the supernatant containing the microsomal fraction where GCS is located.

    • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

  • Assay Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixtures. A typical reaction might contain:

      • 50-100 µg of homogenate protein

      • Assay buffer to the final volume

      • NBD-C6-ceramide (e.g., 10 µM final concentration)

      • UDP-glucose (e.g., 50 µM final concentration)

      • DL-threo-PPMP at various concentrations (for inhibition studies) or vehicle control (e.g., DMSO).

  • Incubation:

    • Initiate the reaction by adding the UDP-glucose.

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol (2:1 v/v) solution.

    • Vortex thoroughly to extract the lipids into the organic phase.

    • Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Lipid Separation and Quantification:

    • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1 v/v).

    • Spot the samples onto a TLC plate alongside standards for NBD-C6-ceramide and NBD-C6-glucosylceramide.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-C6-glucosylceramide spot using a fluorescence imaging system.

    • Alternatively, analyze the lipid extract by HPLC with fluorescence detection for more precise quantification.

  • Data Analysis:

    • Calculate the amount of NBD-C6-glucosylceramide produced in each reaction.

    • Express GCS activity as pmol of product formed per mg of protein per hour.

    • For inhibition studies, plot the percentage of GCS activity against the concentration of DL-threo-PPMP to determine the IC50 value.

Conclusion: A Versatile Tool for Sphingolipid Research

DL-threo-PPMP stands as a cornerstone chemical probe for the investigation of glycosphingolipid metabolism and function. Its well-defined mechanism of action, centered on the competitive inhibition of glucosylceramide synthase, provides a reliable and reproducible means to perturb the sphingolipidome. The resulting depletion of complex GSLs and accumulation of ceramide have profound and pleiotropic effects on cellular physiology, making DL-threo-PPMP an invaluable tool for dissecting the roles of these lipids in a wide range of biological processes and disease states. The methodologies outlined in this guide offer a framework for the practical application of DL-threo-PPMP in a research setting, empowering scientists to further unravel the complexities of the glycosphingolipid world.

References

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  • MedchemExpress. (n.d.). D-threo-PPMP | GlcCer Synthase Inhibitor.
  • Semantic Scholar. (n.d.). Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders.
  • MedchemExpress. (n.d.). D-threo-PPMP hydrochloride | GlcCer Synthase Inhibitor.
  • Bleicher, R. J., & Cabot, M. C. (2002). Glucosylceramide synthase and apoptosis. Biochimica et biophysica acta, 1585(2-3), 172–178.
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  • Wang, Y., et al. (2017). Glucosylceramide Synthase Regulates the Proliferation and Apoptosis of Liver Cells in Vitro by Bcl‑2/Bax Pathway. Molecular medicine reports, 16(5), 7355–7360.
  • Sigma-Aldrich. (n.d.). DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol 98%.
  • Cayman Chemical. (n.d.). DL-threo-PPMP (hydrochloride).
  • MDPI. (2018). Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo.
  • Montagnac, G., et al. (2011). Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure. The Journal of cell biology, 193(4), 737–751.
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  • Zhang, M., et al. (2014). Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. Journal of visualized experiments : JoVE, (87), 51582.
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Sources

DL-threo-PPMP synthesis and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Chemical Properties of DL-threo-PPMP

Foreword

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) stands as a pivotal research tool in the study of glycosphingolipid metabolism. As a structural analog of ceramide, it serves as a potent inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in the biosynthesis of most glycosphingolipids.[1][2] This guide offers a comprehensive overview of DL-threo-PPMP, detailing a robust synthetic pathway, elucidating its chemical and physical properties, and exploring the biochemical mechanism that underpins its utility in cell biology and drug development. Designed for researchers and drug development professionals, this document provides the foundational knowledge and practical methodologies required to effectively synthesize, handle, and apply this critical inhibitor.

Introduction to DL-threo-PPMP: A Ceramide Analog

DL-threo-PPMP is a synthetic, racemic compound that mimics the structure of endogenous ceramide. Its primary significance lies in its ability to competitively inhibit glucosylceramide synthase (GCS), an integral enzyme located at the cytosolic face of the Golgi apparatus.[3] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[4][5] This reaction is the gateway to the synthesis of a vast array of complex glycosphingolipids (GSLs), which are crucial components of cellular membranes involved in signal transduction, cell-cell recognition, proliferation, and differentiation.[1]

By blocking this initial step, DL-threo-PPMP effectively depletes the cellular pool of GlcCer and its downstream derivatives. This targeted inhibition allows researchers to investigate the multifaceted roles of GSLs in both normal physiological processes and pathological conditions, including lysosomal storage disorders like Gaucher disease, cancer cell multidrug resistance, and neurodegenerative processes.[4][6][7] The "DL-threo" designation indicates that the compound is a racemic mixture of the D-threo (1R,2R) and L-threo (1S,2S) stereoisomers. It is the D-threo enantiomer that is primarily responsible for the potent inhibition of GCS.[8][9]

Physicochemical Properties

A thorough understanding of the chemical and physical properties of DL-threo-PPMP is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide (for the D-threo isomer)
Synonyms DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, DL-PPMP[2][10]
CAS Number 149022-18-4[2]
Molecular Formula C₂₉H₅₀N₂O₃
Molecular Weight 474.7 g/mol
Appearance Crystalline solid / Powder[2][11]
Purity Typically >98%
Solubility Soluble in DMSO (to 10 mM), Ethanol, and Methanol.[2][12]
Storage Conditions Store at -20°C under desiccating conditions.[2][12]
Stability Stable for ≥ 4 years when stored correctly.[2]

Stereoselective Synthesis of DL-threo-PPMP

The synthesis of DL-threo-PPMP requires precise stereochemical control to achieve the desired threo configuration. The following protocol is adapted from established methods for synthesizing related ceramide analogs, such as D-threo-PDMP, from chiral precursors like D- or L-serine.[13] This pathway ensures high stereoselectivity.

Rationale for Synthetic Strategy

The core of this synthesis is the use of a chiral amino acid, D-serine, to set the stereochemistry at the C2 position. The Phenyl group is introduced via a Grignard reaction, which, under appropriate conditions, favors the formation of the threo diastereomer. The morpholine and palmitoyl moieties are then introduced in subsequent steps. A key feature is the formation of a tosylate intermediate, which allows for the divergent synthesis of various analogs by reaction with different amines.[13]

Experimental Protocol: Synthesis from D-Serine

Step 1: Protection of D-Serine

  • Suspend D-serine in methanol.

  • Add thionyl chloride dropwise at 0°C to form the methyl ester hydrochloride.

  • Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to yield Boc-D-serine methyl ester.

Step 2: Introduction of the Phenyl Group (Grignard Reaction)

  • Dissolve the protected serine ester in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C.

  • Add a solution of phenylmagnesium bromide in THF dropwise. This reaction adds the phenyl group to the ester carbonyl, forming a tertiary alcohol. The stereochemistry is directed by the existing chiral center.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Reduction and Protection

  • The resulting ketone is reduced using a mild reducing agent like sodium borohydride to yield the desired alcohol with the threo configuration.

  • Protect the newly formed secondary alcohol, for instance, as a silyl ether (e.g., using TBDMSCl), to prevent it from interfering in subsequent steps.

Step 4: Tosylation of the Primary Alcohol

  • Selectively deprotect the primary alcohol (if a protecting group was used on both).

  • React the intermediate with p-toluenesulfonyl chloride (TsCl) in pyridine to convert the primary hydroxyl group into a good leaving group (tosylate). This forms the key intermediate, a protected D-threo-tosylate.

Step 5: Introduction of the Morpholine Moiety

  • Displace the tosylate group by nucleophilic substitution with morpholine. This reaction is typically carried out in a polar aprotic solvent like DMF at an elevated temperature.

Step 6: Deprotection and N-Acylation

  • Remove the Boc protecting group from the amine using an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Remove the silyl protecting group from the secondary alcohol using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Acylate the free amine with palmitoyl chloride in the presence of a base (e.g., TEA) in a solvent like dichloromethane (DCM) to yield the final product, D-threo-PPMP.

To synthesize the racemic DL-threo-PPMP, one can either start with DL-serine or synthesize the D-threo and L-threo enantiomers separately (starting from D- and L-serine, respectively) and then combine them in equimolar amounts.

Synthesis Workflow Diagram

G cluster_protection Step 1: Protection cluster_grignard Steps 2 & 3: Phenyl Addition & Reduction cluster_activation Steps 4 & 5: Activation & Substitution cluster_final Step 6: Deprotection & Acylation D_Serine D-Serine Boc_Serine Boc-D-Serine Methyl Ester D_Serine->Boc_Serine 1. SOCl₂, MeOH 2. Boc₂O, TEA Protected_Threo Protected D-threo Amino Diol Boc_Serine->Protected_Threo 1. PhMgBr, THF 2. NaBH₄ Tosylate Tosylated Intermediate Protected_Threo->Tosylate TsCl, Pyridine Morpholino_Intermediate Protected Morpholino Intermediate Tosylate->Morpholino_Intermediate Morpholine, DMF Final_Product D-threo-PPMP Morpholino_Intermediate->Final_Product 1. TFA or HCl 2. Palmitoyl Chloride

Caption: Stereoselective synthesis pathway for D-threo-PPMP from D-Serine.

Mechanism of Action: Inhibition of Glucosylceramide Synthase

DL-threo-PPMP functions as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1] The D-threo isomer, being a close structural analog of ceramide, acts as a competitive inhibitor with respect to the ceramide binding site on the enzyme.[14][15] The L-threo isomer is significantly less active as an inhibitor.

The Glycosphingolipid Biosynthetic Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum and culminates in the formation of ceramide.[3] Ceramide is then transported to the Golgi apparatus, where GCS catalyzes its glucosylation on the cytosolic leaflet.[3] This newly formed glucosylceramide is the precursor for hundreds of different complex GSLs, including lactosylceramides, globosides, and gangliosides.

Inhibition of GCS by DL-threo-PPMP creates a metabolic bottleneck, leading to two primary consequences:

  • Depletion of Glycosphingolipids: The synthesis of GlcCer and all downstream GSLs is significantly reduced. This allows for the study of cellular processes that depend on these lipids.

  • Accumulation of Ceramide: By blocking its conversion to GlcCer, PPMP can lead to an accumulation of cellular ceramide. Elevated ceramide levels are known to trigger signaling pathways that can lead to cell cycle arrest and apoptosis.[16]

Signaling Pathway Diagram

G cluster_ER Endoplasmic Reticulum cluster_Golgi Cytosolic face of Golgi cluster_outcomes Cellular Outcomes Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide Multiple Steps GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis Accumulation GlcCer Glucosylceramide (GlcCer) GCS->GlcCer GSL_Depletion GSL Depletion Complex_GSLs Complex GSLs (Gangliosides, etc.) GlcCer->Complex_GSLs Further Glycosylation Inhibitor DL-threo-PPMP Inhibitor->GCS Inhibition

Caption: Inhibition of the GSL pathway by DL-threo-PPMP.

Protocol for In Vitro GCS Inhibition Assay

To validate the synthetic compound and quantify its inhibitory potency, a cell-free enzymatic assay can be performed. This protocol measures the incorporation of radiolabeled glucose into ceramide.

Materials:

  • Cell homogenates or microsomes from a suitable cell line (e.g., MDCK cells) as the enzyme source.[2]

  • Radiolabeled UDP-[¹⁴C]glucose.

  • Ceramide substrate (e.g., C6-ceramide).

  • DL-threo-PPMP stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl₂).

  • Scintillation cocktail and vials.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the assay buffer, a fixed concentration of ceramide, and varying concentrations of DL-threo-PPMP (e.g., from 0.1 µM to 100 µM). Include a "no inhibitor" control.

  • Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding the cell homogenate (enzyme source) and UDP-[¹⁴C]glucose.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to extract the lipids.

  • Centrifuge to separate the phases. The newly synthesized [¹⁴C]glucosylceramide will be in the lower organic phase.

  • Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid residue in a small volume of chloroform/methanol.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The IC₅₀ for DL-threo-PPMP is typically in the range of 2-20 µM.[1]

Conclusion

DL-threo-PPMP is an indispensable tool for glycosphingolipid research. Its well-defined mechanism as a competitive inhibitor of glucosylceramide synthase provides a reliable method for modulating GSL biosynthesis in vitro and in vivo. The stereoselective synthesis outlined in this guide allows for the production of a high-purity compound, and the accompanying biochemical assay provides a robust system for validating its inhibitory activity. By leveraging the principles and protocols detailed herein, researchers can confidently employ DL-threo-PPMP to further unravel the complex biology of glycosphingolipids.

References

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An In-depth Technical Guide to the Cellular Effects of Glucosylceramide Synthase Inhibition by DL-Ppmp

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide Synthase (GCS), or UDP-glucose:ceramide glucosyltransferase (UGCG), occupies a pivotal juncture in cellular metabolism, catalyzing the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1] These complex molecules are not merely structural components of the cell membrane but are critical modulators of signal transduction, cell-cell recognition, and proliferation.[2][3] The synthetic ceramide analog, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp), is a potent and specific inhibitor of GCS, making it an invaluable tool for dissecting the multifaceted roles of GSLs.[4][5] Inhibition of GCS by this compound initiates a cascade of profound cellular changes, including the depletion of complex GSLs, the accumulation of the bioactive lipid ceramide, and the subsequent induction of apoptosis, autophagy, and cell cycle arrest. This guide provides a comprehensive technical overview of the mechanisms of action of this compound, its downstream cellular consequences, and detailed protocols for studying these effects in a laboratory setting.

The Central Role of Glucosylceramide Synthase in Cellular Homeostasis

Glycosphingolipids are integral components of eukaryotic cell membranes, where they cluster into specialized microdomains known as lipid rafts.[6] These domains function as signaling platforms, regulating receptor tyrosine kinases, integrin signaling, and other pathways crucial for cell survival and function. The synthesis of the vast majority of these GSLs begins with a single enzymatic reaction: the glucosylation of ceramide by GCS to form glucosylceramide (GlcCer).[3][7] This product is then further modified in the Golgi apparatus to generate hundreds of distinct GSL species, including those of the ganglio-, globo-, and lacto-series.[2][8]

Given this central role, dysregulation of GCS activity and aberrant GSL expression are hallmarks of numerous pathologies, most notably cancer, where they contribute to multidrug resistance, metastasis, and altered cell signaling.[2][9][10] Consequently, GCS has emerged as a significant therapeutic target.[1][3]

Mechanism of Action: this compound as a Specific GCS Inhibitor

This compound is a structural analog of ceramide that acts as a potent inhibitor of GCS.[5] Its mechanism involves direct competition with endogenous ceramide for the enzyme's active site, thereby blocking the synthesis of GlcCer.[8] This inhibition is stereospecific; the D-threo isomer is the active form, while other isomers, such as the L-threo or erythro forms, are significantly less active or inactive.[8][11][12]

The primary biochemical consequences of GCS inhibition are twofold:

  • Depletion of Glucosylceramide and Complex GSLs: By blocking the initial step, this compound leads to a time- and dose-dependent reduction in the cellular pools of GlcCer and all downstream GSLs.[13][14]

  • Accumulation of Ceramide: The enzymatic block causes the substrate, ceramide, to accumulate within the cell.[14][15] This is a critical event, as ceramide is not merely a precursor lipid but a potent second messenger that can trigger pathways leading to apoptosis and cell cycle arrest.[1]

GSL_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Cer Ceramide GCS GCS (Glucosylceramide Synthase) Cer->GCS GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide GlcCer->LacCer Glycosylation Steps Complex_GSLs Complex GSLs (Gangliosides, Globosides, etc.) LacCer->Complex_GSLs Glycosylation Steps UDP_Glc UDP-Glucose UDP_Glc->GCS DL_Ppmp This compound DL_Ppmp->GCS Inhibition GCS->GlcCer Glucosylation Apoptosis_Pathway DL_Ppmp This compound GCS GCS Inhibition DL_Ppmp->GCS Ceramide Ceramide Accumulation GCS->Ceramide Stress_Kinases Stress Kinase Activation (e.g., JNK) Ceramide->Stress_Kinases Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-9 -> Caspase-3) Stress_Kinases->Caspase_Cascade Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Ceramide-mediated apoptosis pathway following GCS inhibition.
Modulation of Autophagy

Autophagy, or "self-eating," is a catabolic process for degrading and recycling cellular components. The relationship between GCS inhibition and autophagy is complex. Ceramide accumulation can induce autophagy as a pro-survival response to cellular stress. [4]However, sustained or excessive autophagy can also lead to autophagic cell death. [16]The ultimate outcome—cell survival or death—depends on the cellular context, the degree of GCS inhibition, and the crosstalk with apoptotic pathways. [16][17][18]Often, autophagy and apoptosis are co-regulated, with key proteins like Beclin-1 acting as nodes of interaction. [16]

Cell Cycle Arrest

Inhibition of GSL synthesis has been shown to impede cell proliferation by inducing cell cycle arrest, typically in the G1 phase. [14][19]This effect is thought to be mediated by both the depletion of GSLs, which are required for the proper function of growth factor receptors in membrane rafts, and the accumulation of anti-proliferative ceramide. [19]GCS inhibition can disrupt the signaling cascades that drive progression through the G1/S checkpoint, preventing cells from committing to DNA replication. [20][21]

Experimental Methodologies: A Practical Guide

To rigorously study the effects of this compound, a multi-pronged approach combining biochemical analysis with cell-based assays is essential.

Protocol 1: Analysis of Glycosphingolipid and Ceramide Levels by Mass Spectrometry

This protocol provides a workflow for the quantitative analysis of key lipids following GCS inhibition. The causality behind this choice is that mass spectrometry offers unparalleled sensitivity and specificity, allowing for the precise quantification of dozens of individual lipid species in a single run. [22][23] Methodology:

  • Cell Treatment: Plate cells at a desired density (e.g., 1x10^6 cells per 10 cm dish) and allow them to adhere overnight. Treat cells with this compound (a typical concentration range is 5-20 µM) or vehicle (e.g., DMSO) for 24-72 hours. [8]2. Cell Harvesting: Aspirate media, wash cells twice with ice-cold PBS, and scrape cells into a known volume of PBS. Reserve a small aliquot for protein quantification (e.g., BCA assay).

  • Lipid Extraction: Perform a biphasic lipid extraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water solvent system. [8][24] * To the cell suspension, add methanol and chloroform to achieve a single-phase system (e.g., 1:2:0.8 v/v/v chloroform:methanol:aqueous sample).

    • Vortex thoroughly and incubate at room temperature.

    • Add additional chloroform and water to induce phase separation.

    • Centrifuge to pellet protein and separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen. The sample can then be reconstituted in an appropriate solvent for mass spectrometry analysis. For GSLs, permethylation may be performed to improve ionization efficiency. [24][25]5. LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. [23] * Use a suitable chromatography column (e.g., C18) to separate lipid species.

    • Employ a triple quadrupole or Q-TOF mass spectrometer operating in a multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for a lipid of interest and monitoring a specific product ion after fragmentation, ensuring high specificity. [23] * Quantify lipids by comparing their peak areas to those of known amounts of internal standards added at the beginning of the extraction.

Lipidomics_Workflow A 1. Cell Culture & Treatment (this compound vs. Vehicle) B 2. Cell Harvesting & Lysis A->B C 3. Lipid Extraction (e.g., Bligh-Dyer) B->C D 4. Sample Preparation (Drying & Reconstitution) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Quantification E->F

Caption: Experimental workflow for quantitative lipidomics.
Protocol 2: Fluorometric Caspase-3 Activity Assay

This assay provides a quantitative measure of apoptosis. It is based on the principle that active caspase-3 specifically cleaves a synthetic substrate, releasing a fluorescent molecule. [26]This method is chosen for its high throughput, sensitivity, and direct measurement of a key executioner of apoptosis. [27][28] Methodology:

  • Cell Treatment: Plate cells in a 96-well plate (e.g., 5x10^4 cells/well) and treat with this compound as described above. Include untreated controls and a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes. [26][29]3. Prepare Reaction Mix: On ice, prepare a master reaction mix containing 2x reaction buffer and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). [28][29]The final reaction should contain DTT to ensure the caspase catalytic site remains in a reduced, active state.

  • Assay Execution: Add 50 µL of the reaction mix to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader equipped with the appropriate filters (e.g., excitation at 380 nm and emission at 440 nm for AMC). [26][28]7. Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express the results as a fold-change in caspase-3 activity relative to the untreated control.

Data Summary and Interpretation

The inhibition of GCS by this compound is expected to produce a distinct and measurable pattern of cellular changes. The table below summarizes the anticipated quantitative results from the described protocols.

Parameter MeasuredMethodExpected Outcome with this compoundCausality/Interpretation
Glucosylceramide (GlcCer)LC-MS/MSSignificant Decrease (e.g., 50-90%)Direct consequence of GCS enzyme inhibition. [11][14]
Total CeramideLC-MS/MSSignificant Increase (e.g., 2-5 fold)Accumulation of the substrate upstream of the enzymatic block. [14][15]
Complex GSLs (e.g., GM3)LC-MS/MSSignificant Decrease Depletion of the precursor GlcCer prevents downstream synthesis. [13]
Caspase-3 ActivityFluorometric AssaySignificant Increase (e.g., 3-10 fold)Ceramide accumulation triggers the intrinsic apoptotic pathway. [30]
Cells in G1 PhaseFlow CytometryIncreased Percentage GSL depletion and ceramide accumulation induce cell cycle arrest. [19]

Conclusion and Future Perspectives

This compound-mediated inhibition of glucosylceramide synthase provides a powerful model for understanding the profound influence of glycosphingolipid metabolism on cellular fate. The resulting depletion of complex GSLs and accumulation of ceramide converge to induce apoptosis, autophagy, and cell cycle arrest. These effects underscore the potential of GCS inhibitors as therapeutic agents, particularly in oncology, where overcoming multidrug resistance and inhibiting proliferation are key goals. [30]Further research using these tools will continue to illuminate the intricate signaling networks governed by GSLs and open new avenues for drug development targeting metabolic vulnerabilities in disease.

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The Investigator's Guide to DL-Ppmp: A Technical Probe into Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-Ppmp) in the intricate study of sphingolipid metabolism. Moving beyond a simple recounting of protocols, this document delves into the causal logic behind experimental design, ensuring a robust and insightful approach to scientific inquiry.

Part 1: Deconstructing Sphingolipid Metabolism: The Central Role of Glucosylceramide Synthase

Sphingolipids are a class of lipids that are not merely structural components of cell membranes but also pivotal signaling molecules involved in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cell-cell recognition.[1][2] The metabolic network governing these lipids is a complex interplay of synthetic and catabolic pathways, with ceramide positioned at its core.[3][4] Ceramide can be metabolized through various enzymatic pathways, one of which is its glycosylation by glucosylceramide synthase (GCS) to form glucosylceramide (GlcCer). This is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs), a diverse family of molecules with crucial biological functions.[5][6]

The strategic importance of GCS makes it a prime target for pharmacological intervention to dissect the roles of GSLs. By inhibiting GCS, researchers can induce a metabolic bottleneck, leading to the accumulation of the upstream substrate, ceramide, and the depletion of downstream GSLs. This perturbation allows for a detailed investigation into the functional consequences of altering the balance of these bioactive lipids.

Diagram 1: The Sphingolipid Metabolic Pathway This diagram illustrates the central position of ceramide and the critical role of Glucosylceramide Synthase (GCS) in the biosynthesis of glycosphingolipids.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_golgi Golgi Apparatus cluster_catabolism Catabolism & Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS (UGCG) SM Sphingomyelin (SM) Ceramide->SM SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidases Complex_GSLs Complex Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) GlcCer->Complex_GSLs Complex_GSLs->Ceramide Hydrolases SM->Ceramide SMases Sphingosine->Ceramide CerS (Salvage) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK DL_Ppmp This compound DL_Ppmp->GlcCer

Caption: Simplified sphingolipid metabolic pathway highlighting the inhibitory action of this compound on GCS.

Part 2: this compound - A Molecular Crowbar to Pry Open Sphingolipid Pathways

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a synthetic ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase.[5] Its structural similarity to ceramide allows it to competitively bind to the enzyme, thereby blocking the transfer of glucose from UDP-glucose to ceramide.[5] This inhibition has profound and predictable consequences on the cellular sphingolipidome.

Mechanistic Consequences of GCS Inhibition by this compound:
  • Depletion of Glycosphingolipids: The primary and most direct effect of this compound is the reduction in the cellular levels of GlcCer and all downstream complex GSLs.[7] This allows researchers to probe the functions of these molecules in various cellular contexts. For instance, studies have used this compound to demonstrate the role of GSLs in developmental processes, such as gastrulation in amphibians.[8]

  • Accumulation of Ceramide: By blocking its conversion to GlcCer, this compound leads to a significant buildup of intracellular ceramide.[9] This accumulation can trigger a range of cellular responses, as ceramide itself is a potent signaling molecule implicated in apoptosis, cell cycle arrest, and autophagy.[10][11] It is crucial for researchers to recognize that the observed cellular phenotype following this compound treatment may be a consequence of GSL depletion, ceramide accumulation, or a combination of both.

Stereospecificity and Experimental Considerations:

It is important to note that this compound is a racemic mixture of D-threo and L-threo enantiomers. The D-threo form (D-PDMP) is a more potent inhibitor of GCS, while the L-threo enantiomer (L-PDMP) can have distinct, sometimes opposing, biological effects, such as stimulating ganglioside biosynthesis in neuronal cells.[7][12] For precise mechanistic studies, the use of the individual enantiomers is highly recommended.

Part 3: Experimental Design and Protocols with this compound

A well-designed experiment using this compound involves careful consideration of the cell type, treatment conditions, and the analytical methods used to assess the changes in the sphingolipid profile and cellular phenotype.

Cell Culture Treatment with this compound

The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific research question. It is essential to perform a dose-response and time-course experiment to determine the ideal conditions.

Protocol 1: General Procedure for this compound Treatment in Cultured Cells

  • Preparation of this compound Stock Solution:

    • This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.

  • Treatment:

    • The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration range is 1-20 µM.[5][10]

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Harvesting:

    • For lipid analysis, wash the cells with ice-cold phosphate-buffered saline (PBS), scrape them into a suitable solvent, and proceed with lipid extraction.

    • For analysis of cellular phenotypes (e.g., apoptosis, cell cycle), process the cells according to the specific assay protocol.

Analysis of Sphingolipid Profiles

To validate the efficacy of this compound treatment and to understand the resulting changes in the sphingolipidome, robust analytical techniques are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual sphingolipid species.[13][14]

Protocol 2: Sphingolipid Extraction and Analysis by HPLC-MS/MS

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).

    • Separate the different sphingolipid species using a C18 reverse-phase HPLC column with a gradient elution.[15]

    • Detect and quantify the individual sphingolipids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14] Specific parent-product ion transitions for each lipid species of interest should be established.

Table 1: Expected Changes in Sphingolipid Levels Following this compound Treatment

Sphingolipid ClassExpected ChangeRationale
CeramideIncreaseBlockage of its conversion to GlcCer.[9]
Glucosylceramide (GlcCer)DecreaseDirect inhibition of its synthesis by GCS.[16]
LactosylceramideDecreaseDepletion of its precursor, GlcCer.
Gangliosides (e.g., GM3)DecreaseDepletion of the upstream precursor, GlcCer.[16]
SphingomyelinVariableMay increase in some cell types as ceramide is shunted to this pathway.[16]
SphingosineVariableMay increase due to the catabolism of accumulated ceramide.
Sphingosine-1-PhosphateVariableDependent on the levels of its precursor, sphingosine.

Diagram 2: Experimental Workflow for Studying Sphingolipid Metabolism with this compound This diagram outlines the key steps in a typical experiment using this compound, from cell culture to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture DL_Ppmp_Treatment This compound Treatment (with Vehicle Control) Cell_Culture->DL_Ppmp_Treatment Harvesting Cell Harvesting DL_Ppmp_Treatment->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction Phenotypic_Assays Phenotypic Assays (e.g., Apoptosis, Cell Cycle) Harvesting->Phenotypic_Assays HPLC_MS_MS HPLC-MS/MS Analysis Lipid_Extraction->HPLC_MS_MS Data_Analysis Data Analysis & Interpretation HPLC_MS_MS->Data_Analysis Phenotypic_Assays->Data_Analysis

Caption: A generalized workflow for investigating the effects of this compound on cellular sphingolipid metabolism and function.

Part 4: Applications in Disease Research

The ability of this compound to modulate sphingolipid metabolism has made it a valuable tool in various fields of disease research.

  • Cancer Research: Altered GSL expression is a hallmark of many cancers and is associated with multidrug resistance. This compound has been shown to resensitize multidrug-resistant cancer cells to chemotherapy, highlighting the therapeutic potential of targeting GCS.[17]

  • Lysosomal Storage Diseases (LSDs): In LSDs such as Gaucher and Fabry disease, there is a genetic defect in the catabolism of GSLs, leading to their accumulation in lysosomes.[18][19] Substrate reduction therapy (SRT) using GCS inhibitors aims to decrease the synthesis of these lipids, thereby alleviating the burden on the deficient lysosomal enzymes.[18]

  • Neurodegenerative Diseases: Sphingolipids play crucial roles in the nervous system, and their dysregulation has been implicated in neurodegenerative disorders.[3] this compound has been used to study the impact of GSL depletion on neuronal processes and has been shown to stimulate autophagy flux in neurons.[10]

Part 5: Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of experimental data generated using this compound, a self-validating approach is essential. This involves incorporating appropriate controls and validation steps throughout the experimental workflow.

  • Positive and Negative Controls: In addition to a vehicle control, consider using a cell line known to be sensitive or resistant to this compound as a positive or negative control, respectively.

  • Orthogonal Approaches: Whenever possible, confirm key findings using an alternative method. For example, if this compound induces a specific phenotype, attempt to replicate it using siRNA-mediated knockdown of GCS.[9]

  • Lipidomic Validation: Always confirm the on-target effect of this compound by analyzing the sphingolipid profile. This ensures that the observed phenotype is indeed correlated with the expected changes in sphingolipid metabolism.

By adhering to these principles of scientific integrity and logical experimental design, researchers can effectively harness the power of this compound to unravel the complex and vital roles of sphingolipids in health and disease.

References

  • Mencarelli, C., & Guido, C. (2020). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Available at: [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. Available at: [Link]

  • Reactome. (n.d.). Sphingolipid metabolism. Reactome Pathway Database. Available at: [Link]

  • PubChem. (n.d.). Sphingolipid Metabolism. PubChem. Available at: [Link]

  • Frontiers. (n.d.). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers. Available at: [Link]

  • Radin, N. S., Shayman, J. A., & Inokuchi, J. (1993). Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase. PubMed. Available at: [Link]

  • Mitchison, T. J., et al. (2012). Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure. PMC - NIH. Available at: [Link]

  • Kobayashi, T., et al. (2006). D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains. PubMed. Available at: [Link]

  • Radin, N. S., et al. (1991). Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an Inhibitor of Glucosylceramide Synthesis, and the Synergistic Action of an Inhibitor of Microsomal Monooxygenase. PubMed. Available at: [Link]

  • K-State Lipidomics Research Center. (n.d.). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. NIH. Available at: [Link]

  • Future Science. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. PMC - NIH. Available at: [Link]

  • Inokuchi, J., et al. (1997). L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol stimulates ganglioside biosynthesis, neurite outgrowth and synapse formation in cultured CNS neurons. SciSpace. Available at: [Link]

  • Merrill, A. H., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. PMC - NIH. Available at: [Link]

  • Del Poeta, M., et al. (2014). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography. ResearchGate. Available at: [Link]

  • Obeid, L. M., & Hannun, Y. A. (2009). The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of the synthesis of glycosphingolipid by a ceramide analogue (PPMP) in the gastrulation of Bufo arenarum. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effect of PPMP treatment on cellular lipids, receptor(s) expression and... ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases. Frontiers. Available at: [Link]

  • Thiele, C., et al. (2021). The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation. PMC - NIH. Available at: [Link]

  • Science. (2024). Sphingolipid biosynthesis is essential for metabolic rewiring during TH17 cell differentiation. Science. Available at: [Link]

  • MDPI. (2021). Lysosomal Storage Disorders: Molecular Basis and Therapeutic Approaches. PMC - NIH. Available at: [Link]

Sources

DL-threo-PPMP: A Technical Guide to Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) as a potent tool for inducing apoptosis in cancer cells. We delve into the molecular mechanisms underpinning its action as a glucosylceramide synthase (GCS) inhibitor, the resulting accumulation of pro-apoptotic ceramide, and the subsequent activation of the intrinsic apoptotic cascade. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide aims to empower researchers to effectively utilize DL-threo-PPMP in their cancer research endeavors.

Introduction: Targeting Sphingolipid Metabolism in Oncology

The aberrant metabolism of sphingolipids is increasingly recognized as a hallmark of cancer, contributing to therapeutic resistance and tumor progression[1][2][3][4]. A key player in this metabolic network is the enzyme glucosylceramide synthase (GCS), which catalyzes the conversion of the pro-apoptotic lipid second messenger, ceramide, into glucosylceramide[1][5]. This glycosylation step is critical, as it reduces the intracellular concentration of ceramide, thereby protecting cancer cells from its cell death-inducing effects[1][4]. Overexpression of GCS has been observed in a variety of drug-resistant cancers, making it a compelling target for therapeutic intervention[1][4][6].

DL-threo-PPMP is a synthetic, cell-permeable ceramide analog that acts as a potent and specific inhibitor of GCS[5][7]. By blocking the activity of this enzyme, DL-threo-PPMP effectively prevents the glycosylation of ceramide, leading to its intracellular accumulation and the subsequent initiation of apoptosis[8]. This guide will provide a comprehensive overview of the mechanisms of DL-threo-PPMP-induced apoptosis and furnish detailed protocols for its application in a laboratory setting.

Molecular Mechanism of DL-threo-PPMP-Induced Apoptosis

The primary mechanism of action of DL-threo-PPMP is the competitive inhibition of glucosylceramide synthase[5]. This leads to a crucial shift in the sphingolipid balance within the cancer cell, favoring the accumulation of ceramide. Ceramide then acts as a central signaling hub, initiating a cascade of events that culminate in programmed cell death.

The Central Role of Ceramide Accumulation

Ceramide accumulation is the linchpin of DL-threo-PPMP's pro-apoptotic activity. Elevated levels of ceramide trigger the intrinsic, or mitochondrial, pathway of apoptosis[2][7][9]. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak)[10].

Mitochondrial Outer Membrane Permeabilization (MOMP)

Accumulated ceramide promotes the activation and translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane[10][11]. Once at the mitochondria, Bax undergoes a conformational change, leading to its oligomerization and the formation of pores in the outer mitochondrial membrane[10]. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a point of no return in the apoptotic cascade. The anti-apoptotic protein Bcl-2 functions to counteract this by inhibiting the activation and mitochondrial insertion of Bax[1][2][10]. The balance between these opposing factions dictates the cell's fate.

Caspase Activation Cascade

The permeabilization of the mitochondrial outer membrane allows for the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key molecule released is cytochrome c[9][]. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome[]. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, most notably caspase-3[1][2][5][7].

Activated caspase-3 is the primary executioner of apoptosis, responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by DL-threo-PPMP.

DL_threo_PPMP_Apoptosis_Pathway cluster_inhibition GCS Inhibition cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade DL-threo-PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) DL-threo-PPMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Blocks Conversion Ceramide Ceramide Accumulation Bax Bax Activation & Translocation Ceramide->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DL-threo-PPMP induced apoptosis signaling pathway.

Experimental Protocols

The following protocols provide a framework for inducing and assessing apoptosis in cancer cells using DL-threo-PPMP. It is imperative to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and DL-threo-PPMP Treatment

This workflow outlines the initial steps of cell seeding and treatment with DL-threo-PPMP.

Experimental_Workflow_Treatment start Start seed_cells Seed cancer cells at optimal density start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 prepare_ppmp Prepare DL-threo-PPMP stock solution in DMSO incubate1->prepare_ppmp treat_cells Treat cells with desired concentrations of DL-threo-PPMP prepare_ppmp->treat_cells incubate2 Incubate for the desired time period (e.g., 24-72h) treat_cells->incubate2 harvest Harvest cells for downstream analysis incubate2->harvest

Caption: Experimental workflow for DL-threo-PPMP treatment.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Adherence: Allow cells to adhere and recover by incubating for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • DL-threo-PPMP Preparation: Prepare a stock solution of DL-threo-PPMP (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of DL-threo-PPMP or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. This will vary depending on the cell line and the endpoint being measured but typically ranges from 24 to 72 hours.

Quantitative Data: IC50 Values of DL-threo-PPMP

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 of DL-threo-PPMP varies across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Various Cell LinesNot Specified2 - 20[4]

Note: Researchers should determine the IC50 for their specific cell line of interest.

Assessment of Apoptosis

A multi-parametric approach is recommended to robustly confirm the induction of apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Harvesting: Following treatment with DL-threo-PPMP, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

This colorimetric assay measures the activity of the key executioner caspase.

Principle: The assay utilizes a synthetic peptide substrate (DEVD-pNA) that is specifically cleaved by activated caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

Step-by-Step Protocol:

  • Cell Lysis: After DL-threo-PPMP treatment, lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the 2X Reaction Buffer containing dithiothreitol (DTT).

    • Initiate the reaction by adding the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to the untreated control.

Measurement of Ceramide Accumulation

Quantifying the increase in intracellular ceramide is crucial for confirming the on-target effect of DL-threo-PPMP.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species, including different ceramide subspecies.

Step-by-Step Protocol:

  • Cell Harvesting and Lipid Extraction:

    • After treatment, harvest the cells and wash them with cold PBS.

    • Perform a lipid extraction using a solvent system such as chloroform:methanol.

  • Sample Preparation: Dry the lipid extracts and reconstitute them in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples into an LC-MS/MS system equipped with an appropriate column for lipid separation.

    • Utilize a specific mass transition for each ceramide species to be quantified.

    • Use internal standards to ensure accurate quantification.

  • Data Analysis: Quantify the amount of each ceramide species by comparing the peak areas to a standard curve.

Logical Flow for Validation of DL-threo-PPMP-Induced Apoptosis

Validation_Workflow start Start: Treat cells with DL-threo-PPMP ceramide_measurement Measure Ceramide Accumulation (LC-MS/MS) start->ceramide_measurement annexin_pi Assess Apoptosis (Annexin V/PI Staining) start->annexin_pi caspase_activity Measure Caspase-3 Activity start->caspase_activity data_analysis Analyze and Correlate Data ceramide_measurement->data_analysis annexin_pi->data_analysis caspase_activity->data_analysis conclusion Conclusion: DL-threo-PPMP induces ceramide-dependent apoptosis data_analysis->conclusion

Caption: A logical workflow for the validation of apoptosis.

Conclusion and Future Perspectives

DL-threo-PPMP serves as an invaluable research tool for investigating the role of sphingolipid metabolism in cancer cell fate. Its ability to potently and specifically inhibit GCS allows for the controlled accumulation of endogenous ceramide, providing a robust system for studying the downstream signaling events of this critical lipid second messenger. The protocols detailed in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting the GCS-ceramide axis in various cancer models.

Future research should focus on elucidating the nuanced roles of different ceramide species in apoptosis, exploring the potential for synergistic combinations of DL-threo-PPMP with conventional chemotherapeutics, and investigating its efficacy in in vivo models. A deeper understanding of the intricate regulation of sphingolipid metabolism will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

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  • Nagahashi, M., et al. (2012). Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway. Molecular and Cellular Neuroscience. [Link]

  • Czubowicz, K., et al. (2019). The Role of BCL-2 Family Proteins in Regulating Apoptosis and Cancer Therapy. Frontiers in Oncology. [Link]

  • Bielawska, A., et al. (2003). Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells. Experimental Cell Research. [Link]

  • Lucci, A., et al. (1999). Glucosylceramide synthase, a factor in modulating drug resistance, is overexpressed in metastatic breast carcinoma. Breast Cancer Research and Treatment. [Link]

  • Siskind, L. J., et al. (2012). Bax and Bcl-xL exert their regulation on different sites of the ceramide channel. Biochemical Journal. [Link]

  • Gouazé, V., et al. (2004). Glucosylceramide Synthase, a Factor in Modulating Drug Resistance, Is Overexpressed in Metastatic Breast Carcinoma. Clinical Cancer Research. [Link]

  • Liu, Y. Y., et al. (2010). Ceramide glycosylation catalyzed by glucosylceramide synthase and cancer drug resistance. Cancer Research. [Link]

  • von Haefen, C., et al. (2002). Influence of Bax or Bcl-2 overexpression on the ceramide-dependent apoptotic pathway in glioma cells. Oncogene. [Link]

  • Kasibhatla, S., et al. (2000). Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis. Neurobiology of Disease. [Link]

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  • ResearchGate. (n.d.). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. ResearchGate. [Link]

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  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry. [Link]

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A Senior Application Scientist’s Guide to Investigating Autophagy Pathways Using DL-threo-PPMP

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Snapshot – Capturing the Dynamics of Autophagy

Part 1: The Core Mechanism – How DL-threo-PPMP Hijacks Sphingolipid Metabolism to Drive Autophagy

To wield DL-threo-PPMP effectively, one must first understand the metabolic chokepoint it targets and the subsequent cascade of signaling events. The story begins not with autophagy itself, but with the intricate world of sphingolipids.

The Target: Glucosylceramide Synthase (GCS)

DL-threo-PPMP is a well-characterized inhibitor of Glucosylceramide Synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[3][4] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[5] This molecule is a critical precursor for a vast array of complex glycosphingolipids that are integral to cellular structure and signaling.

The "Sphingolipid Rheostat": Tipping the Balance Towards Self-Renewal

Cellular fate is profoundly influenced by the balance of two key sphingolipids: ceramide and sphingosine-1-phosphate (S1P) . This balance is often termed the "sphingolipid rheostat".[6]

  • Ceramide: Generally acts as a signal for cell stress, promoting growth arrest, apoptosis, and autophagy.[6][7]

  • S1P: Typically promotes cell survival, proliferation, and migration.[8]

By inhibiting GCS, DL-threo-PPMP prevents the conversion of ceramide into glucosylceramide. This action effectively creates a bottleneck, leading to the intracellular accumulation of its substrate, ceramide.[6][9] This deliberate elevation of ceramide levels shifts the rheostat's balance, pushing the cell towards an autophagic response.

The Downstream Cascade: From Ceramide to Autophagosome Initiation

The accumulation of ceramide initiates a well-defined signaling cascade that converges on the master negative regulator of autophagy, the mammalian Target of Rapamycin (mTOR).

  • Inhibition of the Akt/mTOR Pathway: Elevated ceramide levels have been shown to suppress the pro-survival Akt signaling pathway.[10][11] The inactivation of Akt leads to the subsequent deactivation of the mTOR complex 1 (mTORC1).

  • Activation of the ULK1 Complex: In its active state, mTORC1 phosphorylates and inhibits the Unc-51 like autophagy activating kinase 1 (ULK1) complex, the critical initiator of autophagosome formation.[12][13] When mTORC1 is silenced by the ceramide surge, the ULK1 complex is de-repressed and activated.

  • Autophagy Induction: The active ULK1 complex initiates the nucleation of the isolation membrane (phagophore), setting in motion the machinery for autophagosome biogenesis.[14]

Furthermore, studies have shown that inhibiting GCS with agents like DL-threo-PPMP not only initiates autophagy but also increases the number and size of lysosomes, suggesting a broader impact on the entire degradative pathway.[10][11]

Figure 1: Mechanism of DL-threo-PPMP-induced autophagy.

Part 2: A Validated Framework for Investigation

A robust experimental design is crucial for generating reliable and publishable data. The following framework emphasizes the use of proper controls and a multi-faceted approach to accurately measure autophagic flux.

Core Principle: Measuring Autophagic Flux

Autophagic flux is the measure of degradative activity through the autophagy pathway.[15] A simple increase in autophagosome numbers is uninterpretable without knowing if they are being successfully cleared by lysosomes. Our experimental design must therefore distinguish between pathway induction and pathway blockage.[14]

ParameterDefinitionWhy It's Critical
Autophagosome Synthesis The rate of formation of new autophagosomes.Indicates the level of autophagy induction.
Autophagosome Clearance The rate of fusion of autophagosomes with lysosomes and subsequent degradation of cargo.Confirms the pathway is complete and functional.
Autophagic Flux The net result of synthesis minus clearance.Provides the true measure of autophagic activity.
Experimental Design & Essential Controls

A typical experiment involves treating a chosen cell line with DL-threo-PPMP and analyzing the outcomes using the protocols detailed in Part 3. The inclusion of the following controls is non-negotiable for a self-validating system.

  • Vehicle Control: The solvent used to dissolve DL-threo-PPMP (e.g., DMSO). Establishes the basal level of autophagy.

  • Positive Induction Control: A known autophagy inducer like Rapamycin (mTOR-dependent) or starvation (HBSS medium).[12][16] Validates that the cellular system can respond as expected.

  • Lysosomal Inhibition Control: An agent that blocks the final degradation step, such as Bafilomycin A1 (inhibits V-ATPase and autophagosome-lysosome fusion) or Chloroquine (raises lysosomal pH).[17] This control is the key to measuring flux. By blocking clearance, it causes autophagosomes (and thus the marker LC3-II) to accumulate, with the rate of accumulation reflecting the rate of synthesis.

Figure 2: General experimental workflow for studying autophagy.

Part 3: Core Protocols for Quantifying Autophagic Flux

The following protocols provide step-by-step methodologies for the key assays required to build a comprehensive understanding of DL-threo-PPMP's effects.

Protocol 1: Western Blot Analysis of LC3 Lipidation and p62 Degradation

This biochemical approach provides a quantitative measure of autophagosome number (via LC3-II levels) and autophagic degradation (via p62 levels). The inclusion of a lysosomal inhibitor is essential for calculating flux.

Methodology:

  • Cell Treatment:

    • Plate cells to reach 70-80% confluency on the day of the experiment.

    • Treat cells with DL-threo-PPMP (e.g., 10-20 µM) for various time points (e.g., 6, 12, 24 hours).

    • For flux analysis, create a parallel set of plates. In the last 2-4 hours of the DL-threo-PPMP treatment, add Bafilomycin A1 (e.g., 100 nM).

    • Include all necessary controls (Vehicle, Bafilomycin A1 alone, Positive Control).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysates, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Immunoblotting:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-PAGE gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-LC3B (recognizes both forms)

      • Mouse anti-p62/SQSTM1

      • Mouse anti-β-Actin (loading control)

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST and visualize using an ECL substrate and chemiluminescence imager.

Data Interpretation:

ConditionExpected LC3-IIExpected p62Interpretation
PPMP ↑ (Increased)↓ (Decreased)Autophagy is induced and flux is occurring.
BafA1 Basal autophagy is blocked, leading to accumulation.
PPMP + BafA1 ↑↑ (Further Increased vs. BafA1 alone)PPMP increases autophagosome synthesis rate (flux).
(Hypothetical) ↑ or ↔ (No Change)Autophagy is induced but clearance is blocked.

Autophagic flux is determined by comparing the LC3-II level in the PPMP + BafA1 lane to the BafA1 alone lane. A significant increase indicates robust flux.[2][14]

Protocol 2: Fluorescence Microscopy of Autophagosome Maturation

Visual assays provide crucial spatial context. The tandem fluorescent reporter mRFP-GFP-LC3 is the gold standard for visualizing flux in live or fixed cells.

Methodology:

  • Cell Line Generation:

    • Transduce cells with a lentiviral vector expressing mRFP-GFP-LC3 and select for a stable, low-expression cell line to avoid artifacts.

  • Cell Plating and Treatment:

    • Plate the stable cell line on glass-bottom dishes or coverslips.

    • Treat with DL-threo-PPMP and controls as described in Protocol 1.

  • Imaging (Live or Fixed):

    • For live-cell imaging, perform treatments directly on the microscope stage within an environmental chamber.

    • For fixed-cell imaging, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and mount with a DAPI-containing mounting medium.

  • Image Acquisition:

    • Using a confocal microscope, acquire images in the GFP (green) channel, RFP (red) channel, and DAPI (blue) channel.

    • Ensure imaging parameters (laser power, gain) are kept consistent across all conditions.

  • Image Analysis:

    • Count the number of green puncta (GFP+/RFP+, autophagosomes) and red-only puncta (GFP-/RFP+, autolysosomes) per cell. The GFP signal is quenched in the acidic environment of the autolysosome, while the mRFP signal persists.[18]

    • An increase in red puncta is a direct visualization of successful autophagosome-lysosome fusion and flux.

Data Interpretation:

ConditionPredominant PunctaInterpretation
Vehicle Diffuse signal, few punctaBasal autophagy
PPMP ↑ Red Puncta (Autolysosomes)High autophagic flux
BafA1 ↑ Yellow Puncta (Autophagosomes)Blocked fusion, accumulation of autophagosomes
PPMP + BafA1 ↑↑ Yellow PunctaHigh rate of autophagosome synthesis
Protocol 3: Assessing Autophagosome-Lysosome Co-localization

This protocol directly assesses the fusion step of the autophagic pathway, complementing the flux data.

Methodology:

  • Cell Plating and Treatment:

    • Plate cells on glass coverslips and treat as previously described.

  • Immunofluorescence Staining:

    • Fix and permeabilize cells (e.g., with 0.1% Triton X-100).

    • Block with 1% BSA in PBS.

    • Incubate with primary antibodies simultaneously:

      • Rabbit anti-LC3B (autophagosome marker)

      • Mouse anti-LAMP1 (lysosome marker)

    • Wash and incubate with fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse).

    • Mount with DAPI-containing medium.

  • Image Acquisition and Analysis:

    • Acquire dual-channel images using a confocal microscope.

    • Quantify the degree of overlap between the green (LC3) and red (LAMP1) signals using image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin).

    • Calculate the Pearson's Correlation Coefficient (PCC), which measures the linear relationship between the intensity of the two signals. A PCC value closer to +1 indicates strong positive co-localization.

Colocalization_Workflow start Treat Cells (PPMP, Controls) fix_perm Fix & Permeabilize Cells start->fix_perm stain Immunostain (Anti-LC3 & Anti-LAMP1) fix_perm->stain image Confocal Microscopy (Acquire Dual-Channel Images) stain->image quantify Image Analysis Software (e.g., Fiji) image->quantify pcc Calculate Pearson's Correlation Coefficient quantify->pcc result Determine Degree of Fusion pcc->result

Figure 3: Workflow for autophagosome-lysosome co-localization analysis.

Part 4: Synthesizing the Data – A Self-Validating Conclusion

ScenarioWestern Blot (LC3-II)Western Blot (p62)mRFP-GFP-LC3Co-localization (LC3-LAMP1)Conclusion
Robust Induction ↑ with PPMP↑↑ with PPMP+BafA1↓ with PPMP↑ Red Puncta↑ PCCDL-threo-PPMP is a potent inducer of autophagic flux.
Blocked Clearance ↑ with PPMP↔ vs BafA1 alone↑ or ↔ with PPMP↑ Yellow Puncta↓ PCCDL-threo-PPMP induces autophagosome formation but impairs lysosomal clearance.
No Effect ↔ with PPMP↔ with PPMPNo changeNo changeDL-threo-PPMP does not affect autophagy in this system at the tested dose.

Conclusion and Future Directions

DL-threo-PPMP is a powerful tool for inducing autophagy through the modulation of sphingolipid metabolism. By inhibiting glucosylceramide synthase, it elevates intracellular ceramide, which in turn suppresses the mTOR pathway to robustly initiate the autophagic cascade. This guide provides a comprehensive framework, from molecular mechanism to detailed protocols, for using DL-threo-PPMP to conduct rigorous and reproducible autophagy research.

Future investigations could leverage this tool to:

  • Explore the role of specific ceramide species (e.g., C16 vs. C24) in autophagy induction using mass spectrometry.[19]

  • Combine DL-threo-PPMP treatment with siRNA-mediated knockdown of core autophagy genes (e.g., ATG5, ATG7) to confirm the pathway's dependence.

  • Investigate its therapeutic potential in disease models where enhancing autophagic clearance is beneficial, such as in certain neurodegenerative disorders characterized by aggregate-prone proteins.[10][11]

By adhering to the principles of flux measurement and utilizing a multi-faceted analytical approach, researchers can confidently elucidate the complex and dynamic nature of autophagy, paving the way for new discoveries and therapeutic strategies.

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A-Z DataBio: A Senior Application Scientist's Technical Guide to Initial Studies on DL-Ppmp and Ceramide Accumulation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp), a potent inhibitor of glucosylceramide synthase (GCS). By elucidating its mechanism of action, this document details how this compound serves as a critical tool for inducing ceramide accumulation in experimental settings. We present field-proven, step-by-step protocols for cell culture treatment, targeted lipid extraction, and quantitative analysis of ceramide species via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The causality behind experimental choices is explained to ensure robust and reproducible outcomes. This guide is structured to empower researchers to design, execute, and interpret studies focused on the profound biological roles of ceramide in cellular processes such as apoptosis, metabolic signaling, and inflammation.

Introduction: The Sphingolipid Rheostat and a Key Intervention Point

Sphingolipids are not merely structural components of cellular membranes; they are a class of bioactive lipids that act as critical signaling molecules. At the heart of sphingolipid metabolism lies ceramide , a molecule that orchestrates cellular fate, influencing processes from apoptosis and cell cycle arrest to inflammation and insulin resistance.[1][2] The intracellular concentration of ceramide is tightly regulated by a network of enzymes that either synthesize it or convert it into other sphingolipids. This balance, often termed the "sphingolipid rheostat," dictates whether a cell proliferates or undergoes programmed cell death.[1]

A pivotal enzyme in this pathway is Glucosylceramide Synthase (GCS) (EC 2.4.1.80). GCS catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring a glucose molecule from UDP-glucose to ceramide, thereby forming glucosylceramide (GlcCer).[3] This action reduces the pool of free ceramide. Consequently, inhibiting GCS presents a direct and effective strategy to intentionally elevate intracellular ceramide levels and study the downstream consequences.

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) is a structural analog of ceramide that functions as a well-characterized, specific inhibitor of GCS.[4] Its application in cell culture allows for the controlled accumulation of endogenous ceramides, making it an invaluable pharmacological tool for investigating ceramide-driven signaling pathways.

Part 1: Mechanism of Action - Forcing the Rheostat Towards Ceramide

The mode of action of this compound is direct enzymatic inhibition. By mimicking the ceramide substrate, this compound occupies the catalytic site of GCS, preventing the glycosylation of endogenous ceramide.[4] This blockade effectively shuts down the primary pathway for ceramide conversion to complex glycosphingolipids. The consequence is a metabolic "traffic jam," leading to the accumulation of various ceramide species within the cell.

The resulting elevation in ceramide levels can trigger a cascade of cellular events:

  • Induction of Apoptosis: High ceramide concentrations are strongly linked to the activation of programmed cell death pathways, often through mitochondrial dysfunction.[1][5]

  • Metabolic Disruption: Ceramide accumulation is known to antagonize insulin signaling pathways, notably by impairing the activation of the protein kinase Akt, which is a key factor in insulin resistance.[5][6]

  • Inflammatory Responses: Ceramide can activate pro-inflammatory signaling cascades, contributing to cellular stress responses.[5][7]

The following diagram illustrates this critical metabolic chokepoint created by this compound.

GCS_Inhibition cluster_pathway Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide de novo synthesis GlcCer Glucosylceramide Ceramide->GlcCer UDP-Glucose Apoptosis Apoptosis & Metabolic Disruption Ceramide->Apoptosis Induces ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs GCS Glucosylceramide Synthase (GCS) GCS->Ceramide DL_Ppmp This compound DL_Ppmp->GCS Inhibits

Caption: Mechanism of this compound-induced ceramide accumulation.

Part 2: Experimental Design for Studying this compound Effects

A robust experimental design is paramount for obtaining clear, interpretable results. The following considerations are critical when planning studies with this compound.

Key Considerations:
  • Cell Line Selection: The choice of cell line is crucial. Different cell lines exhibit varying sensitivities to ceramide-induced effects and may have different baseline levels of GCS expression. It is advisable to start with a well-characterized cell line relevant to the research question (e.g., HepG2 cells for metabolic studies).[8]

  • Dosage and Time-Course (Titration): The optimal concentration of this compound and the treatment duration must be determined empirically.

    • Concentration: A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) is necessary. High concentrations can lead to off-target effects or excessive cytotoxicity.[9] The goal is to find a concentration that significantly increases ceramide levels without causing widespread, non-specific cell death.

    • Time: A time-course experiment (e.g., 4h, 8h, 12h, 24h) is required to identify the point of maximal ceramide accumulation before secondary effects dominate the cellular response.[4][9]

  • Controls: Proper controls are non-negotiable for data validation.

    • Vehicle Control: this compound is typically dissolved in DMSO. Therefore, a vehicle control group (cells treated with the same final concentration of DMSO) must be included in every experiment.

    • Untreated Control: A group of cells receiving no treatment provides a baseline for cellular health and lipid levels.

  • Solubility: this compound is soluble in DMSO and ethanol.[10] Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and dilute it into the culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent toxicity.[11]

Experimental Workflow Diagram

The following diagram outlines a standard workflow for a this compound study, from cell culture to final data analysis.

Caption: General experimental workflow for this compound studies.

Part 3: Core Methodologies & Protocols

The following protocols provide a reliable framework for executing initial studies. They are based on established lipidology techniques.[12][13]

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent mammalian cells.

  • Cell Seeding: Seed cells (e.g., in 6-well or 10 cm plates) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Treatment Preparation: On the day of the experiment, thaw the this compound stock. Prepare working dilutions by adding the stock solution to fresh, pre-warmed culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control medium containing the same final percentage of DMSO.

  • Cell Treatment: Aspirate the old medium from the cells. Wash once with sterile, ice-cold Phosphate-Buffered Saline (PBS). Add the prepared treatment media to the respective plates/wells.

  • Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 12 hours).

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with 5 mL of ice-cold PBS to remove residual medium.[12]

    • Add 1 mL of ice-cold PBS and gently scrape the cells using a cell scraper.[12]

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.[12]

    • Carefully discard the supernatant. The cell pellet is now ready for lipid extraction.

Protocol 2: Lipid Extraction for Ceramide Analysis

This protocol is a modified Bligh & Dyer method, optimized for high recovery of ceramides from cultured cell pellets.[12][14]

  • Reagent Preparation: Prepare an extraction solvent mixture of Chloroform:Methanol (1:2, v/v). All solvents should be HPLC or mass spectrometry grade.

  • Cell Lysis & Initial Extraction:

    • To the cell pellet from Protocol 1, add 100 µL of ice-cold water and resuspend by vortexing. This is the cell lysate.[12]

    • Add 375 µL of the Chloroform:Methanol (1:2) mixture to the lysate.[12]

    • Crucial Step: At this stage, add an internal standard (e.g., C17:0 Ceramide) to each sample for absolute quantification. The amount should be within the linear range of the mass spectrometer.

    • Vortex the mixture vigorously for 1 minute to ensure complete lysis and mixing.[12]

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 1 minute.[12]

    • Add 125 µL of HPLC-grade water and vortex for 1 minute.[12]

    • Centrifuge the mixture at 16,000 x g for 10 minutes at room temperature to induce phase separation.[12]

  • Collection of Lipid Phase:

    • After centrifugation, two distinct phases will be visible: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette or a syringe and transfer it to a new clean glass tube. Avoid disturbing the protein interface.

    • For maximum recovery, a second extraction can be performed by adding another 2 mL of chloroform to the remaining aqueous layer, vortexing, centrifuging, and pooling the lower phase.[13][15]

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as acetonitrile or methanol.[13][15] The sample is now ready for injection.

Protocol 3: Quantification of Ceramide by HPLC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species due to its high sensitivity and specificity.[16][17]

  • Chromatographic Separation:

    • Column: A reverse-phase C8 or C18 column is typically used for ceramide separation (e.g., 2.1 × 150 mm, 5 µm).[14]

    • Mobile Phases: A common setup uses a gradient elution with Mobile Phase A (Water with 0.1-0.2% formic acid and/or ammonium acetate) and Mobile Phase B (Acetonitrile/Isopropanol mixture with 0.1-0.2% formic acid).[13][14]

    • Gradient: A typical gradient starts with a higher percentage of aqueous phase and rapidly ramps up to a high percentage of organic phase to elute the hydrophobic ceramides. A total run time is often around 15-25 minutes.[14][17]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is standard for ceramide analysis.[18]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This highly specific technique involves monitoring a specific precursor-to-product ion transition for each ceramide species and the internal standard.[18][19]

    • Characteristic Transition: Ceramides produce a characteristic product ion at m/z 264 upon collision-induced dissociation, corresponding to the sphingoid backbone. Therefore, a precursor ion scan for m/z 264 is an excellent way to identify potential ceramide species.[18]

  • Quantification:

    • A calibration curve is generated using known concentrations of synthetic ceramide standards spiked with the internal standard.

    • The peak area ratio of each endogenous ceramide species to the internal standard in the samples is calculated.

    • The concentration of each ceramide is then determined by interpolating this ratio onto the calibration curve.[14]

Part 4: Data Analysis and Interpretation

Raw data from the LC-MS/MS must be processed and normalized for accurate interpretation.

Data Presentation

Summarize quantitative results in a clear, tabular format. Data should be normalized to a measure of sample input, such as total protein concentration, which should be determined from a fraction of the initial cell lysate using a standard method like the BCA assay.

Table 1: Example Data - Ceramide Levels in HepG2 Cells after 12h this compound Treatment

Treatment GroupC16:0 Ceramide (pmol/mg protein)C18:0 Ceramide (pmol/mg protein)C24:0 Ceramide (pmol/mg protein)C24:1 Ceramide (pmol/mg protein)Total Ceramide (pmol/mg protein)
Untreated 15.2 ± 1.88.1 ± 0.925.4 ± 3.112.3 ± 1.561.0 ± 7.3
Vehicle (0.1% DMSO) 16.1 ± 2.07.9 ± 1.126.8 ± 2.911.9 ± 1.862.7 ± 7.8
This compound (10 µM) 45.7 ± 5.122.6 ± 2.868.9 ± 7.533.1 ± 4.0170.3 ± 19.4*

Data are presented as mean ± SD (n=3). Asterisk () denotes statistical significance (e.g., p < 0.05) compared to the vehicle control group.*

Interpreting the Results

The primary outcome of a successful experiment will be a significant, dose-dependent increase in the levels of multiple ceramide species in this compound-treated cells compared to controls. This biochemical result is the foundation for subsequent mechanistic studies. The observed accumulation of ceramide can then be correlated with phenotypic outcomes measured in parallel, such as:

  • Increased markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) via Western blot.

  • Decreased cell viability via MTT or similar assays.[20]

  • Changes in the phosphorylation status of key signaling proteins (e.g., decreased p-Akt) via Western blot.[6]

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the complex biology of ceramides. By effectively inhibiting glucosylceramide synthase, it provides a reliable method for inducing the accumulation of endogenous ceramides, thereby allowing researchers to dissect their roles in health and disease. The successful application of this inhibitor relies on careful experimental design, validated protocols for lipid extraction and analysis, and rigorous data interpretation. This guide provides the foundational knowledge and methodologies for research teams to confidently embark on initial studies of this compound and ceramide accumulation, paving the way for new discoveries in the field of sphingolipid signaling.

References

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC - NIH. Available at: [Link]

  • Kasprzyk, A., et al. (2003). Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed. Available at: [Link]

  • Summers, S.A., et al. (2019). Ceramides as modulators of cellular and whole-body metabolism. PMC - PubMed Central. Available at: [Link]

  • MetwareBio. (Date not available). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Metware Biotechnology. Available at: [Link]

  • Kasumov, T., et al. (2010). Quantification of Ceramide Species in Biological Samples by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Byerly, J., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]

  • Al-Katranji, K., et al. (2024). Ceramide signaling in immunity: a molecular perspective. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (Date not available). Cellular and molecular mechanisms by which ceramides affect metabolic regulation. ResearchGate. Available at: [Link]

  • Sonda, S., et al. (2010). Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia. PMC. Available at: [Link]

  • Gradoń, K., et al. (2016). Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells. ResearchGate. Available at: [Link]_

  • Bodnár, Á., et al. (2019). Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Gorden, A., et al. (2011). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

  • Gorden, A., et al. (2011). Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM). ResearchGate. Available at: [Link]

  • Abe, A., et al. (1992). Improved inhibitors of glucosylceramide synthase. PubMed - NIH. Available at: [Link]

  • Kobayashi, T., et al. (1999). D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains. PubMed. Available at: [Link]

  • Gradoń, K., et al. (2016). Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells. PubMed. Available at: [Link]

  • Shukla, G.S., & Radin, N.S. (1991). Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an Inhibitor of Glucosylceramide Synthesis, and the Synergistic Action of an Inhibitor of Microsomal Monooxygenase. PubMed. Available at: [Link]

  • ResearchGate. (Date not available). Effect of PPMP and PDMP on cell survival and on expression of GSLs in... ResearchGate. Available at: [Link]

  • MDPI. (Date not available). Polysaccharides Extraction from Opuntia milpa alta and Their Protective Effect on Alcohol-Induced Neuro 2a Cell Damage via Ferroptosis. MDPI. Available at: [Link]

  • Ankita, D., et al. (2020). Human-Induced Pluripotent Stem Cell Culture Methods Under cGMP Conditions. PubMed. Available at: [Link]

  • ResearchGate. (2015). Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture?. ResearchGate. Available at: [Link]

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A Technical Guide to Investigating the Off-Target Effects of DL-threo-PPMP at High Concentrations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) is a well-characterized inhibitor of glucosylceramide synthase (GCS), a critical enzyme in sphingolipid biosynthesis.[1][2] While its on-target effects are leveraged in cell biology to study glycosphingolipid function, the use of high concentrations in in vitro models presents a significant risk of engaging unintended molecular targets.[3] These off-target interactions can confound experimental results and lead to misinterpretation of cellular phenotypes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, phased strategy for the systematic identification and validation of off-target effects of DL-threo-PPMP. We detail a logical workflow from in silico prediction to broad-panel biochemical screening and definitive cellular target engagement assays, emphasizing the causality behind experimental choices and the principles of self-validating protocols.

Part 1: Foundational Understanding: On-Target Action and the High-Concentration Dilemma

The Canonical Target: Glucosylceramide Synthase (GCS)

DL-threo-PPMP is a structural analog of ceramide that acts as a potent and competitive inhibitor of glucosylceramide synthase (GCS, UGCG). GCS catalyzes the first committed step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide.[4] Inhibition of this step leads to the depletion of downstream complex glycosphingolipids, which are integral to a multitude of cellular processes, including signal transduction, cell-cell recognition, and membrane structure.[1] This established mechanism of action is the basis for its use as a tool compound in research.[5]

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes PPMP DL-threo-PPMP PPMP->GCS Inhibits Complex_GSL Complex Glycosphingolipids GlcCer->Complex_GSL Precursor for

Caption: On-target inhibition of the glycosphingolipid pathway by DL-threo-PPMP.

The Concentration Dilemma: Why Selectivity Diminishes

Pharmacological selectivity is rarely absolute and is often concentration-dependent. At high concentrations (typically >10-100 times the on-target IC50), the risk of a compound binding to secondary or tertiary targets increases significantly. The IC50 of DL-threo-PPMP for GCS is in the low micromolar range (2-20 µM).[1] When researchers use concentrations substantially higher than this, several issues arise:

  • Target Saturation: The primary target (GCS) becomes fully occupied, allowing excess compound to interact with lower-affinity binding sites on other proteins.

  • Physicochemical Properties: At high concentrations, molecules can induce non-specific effects through mechanisms like membrane disruption or protein aggregation.

  • Structural Similarity: The ceramide-like scaffold of PPMP may possess inherent affinity for other lipid-binding proteins or enzymes involved in lipid metabolism, such as other sphingolipid enzymes or kinases.[6][7]

Failure to account for these potential off-target effects can lead to attributing an observed phenotype to GCS inhibition when it is, in fact, the result of an entirely different molecular interaction.[3]

Part 2: A Phased Strategy for Off-Target Deconvolution

A rigorous investigation into off-target effects should follow a logical progression from broad, predictive methods to specific, validation-focused assays. This workflow maximizes efficiency and builds a robust evidence base.

Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Broad Experimental Screening cluster_2 Phase 3: Cellular Validation & Phenotypic Link in_silico In Silico Screening Predicts potential targets based on chemical structure. Databases: ChEMBL, PubChem biochem Biochemical Profiling Tests interaction with large panels of purified proteins. Examples: Kinase Panels, GPCR Panels in_silico->biochem Prioritizes experimental assays cellular Cellular Target Engagement Confirms binding in a physiological context. Key Assay: CETSA biochem->cellular Identifies high- confidence hits for validation phenotypic Phenotypic Correlation Links off-target binding to a cellular outcome. Method: High-Content Imaging, Functional Assays cellular->phenotypic Confirms target relevance

Caption: A three-phased workflow for systematic off-target identification.

Phase 1: In Silico Profiling (Hypothesis Generation)

Before embarking on costly wet-lab experiments, computational methods can predict potential off-targets based on the chemical structure of DL-threo-PPMP.[8][9]

  • Principle: These tools compare the structure of the query molecule (PPMP) to databases of compounds with known biological targets.[10] Methods include 2D chemical similarity, 3D shape matching, and pharmacophore analysis.

  • Rationale: This is a rapid and cost-effective way to generate an initial list of hypotheses. For example, the morpholino group and the long palmitoyl chain might suggest interactions with specific kinase families or lipid-modifying enzymes.

  • Recommended Action: Utilize platforms like ChEMBL or PubChem to search for structurally similar compounds and analyze their documented targets. This provides a data-driven starting point for selecting appropriate biochemical screening panels.

Phase 2: Broad-Panel Biochemical Screening

This phase involves testing DL-threo-PPMP at a high concentration (e.g., 10 or 30 µM) against large, commercially available panels of purified proteins. This is a standard practice in drug discovery to assess compound selectivity.[8]

  • Kinase Profiling: The human kinome consists of over 500 kinases, many of which are promiscuous and represent common off-targets for small molecules.[11] Services from companies like AssayQuant, Eurofins Discovery, or Pharmaron offer screening against hundreds of kinases in radiometric or fluorescence-based assays.[12][13][14] A significant inhibition (e.g., >50% at 10 µM) of a specific kinase would be considered a "hit."

  • Other Panels: Depending on the hypotheses generated in Phase 1, screening against GPCR, ion channel, or nuclear receptor panels may also be warranted.

Protocol Outline: Single-Point Kinase Profiling

  • Compound Preparation: Prepare a concentrated stock of DL-threo-PPMP in a suitable solvent (e.g., DMSO).

  • Assay Concentration: Submit the compound for screening at a final concentration of 10 µM. This concentration is high enough to detect moderate-affinity off-target interactions.

  • Panel Selection: Choose a broad "kinome-wide" panel (e.g., >400 kinases) for the initial screen to maximize the chances of finding an unexpected interaction.[12]

  • Data Analysis: The service provider will return data as "% Inhibition" relative to a control. Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., 50% or 3 standard deviations from the mean).

  • Follow-up: For any confirmed hits, the next step is to determine the potency (IC50) of the interaction through a dose-response experiment.

Phase 3: Cellular Target Engagement & Validation

A hit from a biochemical screen confirms an interaction with a purified protein but does not prove that this interaction occurs in a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to validate target engagement in a physiological context.[15][16][17]

  • Principle of CETSA: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][18] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures—a "thermal shift."[16][19]

  • Causality & Trustworthiness: CETSA provides direct evidence of a physical interaction between the drug and the target protein inside the cell.[18] A positive result strongly supports the hypothesis that the identified protein is a genuine intracellular off-target of DL-threo-PPMP at the tested concentration.

Detailed Protocol: Western Blot-Based CETSA for a Putative Kinase Off-Target

  • Cell Culture: Grow cells known to express the putative off-target kinase to ~80% confluency.

  • Compound Treatment: Treat cells with a high concentration of DL-threo-PPMP (e.g., 30 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify total protein concentration (e.g., BCA assay).

  • Immunoblotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the putative off-target kinase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and PPMP-treated samples. A rightward shift in the melting curve for the PPMP-treated sample indicates target engagement.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. PPMP) B 2. Aliquot & Heat (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Analyze by Western Blot (Detect Target Protein) E->F G 7. Plot Melting Curve (% Soluble vs. Temp) F->G

Sources

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to Utilizing DL-threo-PPMP in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP), a potent inhibitor of glucosylceramide synthase. This document elucidates the underlying scientific principles, provides detailed experimental protocols, and offers insights into the causality behind experimental choices to ensure robust and reproducible results.

Introduction: Understanding the Role of DL-threo-PPMP in Cellular Biology

DL-threo-PPMP is a synthetic, cell-permeable ceramide analog that acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By blocking the conversion of ceramide to glucosylceramide, DL-threo-PPMP leads to an accumulation of intracellular ceramide and a depletion of downstream glycosphingolipids.[3] This modulation of the sphingolipid rheostat has profound effects on a multitude of cellular processes, including cell growth, differentiation, apoptosis, and autophagy, making it an invaluable tool for investigating the roles of these lipids in health and disease.[2][4]

The D-threo enantiomer is the biologically active component of the racemic DL-threo-PPMP mixture.[5] This guide will focus on the use of the racemic mixture, which is commonly employed in cell culture experiments.

Mechanism of Action: A Visualized Pathway

The primary mechanism of DL-threo-PPMP is the competitive inhibition of glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, a critical branch point in sphingolipid metabolism. Inhibition of GCS by DL-threo-PPMP disrupts the synthesis of glucosylceramide and all subsequent downstream glycosphingolipids. This leads to an accumulation of the substrate, ceramide, a potent signaling lipid known to be involved in apoptosis, cell cycle arrest, and senescence.[3]

Diagram: Mechanism of Action of DL-threo-PPMP

DL_threo_PPMP_Mechanism cluster_0 Sphingolipid Metabolism cluster_1 Cellular Effects Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase (GCS) Apoptosis Apoptosis Ceramide->Apoptosis CellGrowthArrest Cell Growth Arrest Ceramide->CellGrowthArrest Autophagy Autophagy Ceramide->Autophagy Glycosphingolipids Complex Glycosphingolipids GlcCer->Glycosphingolipids Further Glycosylation PPMP DL-threo-PPMP PPMP->Ceramide Apoptosis_Workflow Start Start CellSeeding Seed Cells in 6-well Plates Start->CellSeeding Incubation1 Incubate for 24h (Allow Attachment) CellSeeding->Incubation1 Treatment Treat with DL-threo-PPMP (and Vehicle Control) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Harvest Harvest Cells (Including Supernatant) Incubation2->Harvest Analysis Analyze for Apoptosis (e.g., Flow Cytometry) Harvest->Analysis End End Analysis->End

Caption: A typical workflow for an apoptosis induction experiment using DL-threo-PPMP.

Materials:

  • Cancer cell line of interest (e.g., human breast cancer cell line SKBR3 or colon cancer cell line Colo-205) [6]* Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 6-well cell culture plates

  • DL-threo-PPMP stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cancer cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. [7]The optimal seeding density should be determined empirically for each cell line.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare fresh dilutions of the DL-threo-PPMP stock solution in complete cell culture medium to achieve the desired final concentrations. Typical working concentrations range from 2 µM to 20 µM. [2][8]A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental endpoint.

    • Prepare a vehicle control by diluting DMSO in complete medium to the same final concentration as in the highest DL-threo-PPMP treatment group (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add the prepared DL-threo-PPMP working solutions and the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration. Treatment times can range from 24 to 72 hours, depending on the cell line and the specific apoptotic endpoint being measured. [7][9]

  • Harvesting Cells:

    • After the incubation period, collect both the floating and adherent cells. The floating cells may include apoptotic bodies and detached apoptotic cells.

    • Aspirate the culture medium (containing floating cells) and transfer it to a conical tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension to pellet the cells.

  • Apoptosis Analysis by Flow Cytometry:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Trustworthiness and Self-Validation: It is crucial to include both a negative (untreated or vehicle-treated) control and a positive control (a known apoptosis-inducing agent) in your experimental design to validate the assay and ensure that the observed effects are specific to DL-threo-PPMP treatment.

Downstream Cellular Effects and Considerations

The inhibition of GCS by DL-threo-PPMP can trigger a cascade of downstream events beyond apoptosis. Researchers should be aware of these potential effects when designing and interpreting their experiments:

  • Cell Cycle Arrest: The accumulation of ceramide can induce cell cycle arrest at various checkpoints. [3]Analysis of cell cycle distribution by flow cytometry (e.g., using propidium iodide staining) can provide valuable insights.

  • Autophagy: DL-threo-PPMP has been shown to stimulate autophagy flux in neuronal cells. [1]Monitoring autophagy markers such as LC3B conversion by western blotting or immunofluorescence can be a relevant downstream analysis. [4]* Modulation of Signaling Pathways: The alteration in sphingolipid composition can impact various signaling pathways, including the Akt/mTOR pathway. [1]Western blot analysis of key signaling proteins (e.g., phosphorylated Akt, S6 ribosomal protein) can elucidate the molecular mechanisms underlying the observed cellular phenotypes.

  • Changes in Cell Adhesion and Migration: Glycosphingolipids play a role in cell-cell and cell-matrix interactions. Inhibition of their synthesis can affect cell adhesion and migration. [10]Wound healing assays or transwell migration assays can be used to assess these effects.

Conclusion

DL-threo-PPMP is a powerful pharmacological tool for investigating the multifaceted roles of glycosphingolipids and ceramide in cellular function. By understanding its mechanism of action and employing robust, well-controlled experimental protocols, researchers can effectively dissect the intricate signaling pathways governed by these essential lipids. The protocols and insights provided in these application notes serve as a foundation for designing and executing successful cell culture experiments with DL-threo-PPMP.

References

  • NCBI. Inhibitors of glucosylceramide synthase - Glycoscience Protocols. [Link]

  • ResearchGate. The Role of Ceramide in Cell Regulation. [Link]

  • PubMed. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells. [Link]

  • PubMed. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase. [Link]

  • MDPI. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. [Link]

  • ResearchGate. (PDF) New inhibitors of glucosylceramide synthase and their effect on cell fate. [Link]

  • Nature. Inducing apoptosis of cancer cells using small-molecule plant compounds that bind to GRP78. [Link]

  • ResearchGate. Apoptosis of human carcinoma cells in the presence of potential anti-cancer drugs: III. Treatment of Colo-205 and SKBR3 cells with: cis -platin, Tamoxifen, Melphalan, Betulinic acid, L-PDMP, L-PPMP, and GD3 ganglioside. [Link]

  • PubMed. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains. [Link]

  • ResearchGate. How much time should I give treatment to cells for protein analysis? [Link]

  • MDPI. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. [Link]

  • ResearchGate. Ceramide metabolic pathways and apoptotic responses. [Link]

  • NIH. Functional Consequences of Differential O-glycosylation of MUC1, MUC4, and MUC16 (Downstream Effects on Signaling). [Link]

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Application Notes and Protocols for the Long-Term Use of DL-threo-PPMP

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, storage, and handling of DL-threo-PPMP (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol), a widely used inhibitor of glucosylceramide synthase. Adherence to these protocols is critical for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Scientific Foundation: Understanding DL-threo-PPMP

DL-threo-PPMP is a synthetic, cell-permeable ceramide analog that acts as a potent inhibitor of glucosylceramide synthase (GCS)[1][2]. GCS is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. By inhibiting this enzyme, DL-threo-PPMP effectively depletes cells of glucosylceramide and its downstream derivatives, making it an invaluable tool for studying the roles of glycosphingolipids in various cellular processes, including cell growth, differentiation, and apoptosis.[2] Its efficacy has been demonstrated in various research applications, from sensitizing multidrug-resistant cancer cells to chemotherapy to studying the pathogenesis of lysosomal storage diseases.[3][4]

Mechanism of Action: Inhibition of Glucosylceramide Synthesis

The structural similarity of DL-threo-PPMP to ceramide allows it to competitively inhibit glucosylceramide synthase. This blockage leads to a reduction in the synthesis of glucosylceramide, a precursor for a vast array of complex glycosphingolipids.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs PPMP DL-threo-PPMP PPMP->GCS Inhibition

Figure 1: DL-threo-PPMP inhibits glucosylceramide synthase (GCS), blocking the formation of glucosylceramide from ceramide and UDP-glucose.

Properties and Solubility of DL-threo-PPMP

Understanding the physicochemical properties of DL-threo-PPMP is fundamental to its proper handling and use.

PropertyValueSource
Molecular Formula C₂₉H₅₀N₂O₃
Molecular Weight 474.7 g/mol
Appearance Crystalline solid[1]
Purity ≥98%[1]

DL-threo-PPMP is a lipophilic molecule with poor solubility in aqueous solutions. Therefore, organic solvents are required for its dissolution. The choice of solvent is critical and depends on the downstream application, particularly for cell-based assays where solvent toxicity is a concern.

SolventSolubilitySource
DMSO (Dimethyl sulfoxide) Up to 20 mg/mL[1]
Ethanol Up to 10 mg/mL[1]
DMF (Dimethylformamide) Up to 5 mg/mL[1]

Expert Insight: DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of DL-threo-PPMP due to its excellent solvating power for this compound.[1] However, it is crucial to be mindful of the final concentration of DMSO in cell culture media, as it can have cytotoxic effects. It is best practice to keep the final DMSO concentration below 0.5% (v/v).

Protocols for Dissolution and Storage

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DL-threo-PPMP in DMSO.

Materials:

  • DL-threo-PPMP (solid)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated precision balance

  • Sterile, positive displacement pipette or a gas-tight syringe

Protocol:

  • Pre-weighing Preparation: Before opening, allow the vial of DL-threo-PPMP to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound, which can affect its stability.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of DL-threo-PPMP. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.747 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the DL-threo-PPMP. Using the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex gently until the solid is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. The aliquot volume should be based on your typical experimental needs.

Long-Term Storage and Stability

Proper storage is paramount to maintaining the integrity and activity of DL-threo-PPMP.

Solid Compound:

  • Storage Temperature: Store the solid compound at -20°C.[1]

  • Atmosphere: Store under desiccating conditions to protect from moisture.

  • Stability: When stored correctly, the solid compound is stable for at least 12 months. Some suppliers indicate stability for up to 4 years or more.[5]

Stock Solutions:

  • Storage Temperature:

    • For short-term storage (up to 1 month), store aliquots at -20°C.[6]

    • For long-term storage (up to 6 months), store aliquots at -80°C.[6]

  • Light Protection: Protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. It is highly recommended to use a fresh aliquot for each experiment.

Application in Cell Culture

This section provides a general protocol for treating cells with DL-threo-PPMP. The optimal concentration and incubation time will vary depending on the cell type and the specific research question.

Protocol for Cell Treatment:

  • Thawing the Stock Solution: Remove one aliquot of the DL-threo-PPMP stock solution from the -20°C or -80°C freezer and thaw it at room temperature.

  • Preparation of Working Solution: In a sterile tube, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation of the compound.

    • Example: To prepare 1 mL of medium with a final concentration of 10 µM DL-threo-PPMP from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of DL-threo-PPMP.

  • Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days, depending on the experimental design.

  • Control: Always include a vehicle control in your experiments. This would be cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the DL-threo-PPMP.

Working Concentrations:

The effective concentration of DL-threo-PPMP can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Typical Range: 1 µM to 20 µM[7][8]

  • IC₅₀ Values: The IC₅₀ can range from the low micromolar to double-digit micromolar concentrations depending on the cell line and assay.[2]

Experimental Workflow and Self-Validation

To ensure the integrity of your experiments, a self-validating system should be in place. This involves not only proper controls but also verification of the compound's effect.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation Dissolution Dissolve DL-threo-PPMP in DMSO (10 mM Stock) Aliquoting Aliquot and Store at -80°C Dissolution->Aliquoting Thaw Thaw Single Aliquot Aliquoting->Thaw Dilution Prepare Working Solution in Culture Medium Thaw->Dilution Treatment Treat Cells (Include Vehicle Control) Dilution->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Endpoint Analysis (e.g., Apoptosis, Proliferation) Incubation->Analysis GSL_Analysis Optional: Measure Glycosphingolipid Levels Analysis->GSL_Analysis Confirmatory

Figure 2: A typical experimental workflow for using DL-threo-PPMP, incorporating preparation, experimentation, and validation steps.

Trustworthiness through Validation: The most direct way to validate the activity of your DL-threo-PPMP stock is to measure the levels of glucosylceramide or other downstream glycosphingolipids in treated versus control cells. A significant reduction in these lipids confirms that the inhibitor is active and was used at an effective concentration.

References

  • Abe, A., Inokuchi, J., Jimbo, M., et al. (1992). Improved inhibitors of glucosylceramide synthase. Journal of Biochemistry, 111(2), 191–196. [Link]

  • Gouazé, V., et al. (2005). Glucosylceramide synthase blockade down-regulates P-glycoprotein and resensitizes multidrug-resistant breast cancer cells to anticancer drugs. Cancer Research, 65(9), 3861–3867.
  • Hernandez, Y. (2008). Novel role of sphingolipid synthesis genes in regulating giardial encystation. Infection and Immunity, 76(7), 2939–2949.
  • Inokuchi, J., & Radin, N. S. (1987). Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. Journal of Lipid Research, 28(5), 565–571.
  • Shen, W., Henry, A. G., Paumier, K. L., et al. (2014). Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons. Journal of Neurochemistry, 129(5), 884–894.
  • Wu, X., et al. (2006). Liquid chromatography method for quantifying D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in mouse plasma and liver.
  • Lauer, S. A., Ghori, N., & Haldar, K. (1995). Sphingolipid synthesis as a target for chemotherapy against malaria parasites. Proceedings of the National Academy of Sciences, 92(20), 9181–9185.
  • Lee, L., Abe, A., & Shayman, J. A. (1999). Improved inhibitors of glucosylceramide synthase. Journal of Biological Chemistry, 274(21), 14662–14669.
  • Am J Cancer Res. (2024). Developing new ceramide analogs against non-small cell lung cancer (NSCLC). American Journal of Cancer Research, 14(1), 86–96.

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Application Notes and Protocols for Utilizing DL-Ppmp in Combination Chemotherapy Regimens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Ceramide Metabolism to Overcome Chemotherapy Resistance

The development of resistance to conventional chemotherapy remains a significant hurdle in oncology. A key mechanism exploited by cancer cells to evade drug-induced apoptosis is the alteration of sphingolipid metabolism.[1][2][3] Central to this process is the lipid second messenger, ceramide, a pro-apoptotic molecule whose intracellular levels are often suppressed in resistant tumors.[4][5] One of the primary pathways for ceramide detoxification is its glycosylation to glucosylceramide, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS).[6][7] Elevated GCS activity is strongly associated with multidrug resistance in various cancer types, as it reduces the cytotoxic ceramide pool and can upregulate the expression of drug efflux pumps like P-glycoprotein.[8][9]

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp) is a potent and specific inhibitor of GCS.[10][11] By blocking this enzyme, this compound prevents the conversion of ceramide to glucosylceramide, leading to an accumulation of intracellular ceramide and sensitizing cancer cells to the apoptotic effects of conventional chemotherapeutic agents. This application note provides a comprehensive guide for researchers to design and execute preclinical studies evaluating the synergistic potential of this compound in combination with standard-of-care chemotherapy agents such as doxorubicin and paclitaxel.

Mechanism of Action: The Sphingolipid Rheostat

The decision of a cell to undergo apoptosis or to proliferate is influenced by the intracellular balance of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This balance is often referred to as the "sphingolipid rheostat". In many cancer cells, this rheostat is tilted towards survival. Chemotherapeutic agents like doxorubicin and paclitaxel can induce the de novo synthesis of ceramide, contributing to their cytotoxic effects.[2] However, in resistant cells, this newly synthesized ceramide is rapidly glycosylated by overexpressed GCS, mitigating the apoptotic signal.[9] this compound directly counteracts this resistance mechanism by inhibiting GCS, thereby locking the sphingolipid rheostat in a pro-apoptotic state and restoring sensitivity to chemotherapy.

Sphingolipid_Metabolism Figure 1: Simplified Sphingolipid Metabolism Pathway and this compound's Site of Action cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Hydrolysis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase S1P S1P Sphingosine->S1P SphK Proliferation_Survival Proliferation_Survival S1P->Proliferation_Survival DLPpmp DLPpmp GCS GCS DLPpmp->GCS Chemotherapy Chemotherapy Chemotherapy->Ceramide Induces synthesis

Caption: Figure 1: Simplified Sphingolipid Metabolism Pathway and this compound's Site of Action.

PART 1: In Vitro Combination Studies

The initial evaluation of the synergistic potential of this compound with a chemotherapeutic agent should be performed in vitro using a panel of cancer cell lines.

Experimental Workflow for In Vitro Synergy Assessment

InVitro_Workflow Figure 2: Workflow for In Vitro Synergy Assessment cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Data Analysis A Select Cancer Cell Lines B Determine IC50 of this compound A->B C Determine IC50 of Chemotherapy Agent A->C D Design Combination Matrix (Constant or Non-Constant Ratio) B->D C->D E Treat Cells with Drug Combinations D->E F Assess Cell Viability (e.g., MTT, CellTiter-Glo) E->F G Calculate Combination Index (CI) using Chou-Talalay Method F->G H Generate Isobolograms G->H I Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) G->I

Caption: Figure 2: Workflow for In Vitro Synergy Assessment.

Protocol 1: In Vitro Synergy Assessment using the Checkerboard Method

This protocol outlines a standard checkerboard assay to determine the synergistic effects of this compound in combination with doxorubicin.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7/ADR - doxorubicin-resistant breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol)

  • Doxorubicin hydrochloride

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Single-Agent IC50 Determination:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and doxorubicin separately in complete medium.

    • Treat cells with a range of concentrations of each drug individually and incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using MTT or CellTiter-Glo® assay.

    • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each agent using non-linear regression analysis.

  • Combination Treatment (Checkerboard Assay):

    • Prepare a 96-well plate with serial dilutions of this compound along the y-axis and serial dilutions of doxorubicin along the x-axis. Concentrations should bracket the IC50 values determined previously (e.g., from 1/8 x IC50 to 8 x IC50).

    • Include wells for single-agent treatments and untreated controls.

    • Seed cells into the plate and incubate for 72 hours.

    • Measure cell viability.

3. Data Analysis:

  • The interaction between this compound and doxorubicin can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[12]

  • Software such as CalcuSyn or CompuSyn can be used for this analysis.[13][14][15]

  • The CI value provides a quantitative measure of the interaction:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Combination Index (CI) Interpretation
< 0.1Very Strong Synergy
0.1 - 0.3Strong Synergy
0.3 - 0.7Synergy
0.7 - 0.85Moderate Synergy
0.85 - 0.90Slight Synergy
0.90 - 1.10Additive Effect
> 1.10Antagonism
Table 1: Interpretation of Combination Index (CI) Values.

PART 2: In Vivo Combination Studies

Following successful in vitro demonstration of synergy, the combination therapy should be evaluated in a relevant in vivo cancer model, such as a cell line-derived xenograft (CDX) or a patient-derived xenograft (PDX) model.[16][17]

Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow Figure 3: Workflow for In Vivo Combination Efficacy Studies cluster_0 Treatment Groups A Select Animal Model (e.g., Nude Mice) B Establish Xenograft Tumors A->B C Randomize Animals into Treatment Groups B->C D Initiate Treatment Regimen C->D T1 Vehicle Control T2 This compound Monotherapy T3 Chemotherapy Monotherapy T4 This compound + Chemotherapy E Monitor Tumor Growth and Animal Health D->E F Endpoint Analysis: Tumor Weight, Biomarkers E->F G Statistical Analysis of Tumor Growth Inhibition F->G

Caption: Figure 3: Workflow for In Vivo Combination Efficacy Studies.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical in vivo study to assess the efficacy of this compound in combination with paclitaxel in a breast cancer xenograft model.

1. Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • This compound formulated for in vivo administration

  • Paclitaxel formulated for in vivo administration

  • Appropriate vehicle controls

  • Calipers for tumor measurement

2. Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[18]

    • Monitor the mice for tumor formation.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):

      • Vehicle Control

      • This compound alone

      • Paclitaxel alone

      • This compound + Paclitaxel

    • Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage). The doses and schedule should be based on preliminary toxicity studies.

    • Monitor tumor volume (calculated as (length x width²)/2) and body weight regularly (e.g., twice weekly).

3. Endpoint and Analysis:

  • The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Tumor growth inhibition (TGI) can be calculated for each treatment group relative to the vehicle control.

  • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences in tumor growth between the groups.

  • The combination therapy is considered synergistic in vivo if it results in a significantly greater TGI than the sum of the TGIs of the individual monotherapies.

Treatment Group Example Dosing Schedule Expected Outcome
1. Vehicle ControlDaily, p.o.Progressive tumor growth
2. This compound50 mg/kg, daily, p.o.Modest tumor growth inhibition
3. Paclitaxel10 mg/kg, weekly, i.p.Significant tumor growth inhibition
4. CombinationThis compound + PaclitaxelSynergistic tumor growth inhibition, potentially leading to tumor regression
Table 2: Example In Vivo Study Design for this compound and Paclitaxel Combination.

Conclusion

The inhibition of glucosylceramide synthase by this compound presents a promising strategy to counteract a fundamental mechanism of chemotherapy resistance. By preventing the detoxification of pro-apoptotic ceramide, this compound has the potential to significantly enhance the efficacy of a wide range of chemotherapeutic agents. The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound in combination therapies, from initial in vitro synergy screening to in vivo efficacy validation. Rigorous adherence to these methodologies will enable researchers to generate the high-quality data necessary to advance this therapeutic approach towards clinical application.

References

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  • Cabot, M. C. (2004). Ceramide and the multidrug-resistant cancer cell. Anti-Cancer Drugs, 15(3), 225-231.
  • Liu, Y. Y., & Cabot, M. C. (2013). Ceramide glycosylation and cancer drug resistance. Advances in Cancer Research, 117, 1-24.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
  • Morad, S. A., & Cabot, M. C. (2013). Ceramide-orchestrated signalling in cancer.
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  • Lee, J. S., & Lee, S. (2020). Drug combination studies and their synergy quantification using the Chou–Talalay method.
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  • Gouaze-Andersson, V., & Cabot, M. C. (2009). Glycosphingolipids and drug resistance. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1788(1), 164-173.
  • Liu, Y. Y., Gupta, V., Patwardhan, G. A., Bhinge, K., Zhao, Y., Bao, J., ... & Cabot, M. C. (2010). Glucosylceramide synthase, a factor in cancer drug resistance, is modulated by gene methylation. Molecular Cancer Therapeutics, 9(5), 1259-1267.
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  • Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors.
  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1998). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 42(11), 2944-2948.
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  • Liu, Y. Y., Hill, R. A., & Li, Y. T. (2001). Ceramide glycosylation catalyzed by glucosylceramide synthase and cancer drug resistance. Current Drug Targets, 2(4), 377-390.
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  • Mostaq, M. S., Kang, L., Patwardhan, G. A., Zhao, Y., Shi, R., & Liu, Y. Y. (2022). Glucosylceramide Synthase, a Key Enzyme in Sphingolipid Metabolism, Regulates Expression of Genes Accounting for Cancer Drug Resistance. International Journal of Molecular Sciences, 23(19), 11867.
  • Zhang, N., Dai, L., Cao, J., Li, J., Xie, H., & Gao, J. (2017). The synergistic antitumor activity of doxorubicin and camptothecin in breast cancer cells. OncoTargets and Therapy, 10, 4379.
  • Abe, A., Radin, N. S., & Shayman, J. A. (1995). Inhibition of glucosylceramide synthase by analogues of ceramide and their stimulation of lactosylceramide synthesis. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1254(3), 290-296.
  • Veldman, R. J., Klappe, K., Kok, J. W., & Hoekstra, D. (1998). Quantitative analysis of the kinetics of sphingolipid transport and metabolism in animal cells. Journal of Lipid Research, 39(1), 174-185.
  • Shayman, J. A. (2000). Glucosylceramide synthase: a new therapeutic target for Gaucher disease and cancer. Trends in Pharmacological Sciences, 21(5), 169-172.
  • Teicher, B. A. (2009). Tumor models for efficacy determination. Molecular Cancer Therapeutics, 8(5), 1017-1019.
  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical trial designs for testing interactions in combination drug development. Journal of Clinical Oncology, 21(10), 2026-2035.
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  • Furtado, P. G., & Martins, A. M. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Heliyon, 8(8), e10207.
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  • Classen, S., & von Pawel, J. (1997). Preclinical and clinical study results of the combination of paclitaxel and 5-fluorouracil/folinic acid in the treatment of metastatic breast cancer. Seminars in Oncology, 24(5 Suppl 16), S16-29.
  • Kolishetti, N., Dhar, S., Valencia, P. M., Lin, L. Q., Karnik, R., Lippard, S. J., & Langer, R. (2010). Synergistic antitumor activity of camptothecin-doxorubicin combinations and their conjugates with hyaluronic acid. Pharmaceutical Research, 27(12), 2695-2704.
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Application Notes & Protocols: Utilizing DL-threo-PPMP for the Induction of Lysosomal Storage Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Chemically-Induced Models of Lysosomal Storage Diseases

Genetically engineered animal models have long been the cornerstone of studying lysosomal storage diseases (LSDs). However, these models can present challenges, including embryonic lethality, compensatory metabolic adaptations, and significant cost and time for colony establishment. Chemically-induced models offer a valuable and complementary approach, providing rapid disease induction, dose-dependent severity, and the ability to study disease progression from a defined starting point.

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS). By blocking the first committed step in the synthesis of most glycosphingolipids, DL-threo-PPMP effectively mimics the primary biochemical defect in several LSDs, most notably Gaucher disease. This document provides a comprehensive guide to the principles and practical application of DL-threo-PPMP in creating robust and reproducible animal models of glycosphingolipid-related LSDs.

Mechanism of Action: Inhibiting Glycosphingolipid Synthesis

DL-threo-PPMP acts as a competitive inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for the majority of complex glycosphingolipids.

By inhibiting GCS, DL-threo-PPMP leads to a systemic reduction in the synthesis of downstream glycosphingolipids. In the context of LSDs where the catabolism of these lipids is genetically impaired (e.g., deficiency of glucocerebrosidase in Gaucher disease), this "substrate reduction therapy" approach is explored therapeutically. Conversely, in healthy animals, the chronic administration of DL-threo-PPMP can induce a state of functional substrate overload, leading to the accumulation of specific lipids and the development of a disease-like phenotype.

GCS_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalyzes DL_threo_PPMP DL-threo-PPMP DL_threo_PPMP->GCS Inhibits Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Leads to

Figure 1: Mechanism of DL-threo-PPMP as a GCS inhibitor.

Experimental Design and Considerations

The successful implementation of a DL-threo-PPMP-induced model requires careful consideration of several experimental parameters. The choice of animal model, dosage, route of administration, and duration of treatment will collectively determine the severity and characteristics of the resulting phenotype.

Animal Model Selection

While various species can be used, murine models (mice and rats) are the most common due to their well-characterized physiology and genetic backgrounds. The C57BL/6 mouse strain is frequently used and provides a consistent genetic background for reproducible results.

Dosage and Administration

The dosage of DL-threo-PPMP is a critical variable that directly influences the rate of disease induction and severity. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental goals.

Table 1: Recommended Starting Doses for DL-threo-PPMP in Murine Models

Animal ModelRoute of AdministrationRecommended Starting DoseFrequencyReference
Mouse (C57BL/6)Intraperitoneal (IP) Injection25-50 mg/kgDaily
Mouse (C57BL/6)Oral Gavage50-100 mg/kgDaily
Rat (Sprague-Dawley)Intraperitoneal (IP) Injection10-25 mg/kgDaily

Causality Insight: Intraperitoneal injection generally offers higher bioavailability and a more rapid onset of action compared to oral gavage, where the compound is subject to first-pass metabolism. The choice of administration route may depend on the desired pharmacokinetic profile and the specific research question. For studies requiring stable, long-term inhibition, oral gavage may be preferred.

Detailed Protocols

The following protocols provide a step-by-step guide for the preparation and administration of DL-threo-PPMP.

Protocol: Preparation of DL-threo-PPMP for Injection

Materials:

  • DL-threo-PPMP powder

  • Dimethyl sulfoxide (DMSO)

  • Saline solution (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate for the chosen route of administration)

Procedure:

  • Calculate the required amount: Determine the total amount of DL-threo-PPMP needed based on the number of animals, their average weight, the chosen dose (mg/kg), and the duration of the study.

  • Initial Solubilization: Dissolve the DL-threo-PPMP powder in a minimal amount of DMSO. For example, to prepare a 20 mg/mL stock solution, dissolve 20 mg of DL-threo-PPMP in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: On each day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. Crucial Note: The final concentration of DMSO in the injected solution should not exceed 5-10% to avoid toxicity. For a final dose of 25 mg/kg in a mouse receiving a 200 µL injection volume, the concentration of the working solution would be adjusted accordingly.

  • Administration: Administer the freshly prepared solution to the animals via the chosen route (e.g., intraperitoneal injection).

Protocol: Tissue Harvesting and Preparation for Analysis

Procedure:

  • Euthanasia and Perfusion: At the end of the treatment period, euthanize the animals according to approved institutional protocols. Perform cardiac perfusion with cold phosphate-buffered saline (PBS) to remove blood from the tissues.

  • Tissue Collection: Carefully dissect and collect tissues of interest (e.g., liver, spleen, brain, kidney).

  • Sample Processing: For biochemical analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C. For histological analysis, fix the tissues in 10% neutral buffered formalin.

Validation of the Disease Model

The successful induction of a lysosomal storage disease-like phenotype must be confirmed through a combination of biochemical and histological analyses.

Biochemical Validation

The primary biochemical hallmark of the DL-threo-PPMP-induced model is the accumulation of glucosylceramide in various tissues.

Protocol: Quantification of Glucosylceramide by HPLC

  • Lipid Extraction: Homogenize the frozen tissue samples and extract total lipids using a chloroform:methanol mixture (e.g., 2:1 v/v).

  • Ceramide Glycosylation: Cleave the fatty acid from the extracted glycosphingolipids to yield the corresponding lyso-glycosphingolipids.

  • Derivatization: Derivatize the lyso-glycosphingolipids with a fluorescent tag (e.g., o-phthalaldehyde) to enable detection.

  • HPLC Analysis: Separate and quantify the derivatized lyso-glucosylceramide using high-performance liquid chromatography (HPLC) with a fluorescence detector.

Histological Validation

Histological analysis provides visual confirmation of cellular changes consistent with lysosomal storage, such as the appearance of "storage cells."

Protocol: Hematoxylin and Eosin (H&E) Staining

  • Tissue Processing: Process the formalin-fixed tissues, embed them in paraffin, and cut thin sections (4-5 µm).

  • Staining: Deparaffinize and rehydrate the tissue sections. Stain with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).

  • Microscopy: Examine the stained sections under a light microscope. Look for the presence of enlarged macrophages with a "crinkled paper" or "striated" cytoplasmic appearance, which are characteristic of Gaucher cells.

validation_workflow cluster_treatment Animal Treatment Phase cluster_validation Model Validation Phase Animal_Model Select Animal Model (e.g., C57BL/6 mice) PPMP_Admin Daily DL-threo-PPMP Administration (IP or Oral) Animal_Model->PPMP_Admin Tissue_Harvest Tissue Harvesting (Liver, Spleen, Brain) PPMP_Admin->Tissue_Harvest Biochem_Analysis Biochemical Analysis (HPLC for Glucosylceramide) Tissue_Harvest->Biochem_Analysis Histo_Analysis Histological Analysis (H&E Staining) Tissue_Harvest->Histo_Analysis Phenotype_Confirm Phenotype Confirmation (Data Analysis) Biochem_Analysis->Phenotype_Confirm Histo_Analysis->Phenotype_Confirm

Figure 2: Experimental workflow for induction and validation.

Expected Outcomes and Troubleshooting

Expected Phenotype:

  • Biochemical: A dose-dependent increase in glucosylceramide levels in the liver, spleen, and other tissues.

  • Histological: The presence of lipid-laden macrophages (Gaucher-like cells) in the liver and spleen.

  • Gross Pathology: Potential for hepatosplenomegaly (enlargement of the liver and spleen) with chronic, high-dose administration.

Troubleshooting:

  • No significant phenotype: Increase the dose or duration of DL-threo-PPMP treatment. Verify the proper preparation and administration of the compound.

  • Toxicity/Weight Loss: The animal may be receiving too high a dose. Reduce the dosage or consider a different route of administration. Ensure the DMSO concentration in the final injection volume is minimal.

Conclusion

The use of DL-threo-PPMP provides a powerful and flexible tool for inducing animal models of glycosphingolipid-related lysosomal storage diseases. By carefully selecting the experimental parameters and validating the resulting phenotype, researchers can create robust models to investigate disease pathogenesis and evaluate novel therapeutic strategies.

References

  • Abe, A., Inokuchi, J., Jimbo, M., Shimeno, H., Nagamatsu, A., Shayman, J. A., Shukla, G. S., & Radin, N. S. (1992). Improved inhibitors of glucosylceramide synthase. Journal of Biochemistry, 111(2), 191–196. [Link]

  • Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of biological chemistry, 269(11), 8362–8365. [Link]

  • Zhao, H., D'Souza, I., & Grabowski, G. A. (2009). Substrate reduction therapy for Gaucher disease: a new therapeutic alternative. Expert opinion on investigational drugs, 18(6), 767–778. [Link]

  • Abe, A., Gregory, S., Lee, L., Killen, P. D., Brady, R. O., Kulkarni, A., & Shayman, J. A. (2000). Reduction of globotriaosylceramide in Fabry disease mice by substrate deprivation. Journal of clinical investigation, 105(11), 1563–1571. [Link]

Navigating In Vivo Studies with DL-threo-PPMP: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the in vivo application of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP), this guide provides a comprehensive overview of its mechanism of action, considerations for dosage and administration, and detailed protocols based on analogous compounds. As a potent inhibitor of glucosylceramide synthase (GCS), DL-threo-PPMP holds significant promise in modulating glycosphingolipid metabolism for therapeutic interventions in various disease models.

Foundational Knowledge: Mechanism of Action

DL-threo-PPMP is a synthetic ceramide analog that competitively inhibits the enzyme glucosylceramide synthase (GCS).[1][2] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By blocking this crucial step, DL-threo-PPMP leads to a reduction in the synthesis of downstream GSLs and an accumulation of the substrate, ceramide.[1] This modulation of lipid metabolism can trigger various cellular responses, including apoptosis and alterations in cell signaling pathways, making it a valuable tool for studying the roles of GSLs in health and disease.

The inhibition of GCS and the subsequent accumulation of ceramide form the basis of DL-threo-PPMP's therapeutic potential in indications such as cancer and neurological disorders.

DL-threo-PPMP_Mechanism_of_Action Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Cellular_Effects Cellular Effects (e.g., Apoptosis) Ceramide->Cellular_Effects Accumulation leads to UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalyzes DL_threo_PPMP DL-threo-PPMP DL_threo_PPMP->GCS Inhibits Downstream_GSLs Downstream Glycosphingolipids Glucosylceramide->Downstream_GSLs Downstream_GSLs->Cellular_Effects Depletion influences

Caption: Mechanism of DL-threo-PPMP as a GCS inhibitor.

In Vivo Dosage and Administration: Insights from Analogous Compounds

While specific in vivo studies detailing the dosage and administration of DL-threo-PPMP are not extensively documented in publicly available literature, valuable insights can be drawn from studies using structurally and functionally similar compounds, such as D,L-erythro-PDMP and L-threo-PDMP. It is crucial for researchers to perform dose-response studies to determine the optimal therapeutic dose with minimal toxicity for each specific animal model and disease context.

Table 1: Summary of In Vivo Dosing Information for GCS Inhibitors

CompoundAnimal ModelDosageAdministration RouteVehicleReference
L-threo-PDMP Rat20 mg/ml (administered as 1 ml/kg)Intraperitoneal (i.p.), twice daily5% Tween 80 in saline[3]
D,L-erythro-PDMP GeneralNot specifiedOral gavage (suggested)See vehicle protocols below[4]

Vehicle Preparation Protocols

The solubility of DL-threo-PPMP is a critical consideration for in vivo administration. It is soluble in DMSO. The following vehicle preparation protocols, adapted from guidelines for the related compound D,L-erythro-PDMP, can serve as a starting point for formulating DL-threo-PPMP for in vivo studies.

Protocol A: DMSO/PEG300/Tween-80/Saline

This vehicle is suitable for many parenteral and oral administration routes.

Materials:

  • DL-threo-PPMP hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of DL-threo-PPMP hydrochloride in DMSO (e.g., 20 mg/mL).

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.

Protocol B: DMSO/SBE-β-CD/Saline

This formulation can enhance the solubility and stability of the compound.

Materials:

  • DL-threo-PPMP hydrochloride

  • DMSO, sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), 20% solution in saline, sterile

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of DL-threo-PPMP hydrochloride in DMSO (e.g., 20 mg/mL).

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.

Protocol C: DMSO/Corn Oil (for prolonged dosing)

This vehicle is suitable for subcutaneous or intraperitoneal administration in longer-term studies.

Materials:

  • DL-threo-PPMP hydrochloride

  • DMSO, sterile

  • Sterile corn oil

Procedure:

  • Prepare a stock solution of DL-threo-PPMP hydrochloride in DMSO (e.g., 20 mg/mL).

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil and mix thoroughly.

Administration Protocols

The choice of administration route depends on the experimental design, the target tissue, and the desired pharmacokinetic profile.

Oral Gavage Administration

Oral gavage is a common method for administering compounds to rodents.

Oral_Gavage_Workflow Start Start: Prepare Dosing Solution Restrain Properly Restrain Animal Start->Restrain Insert_Needle Gently Insert Gavage Needle into Esophagus Restrain->Insert_Needle Administer Slowly Administer Prepared Solution Insert_Needle->Administer Withdraw_Needle Gently Withdraw Gavage Needle Administer->Withdraw_Needle Monitor Return Animal to Cage and Monitor Withdraw_Needle->Monitor End End of Procedure Monitor->End

Caption: Workflow for oral gavage administration.

Procedure:

  • Animal Restraint: Properly restrain the animal according to approved Institutional Animal Care and Use Committee (IACUC) protocols.

  • Gavage Needle Insertion: Gently insert a sterile, ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Administration: Slowly administer the prepared DL-threo-PPMP solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection allows for rapid absorption of the compound.

Procedure:

  • Animal Restraint: Properly restrain the animal to expose the abdomen.

  • Injection Site: Identify the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle and aspirate to ensure no fluid is withdrawn before injecting the solution.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Important Considerations for In Vivo Studies

  • Dose-Response Studies: It is imperative to conduct pilot studies to determine the effective and non-toxic dose range of DL-threo-PPMP for the specific animal model and disease being investigated.

  • Pharmacokinetics and Metabolism: Be aware that compounds like the related D-PDMP are rapidly metabolized and excreted in vivo. This may necessitate more frequent dosing or co-administration with inhibitors of metabolic enzymes to maintain therapeutic concentrations.

  • Toxicity Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, and signs of distress. Regular blood work and histopathological analysis of major organs at the end of the study are recommended.

  • Animal Welfare: All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved IACUC protocol.

Conclusion

DL-threo-PPMP is a valuable pharmacological tool for investigating the roles of glycosphingolipids in vivo. While direct in vivo protocols are scarce, the information provided in this guide, based on closely related compounds, offers a solid foundation for designing and executing successful in vivo studies. By carefully considering the principles of drug formulation, administration, and dose-finding, researchers can effectively harness the potential of DL-threo-PPMP to advance their scientific inquiries.

References

  • Inokuchi, J., et al. (1997). L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol stimulates ganglioside biosynthesis, neurite outgrowth and synapse form. Acta Biochimica Polonica, 44(4), 727-734. [Link]

  • Hisaki, H., et al. (2004). In vivo influence of ceramide accumulation induced by treatment with a glucosylceramide synthase inhibitor on ischemic neuronal cell death. Brain Research, 1018(1), 12-19. [Link]

  • Shayman, J. A. (2013). The design and application of inhibitors of glucosylceramide synthase. Expert opinion on therapeutic patents, 23(1), 81-93. [Link]

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Application Note: A Comprehensive Guide to Detecting Apoptosis Following DL-Ppmp Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2][3] Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[3][4] Consequently, the ability to modulate and accurately detect apoptosis is a cornerstone of modern drug discovery and development.

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-Ppmp), a derivative of PDMP, is a potent inhibitor of glucosylceramide synthase, an enzyme critical for the biosynthesis of most glycosphingolipids.[5][6] Emerging research indicates that by inhibiting this pathway, this compound can facilitate the accumulation of ceramide. Ceramide is a bioactive sphingolipid that can act as a second messenger in signaling cascades that promote apoptosis. This is often achieved through the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and the concurrent inhibition of pro-survival pathways such as PI3K/AKT.[6] Understanding the pro-apoptotic efficacy of compounds like this compound requires robust, validated, and multi-parametric methods for detecting the various stages of apoptosis.

This guide provides a detailed framework and step-by-step protocols for three gold-standard methods to characterize the apoptotic response of cells to this compound treatment:

  • Annexin V / Propidium Iodide (PI) Staining: For the detection of early and late-stage apoptosis.

  • Caspase-3/7 Activity Assay: For quantifying the activation of key executioner caspases.

  • TUNEL Assay: For identifying the hallmark DNA fragmentation of late-stage apoptosis.

By employing these complementary techniques, researchers can build a comprehensive profile of the apoptotic mechanism induced by this compound, ensuring data integrity and confidence in their findings.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The diagram below illustrates the putative mechanism by which this compound induces apoptosis. Inhibition of glucosylceramide synthase leads to an accumulation of its substrate, ceramide, which in turn triggers downstream pro-apoptotic signaling.

DL_Ppmp_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glucosylceramide_Synthase Glucosylceramide Synthase This compound->Glucosylceramide_Synthase Inhibits Ceramide Ceramide Glucosylceramide_Synthase->Ceramide Accumulation JNK_Pathway JNK Pathway Ceramide->JNK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway (Pro-Survival) Ceramide->PI3K_AKT_Pathway Inhibits Caspase_Cascade Executioner Caspase Activation (Caspase-3/7) JNK_Pathway->Caspase_Cascade PI3K_AKT_Pathway->Caspase_Cascade Suppresses Apoptosis DNA Fragmentation & Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Method 1: Annexin V-FITC & Propidium Iodide Staining

Principle & Rationale

This flow cytometry-based assay is a cornerstone for apoptosis detection because it can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][7] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore like FITC, it serves as a specific marker for early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the cellular DNA.

By using both stains, one can resolve four distinct cell populations, providing a quantitative snapshot of cell health after this compound treatment.

Experimental Workflow

Caption: Workflow for Annexin V & PI apoptosis detection assay.

Detailed Protocol

This protocol is synthesized from standard methodologies and should be optimized for your specific cell line.[8][9]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Deionized water

  • Treated (this compound) and untreated (vehicle control) cell populations

Procedure:

  • Induce Apoptosis: Treat your cells with the desired concentration of this compound for the appropriate duration. Ensure a parallel culture is treated with the vehicle (e.g., DMSO) as a negative control.

  • Harvest Cells:

    • Suspension Cells: Centrifuge the cell suspension to pellet the cells.

    • Adherent Cells: Gently trypsinize the cells. Collect the detached cells and combine them with the supernatant (which may contain already detached apoptotic cells). Centrifuge to pellet.

  • Cell Count: Collect 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).[8][9]

  • Washing: Gently discard the supernatant. Wash the cells once with 1 mL of ice-cold PBS. Centrifuge again and carefully remove all of the supernatant.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Staining:

    • Add 5 µL of Annexin V-FITC to the 100 µL cell suspension.[9]

    • Add 5 µL of Propidium Iodide solution.[9]

    • Gently vortex or flick the tube to mix.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature, protected from light.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples immediately by flow cytometry (excitation = 488 nm, emission = 530 nm for FITC and >575 nm for PI). It is crucial to analyze within one hour to prevent the progression of apoptosis and potential false positives.

Data Interpretation
QuadrantAnnexin V-FITCPropidium Iodide (PI)Cell Population
Lower Left (Q3)NegativeNegativeHealthy, Viable Cells
Lower Right (Q4)Positive NegativeEarly Apoptotic Cells
Upper Right (Q2)Positive Positive Late Apoptotic/Necrotic Cells
Upper Left (Q1)NegativePositive Necrotic Cells (likely due to injury)

Method 2: Caspase-3/7 Activity Assay

Principle & Rationale

The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade.[4] Caspase-3 and Caspase-7 are the primary "executioner" caspases. Their activation marks the point of no return, as they proceed to cleave a host of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

This assay utilizes a synthetic tetrapeptide substrate, DEVD, which is specifically recognized and cleaved by active Caspase-3 and -7.[10][11] The substrate is conjugated to a reporter molecule (a chromophore, fluorophore, or aminoluciferin). Upon cleavage, the reporter is released and generates a detectable signal that is directly proportional to the amount of active Caspase-3/7 in the sample.[10] This provides a highly sensitive and quantitative measure of the execution phase of apoptosis.

Experimental Workflow

Caption: Workflow for a plate-based Caspase-3/7 activity assay.

Detailed Protocol (Luminescent Example)

This protocol is based on the Promega Caspase-Glo® 3/7 Assay but is adaptable for similar colorimetric or fluorometric kits.[10]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent colorimetric/fluorometric kit)

  • Opaque-walled 96-well plates suitable for luminescence

  • Plate-reading luminometer (or spectrophotometer/fluorometer)

  • Treated (this compound) and untreated (vehicle control) cell populations

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Induce Apoptosis: Treat cells with a serial dilution of this compound. Include vehicle controls (negative) and a known apoptosis inducer like staurosporine (positive control).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity by dividing the relative light units (RLU) of the this compound-treated samples by the RLU of the vehicle-treated control samples.

Quantitative Data Summary
ParameterRecommendationRationale
Cell Density10,000-20,000 cells/wellEnsures a detectable signal without overgrowth.
Reagent Volume100 µL (equal to culture volume)Ensures complete cell lysis and substrate availability.
Incubation Time1-3 hoursAllows for sufficient signal generation. Optimal time may vary by cell type.
Plate TypeOpaque-walledMinimizes well-to-well crosstalk for luminescent assays.

Method 3: TUNEL (TdT-UTP Nick End Labeling) Assay

Principle & Rationale

A definitive hallmark of late-stage apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[12] This process generates a large number of DNA strand breaks (nicks) with free 3'-hydroxyl (3'-OH) ends.

The TUNEL assay is designed to specifically detect this DNA fragmentation.[13][14] The key enzyme, Terminal deoxynucleotidyl Transferase (TdT), catalyzes the addition of labeled dUTPs (e.g., conjugated to a fluorophore like FITC or a hapten like BrdU) to these 3'-OH ends.[15] The incorporated label can then be visualized by fluorescence microscopy or quantified by flow cytometry, allowing for the identification and enumeration of apoptotic cells. This method is particularly valuable for visualizing apoptosis in situ within tissue sections.[13]

Experimental Workflow

Caption: General workflow for the TUNEL assay for imaging.

Detailed Protocol (for Adherent Cells)

This protocol provides a general framework. Always refer to your specific kit's manual for precise reagent concentrations and incubation times.[12]

Materials:

  • TUNEL Assay Kit

  • Cells grown on glass coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Sample Preparation: Culture and treat cells with this compound directly on coverslips. Include appropriate controls. A positive control can be generated by treating cells with DNase I to induce DNA breaks.

  • Fixation: Wash cells with PBS, then fix with 4% PFA in PBS for 15–30 minutes at room temperature.[12] This cross-links the fragmented DNA within the nucleus.

  • Permeabilization: Wash twice with PBS. Incubate with permeabilization solution for 2-5 minutes on ice. This step is critical to allow the TdT enzyme access to the nucleus.

  • TdT Labeling Reaction:

    • Wash again with PBS.

    • (Optional but recommended) Incubate the sample with Equilibration Buffer for 10 minutes.[12]

    • Carefully remove the buffer and add the prepared TdT Reaction Mix (containing TdT enzyme and labeled dUTPs).

    • Incubate for 60 minutes at 37°C in a humidified chamber to prevent the sample from drying out.[12]

  • Stop Reaction and Detection: Wash the coverslips several times with PBS to remove unincorporated nucleotides.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes to visualize all cell nuclei.

  • Mounting and Analysis: Wash briefly in PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize using a fluorescence microscope. TUNEL-positive nuclei will show bright fluorescence, which can be quantified relative to the total number of DAPI-stained nuclei.

Best Practices & Considerations
ParameterRecommendationRationale
Controls Must include negative (no TdT enzyme) and positive (DNase I treated) controls.Essential for validating the assay and setting imaging parameters.
Permeabilization Titrate time and concentration.Over-permeabilization can damage cells, while under-permeabilization prevents enzyme entry.
Specificity Confirm with morphology.Necrotic cells can sometimes be TUNEL-positive; apoptotic cells should also show nuclear condensation and fragmentation.[13]

Conclusion

The characterization of a compound's ability to induce apoptosis is a critical step in drug development. A single assay provides only one piece of the puzzle. By combining an early-stage membrane assay (Annexin V/PI), a mid-stage enzymatic assay (Caspase-3/7 activity), and a late-stage DNA fragmentation assay (TUNEL), researchers can confidently and comprehensively define the apoptotic response to this compound treatment. This multi-faceted approach provides a timeline of apoptotic events, strengthens the scientific rigor of the findings, and offers deeper mechanistic insights into the compound's mode of action.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from Creative Diagnostics website. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from Creative Bioarray website. [Link]

  • Elabscience. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from Elabscience website. [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from iGEM website. [Link]

  • Viana, N. B., et al. (2012). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology, 887, 41-7. [Link]

  • Assay Genie. (2022). TUNEL staining : The method of choice for measuring cell death. Retrieved from Assay Genie website. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from MP Biomedicals website. [Link]

  • Martinez, M. M., Reif, R. D., & Pappas, D. (2010). Detection of apoptosis: A review of conventional and novel techniques. Analytical Methods, 2(8), 996-1004. [Link]

  • Kumar, D., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Molecular and Cellular Biochemistry, 477(9), 2347-2363. [Link]

  • Jiang, Y., et al. (2012). 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) facilitates curcumin-induced melanoma cell apoptosis by enhancing ceramide accumulation, JNK activation, and inhibiting PI3K/AKT activation. Molecular and Cellular Biochemistry, 361(1-2), 47-54. [Link]

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. [Link]

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quantifying autophagy induction by DL-threo-PPMP using LC3-II markers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantifying Autophagy Induction by DL-threo-PPMP Using LC3-II Markers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the accurate quantification of autophagy induced by DL-threo-PPMP, a potent inhibitor of glucosylceramide synthase. We detail the underlying mechanism connecting ceramide accumulation to autophagic induction and present two robust, complementary protocols for monitoring this process using the autophagosome marker, Microtubule-associated protein 1A/1B-light chain 3 (LC3). The core of this guide emphasizes the critical concept of measuring autophagic flux —the dynamic progression of autophagy—rather than static snapshots, which can be misleading. Detailed, field-tested protocols for both quantitative Western blotting of LC3-II and visualization of LC3 puncta by immunofluorescence are provided, complete with experimental design, data interpretation, and troubleshooting.

Scientific Background: From Ceramide Accumulation to Autophagic Flux

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis and survive stress.[1][2] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.[3]

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) is a well-characterized inhibitor of glucosylceramide synthase. This enzyme catalyzes the first step in the synthesis of most glycosphingolipids, and its inhibition leads to the intracellular accumulation of its substrate, ceramide .[4] Ceramide is a critical bioactive sphingolipid that acts as a signaling molecule in various cellular processes, and its accumulation is a known trigger for autophagy.[5][6] The cell initiates autophagy as a homeostatic response to the stress induced by high ceramide levels.[6]

The LC3 Marker and the Imperative of Measuring Flux

The most reliable marker for monitoring autophagosome formation is the protein LC3.[7] Synthesized as pro-LC3, it is cleaved to the cytosolic form, LC3-I. Upon autophagy induction, LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II.[8] This lipidated form is recruited to and integrated into the expanding autophagosome membrane.

However, an increase in the cellular level of LC3-II is not, by itself, definitive proof of autophagy induction. An accumulation of LC3-II can signify one of two scenarios:

  • Increased Autophagic Induction: The rate of autophagosome formation is elevated.

  • Blocked Autophagic Degradation: The fusion of autophagosomes with lysosomes is impaired, or lysosomal function is compromised, leading to a "traffic jam" and accumulation of undegraded autophagosomes.[9]

Therefore, to accurately quantify autophagy, one must measure autophagic flux . This is achieved by assessing LC3-II turnover in the presence and absence of a late-stage autophagy inhibitor, such as Bafilomycin A1 , which prevents the fusion of autophagosomes with lysosomes by inhibiting the vacuolar H+-ATPase.[10][11][12] The difference in LC3-II accumulation under these conditions provides a quantitative measure of the rate at which LC3-II is being delivered to the lysosome for degradation, which is the true measure of flux.[13][14]

G

Experimental Design for Measuring Autophagic Flux

A robust experimental design is crucial for dissociating autophagy induction from degradation blockage. The following four treatment groups are essential for both Western blot and immunofluorescence analyses.

GroupTreatment 1 (Inducer)Treatment 2 (Inhibitor)Purpose
1 Vehicle Control (e.g., DMSO)NoneEstablishes the basal level of autophagy.
2 Vehicle Control (e.g., DMSO)Bafilomycin A1Measures the basal autophagic flux.
3 DL-threo-PPMPNoneMeasures the static level of LC3-II after induction.
4 DL-threo-PPMPBafilomycin A1Measures the total amount of LC3-II generated in response to PPMP.

Autophagic Flux Calculation: The flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor.

  • Basal Flux = (LC3-II in Group 2) - (LC3-II in Group 1)

  • PPMP-Induced Flux = (LC3-II in Group 4) - (LC3-II in Group 3)

A significant increase in the "PPMP-Induced Flux" compared to the "Basal Flux" provides strong evidence that DL-threo-PPMP actively induces autophagy.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for the four groups Control [label="Group 1:\nVehicle"]; ControlBaf [label="Group 2:\nVehicle + Baf A1"]; PPMP [label="Group 3:\nPPMP"]; PPMPBaf [label="Group 4:\nPPMP + Baf A1"];

// Analysis Nodes WB [label="Western Blot\n(LC3-II Quantification)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IF [label="Immunofluorescence\n(LC3 Puncta Counting)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Control, ControlBaf, PPMP, PPMPBaf} -> WB; {Control, ControlBaf, PPMP, PPMPBaf} -> IF; } endsnippet Caption: Core experimental workflow for quantifying autophagic flux.

Protocol 1: Quantitative Western Blotting for LC3-II

This protocol provides a quantitative measure of the relative amounts of LC3-I and LC3-II.

Materials
  • Cell culture reagents

  • DL-threo-PPMP (e.g., 10-25 µM stock in DMSO)

  • Bafilomycin A1 (Baf A1) (e.g., 100 µM stock in DMSO)

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitor cocktail)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents (recommend 12-15% polyacrylamide gels for optimal LC3-I/II separation)

  • PVDF membrane (recommended for LC3 detection[15])

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Rabbit anti-LC3A/B

  • Loading Control Antibody: Mouse anti-GAPDH or anti-β-Tubulin (Note: Avoid actin as it can be degraded during autophagy[15])

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology
  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatment:

    • Aspirate media and replace with fresh media containing the treatments as per the experimental design in Section 2. A typical concentration for DL-threo-PPMP is 10-25 µM for 12-24 hours.

    • For groups 2 and 4, add Bafilomycin A1 (final concentration 100-200 nM) for the final 2-4 hours of the PPMP incubation period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate with primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Loading Control: If required, strip the membrane and re-probe for a loading control protein (e.g., GAPDH).

Data Analysis and Interpretation
  • Use densitometry software to quantify the band intensity for LC3-II and the loading control in each lane.

  • Normalize the LC3-II signal to its corresponding loading control signal. Note: Do not use the LC3-II/LC3-I ratio, as it can be unreliable.[16]

  • Calculate the autophagic flux as described in Section 2.

Table of Expected Quantitative Results (Hypothetical Data)

GroupTreatmentNormalized LC3-II (Densitometry Units)Interpretation
1Vehicle1.0Basal LC3-II level
2Vehicle + Baf A12.5Basal flux accumulation (Flux = 1.5)
3PPMP3.0Static LC3-II increase with PPMP
4PPMP + Baf A18.5PPMP-induced flux accumulation (Flux = 5.5)

Protocol 2: Immunofluorescence (IF) for LC3 Puncta

This protocol provides a powerful visual and semi-quantitative method to confirm autophagosome formation at the single-cell level.[17]

Materials
  • Sterile glass coverslips

  • 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Primary Antibody: Rabbit anti-LC3A/B

  • Fluorescent Secondary Antibody: Goat anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Antifade mounting medium

Step-by-Step Methodology
  • Cell Seeding: Seed cells onto sterile coverslips placed in a 24-well plate to achieve 60-70% confluency.

  • Treatment: Treat the cells as described in the Western Blot protocol (Section 3.2, Step 2).

  • Fixation:

    • Aspirate media and wash cells gently with PBS.

    • Fix cells by adding 4% PFA for 15 minutes at room temperature.[18]

  • Permeabilization:

    • Wash 3x with PBS.

    • Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.[18]

  • Blocking:

    • Wash 3x with PBS.

    • Block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Immunostaining:

    • Incubate with primary anti-LC3 antibody (e.g., 1:400 in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash 3x with PBS.

    • Incubate with fluorescently-labeled secondary antibody (e.g., 1:1000 in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash 3x with PBS.

  • Mounting:

    • Incubate with DAPI solution for 5 minutes to counterstain nuclei.

    • Wash once with PBS.

    • Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize using a confocal or high-resolution fluorescence microscope. Capture images using consistent settings for all samples.

Data Analysis and Interpretation
  • Qualitative: Observe the pattern of LC3 staining. In non-autophagic cells, staining is diffuse and cytoplasmic (LC3-I). In autophagic cells, LC3-II concentrates in autophagosomes, appearing as distinct, bright puncta.[7][9]

  • Quantitative: Using imaging software (e.g., ImageJ/Fiji), quantify the number of LC3 puncta per cell. Analyze at least 50-100 cells per condition across multiple fields of view.

  • Expected Results:

    • Group 1 (Vehicle): Few, faint puncta.

    • Group 2 (Vehicle + Baf A1): A modest increase in puncta number compared to Group 1.

    • Group 3 (PPMP): A clear increase in puncta number and intensity.

    • Group 4 (PPMP + Baf A1): A dramatic accumulation of bright, distinct puncta, representing the maximal autophagosome formation induced by PPMP.

Conclusion

DL-threo-PPMP induces autophagy through the accumulation of ceramide. To rigorously validate and quantify this effect, it is essential to measure autophagic flux. The combination of quantitative Western blotting for LC3-II turnover and immunofluorescence for LC3 puncta provides a robust and reliable dataset. By following these detailed protocols and the principles of flux measurement, researchers can confidently characterize the autophagic response to DL-threo-PPMP and other novel compounds.

References

  • Title: Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion Source: Autophagy (Journal) via NCBI URL: [Link]

  • Title: Regulation Mechanisms and Signaling Pathways of Autophagy Source: Annual Review of Genetics via NCBI URL: [Link]

  • Title: Autophagy Signaling Transduction Source: Sino Biological URL: [Link]

  • Title: Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion Source: PubMed URL: [Link]

  • Title: Autophagy signaling pathway Source: Cusabio URL: [Link]

  • Title: Bafilomycin A 1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion Source: ResearchGate URL: [Link]

  • Title: Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia Source: Haematologica (Journal) via NCBI URL: [Link]

  • Title: Methods for the Detection of Autophagy in Mammalian Cells Source: Current Protocols in Cell Biology via NCBI URL: [Link]

  • Title: Bafilomycin A1 - Endosomal Acidification Inhibitor Source: InvivoGen URL: [Link]

  • Title: LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells Source: Springer Protocols URL: [Link]

  • Title: Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia Source: PubMed URL: [Link]

  • Title: Effective Detection of Autophagy Source: Bio-Rad Antibodies URL: [Link]

  • Title: Untangling Autophagy Measurements Source: Circulation Research (AHA Journals) URL: [Link]

  • Title: LC3 immunostaining Source: The Mizushima Lab, The University of Tokyo URL: [Link]

  • Title: Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia Source: ResearchGate URL: [Link]

  • Title: Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes Source: Autophagy (Journal) via NCBI URL: [Link]

  • Title: Ceramide regulation of autophagy: A biophysical approach Source: PubMed URL: [Link]

  • Title: Autophagy in Its (Proper) Context: Molecular Basis, Biological Relevance, Pharmacological Modulation, and Lifestyle Medicine Source: International Journal of Molecular Sciences via NCBI URL: [Link]

  • Title: Ceramide metabolic pathways and apoptotic responses Source: ResearchGate URL: [Link]

  • Title: Targeted Induction of Ceramide Degradation Leads to Improved Systemic Metabolism and Reduced Hepatic Steatosis Source: Cell Reports via NCBI URL: [Link]

  • Title: Discovery of pan autophagy inhibitors through a high-throughput screen highlights macroautophagy as an evolutionarily conserved process across 3 eukaryotic kingdoms Source: PLOS Biology via NCBI URL: [Link]

  • Title: Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy Source: Nature Communications via ResearchGate URL: [Link]

  • Title: Ceramide-induced starvation triggers homeostatic autophagy Source: PubMed URL: [Link]

  • Title: The Molecular Mechanism of Autophagy Source: Journal of Cell Science via NCBI URL: [Link]

  • Title: Molecular Mechanisms Underlying Initiation and Activation of Autophagy Source: International Journal of Molecular Sciences via NCBI URL: [Link]

  • Title: An Overview of Autophagy: Morphology, Mechanism, and Regulation Source: Antioxidants & Redox Signaling via NCBI URL: [Link]

Sources

Measuring the Impact: A Protocol for Assessing Glucosylceramide Synthase Activity Following DL-PPMP Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Principle and Significance

Glucosylceramide synthase (GCS), also known as UDP-glucose ceramide glucosyltransferase (UGCG), is a pivotal enzyme in cellular metabolism.[1][2] Located at the cytosolic face of the Golgi apparatus, GCS catalyzes the first and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs).[2][3][4] This reaction involves the transfer of glucose from UDP-glucose to ceramide, a bioactive lipid known to induce apoptosis at elevated concentrations.[5] By converting ceramide to glucosylceramide (GlcCer), GCS not only initiates the synthesis of over 300 different GSLs but also tightly regulates the cellular levels of pro-apoptotic ceramide.[1][3][5]

Given its central role, the activity of GCS is implicated in numerous physiological and pathological processes, including cancer multidrug resistance, Gaucher disease, and viral infections.[2][3][6] Consequently, GCS has emerged as a significant therapeutic target.

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-PPMP) is a well-characterized, potent inhibitor of GCS. It acts as a competitive inhibitor by mimicking the structure of ceramide, thereby blocking the synthesis of GlcCer and subsequent GSLs. Assessing GCS activity after this compound treatment is crucial for researchers in drug development and cell biology to determine the inhibitor's efficacy (e.g., IC50 values), understand its impact on cellular GSL metabolism, and elucidate downstream biological consequences.

This guide provides a detailed, field-proven protocol for treating cultured cells with this compound, preparing active cell lysates, and quantifying the resulting GCS activity using a sensitive fluorescent assay.

The GCS Pathway and Inhibition by this compound

The biochemical reaction catalyzed by GCS and its inhibition by this compound is a cornerstone of this protocol. The enzyme facilitates the transfer of a glucose moiety to ceramide, forming GlcCer. This compound competes with ceramide for the enzyme's active site.

GCS_Pathway cluster_cytosol Cytosol cluster_golgi_lumen Golgi Lumen Cer Ceramide GCS Glucosylceramide Synthase (GCS/UGCG) Cer->GCS Substrate UDP_Glc UDP-Glucose UDP_Glc->GCS Co-substrate PPMP This compound (Inhibitor) PPMP->GCS Competitive Inhibition GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Product UDP UDP GCS->UDP Byproduct GSLs Complex Glycosphingolipids GlcCer->GSLs Further Processing

Caption: GCS converts Ceramide and UDP-Glucose to Glucosylceramide.

Overall Experimental Workflow

The protocol is divided into four main stages: cell culture and inhibitor treatment, preparation of enzymatically active cell lysates, quantification of total protein, and the GCS enzymatic assay. Each stage is critical for generating reliable and reproducible data.

Workflow cluster_assay Enzymatic Reaction A Phase 1: Cell Culture & Treatment B Phase 2: Cell Lysate Preparation A->B C Phase 3: Protein Quantification (Bradford Assay) B->C D Phase 4: GCS Activity Assay C->D D1 Incubate Lysate with NBD-C6-Ceramide & UDP-Glucose E Data Analysis & IC50 Determination D2 Lipid Extraction D1->D2 D3 TLC or HPLC Separation D2->D3 D4 Quantify Fluorescent Product D3->D4 D4->E

Caption: Experimental workflow from cell treatment to data analysis.

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
Cell Culture Medium (e.g., DMEM)Gibco / MilliporeSigmaSpecific to the cell line being used.
Fetal Bovine Serum (FBS)Gibco / MilliporeSigmaHeat-inactivated.
Penicillin-StreptomycinGibco / MilliporeSigmaStandard antibiotic solution.
DL-threo-PPMPCayman Chemical / Avanti Polar LipidsPrepare stock in DMSO or Ethanol.
NBD C6-CeramideAvanti Polar Lipids / Cayman ChemicalFluorescent substrate. Store protected from light.[7]
UDP-GlucoseMilliporeSigmaCo-substrate for the GCS reaction.
Cell Lysis Buffer (e.g., RIPA)VariousMust be compatible with enzyme activity. Avoid harsh detergents like high % SDS.[8]
Protease Inhibitor CocktailRoche / MilliporeSigmaEssential to prevent protein degradation.[9]
Bradford ReagentBio-Rad / Thermo FisherFor protein quantification.[10][11][12]
Bovine Serum Albumin (BSA)MilliporeSigma / Thermo FisherProtein standard for Bradford assay.
Solvents (Chloroform, Methanol)HPLC GradeFor lipid extraction and chromatography.
Silica TLC PlatesMilliporeSigmaFor separation of lipid products.

Detailed Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Rationale: This phase establishes a healthy, reproducible cell population and exposes it to the inhibitor to modulate GCS activity. The choice of cell line is important; many common human cell lines express GCS, with ACHN cells noted for particularly high expression.[13]

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a specific line of interest) in 6-well plates or 10 cm dishes at a density that will achieve 70-80% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this, create a series of working solutions by diluting into complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The "0 µM" sample, containing only the vehicle (DMSO), serves as the crucial negative control.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO₂). This duration should be optimized based on the cell line's doubling time and the known stability of the inhibitor.

Protocol 2: Preparation of Active Cell Lysates
  • Rationale: The goal is to efficiently lyse the cells to release the Golgi-associated GCS enzyme while preserving its catalytic activity. All steps must be performed at 4°C to minimize protease activity.[9] Using a mild lysis buffer is critical; harsh detergents can denature enzymes.[8]

  • Cell Harvesting: Place culture dishes on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail to each dish (e.g., 200 µL for a well in a 6-well plate).

    • Expert Tip: A suitable buffer can be 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, with a mild detergent like 1% Triton X-100.[13]

  • Scraping and Collection: Use a cell scraper to detach the cells into the lysis buffer. Transfer the resulting cell suspension to pre-chilled microcentrifuge tubes.

  • Homogenization: To ensure complete lysis and shear genomic DNA, sonicate the samples on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 10 seconds off) to prevent heating.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet nuclei and insoluble debris.[14]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins and membrane fractions with GCS, to a new pre-chilled tube. This is your active cell lysate. Store on ice for immediate use or aliquot and freeze at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]

Protocol 3: Protein Quantification (Bradford Assay)
  • Rationale: To ensure equal amounts of enzyme are used in each GCS activity assay, the total protein concentration of each lysate must be accurately determined. This normalization is essential for comparing activity between different treatment conditions. The Bradford assay is a rapid, sensitive method based on the binding of Coomassie dye to proteins.[11][12]

  • Prepare Standards: Create a series of protein standards by diluting a BSA stock solution (e.g., 2 mg/mL) with the same lysis buffer used for your samples. Typical standard concentrations range from 0 to 1.5 mg/mL.[10]

  • Sample Preparation: Dilute a small aliquot (e.g., 5 µL) of each cell lysate in lysis buffer to fall within the linear range of the BSA standard curve.

  • Assay Execution (96-well plate format):

    • Pipette 10 µL of each standard and diluted sample into separate wells.

    • Add 200 µL of Bradford Reagent to all wells.

    • Incubate for 5-10 minutes at room temperature.[10]

    • Measure the absorbance at 595 nm using a microplate reader.[10][11]

  • Calculation: Generate a standard curve by plotting absorbance vs. BSA concentration. Use the equation of the line to calculate the protein concentration of your unknown samples.

Protocol 4: Glucosylceramide Synthase Activity Assay
  • Rationale: This is an in vitro assay that measures the enzymatic conversion of a fluorescent ceramide analog (NBD C6-Ceramide) to its corresponding glucosylceramide product.[3][15] The amount of fluorescent product formed is directly proportional to the GCS activity in the lysate. The product is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture for each sample. Each reaction should be performed in duplicate or triplicate.

ComponentVolume/ConcentrationPurpose
Cell Lysate50-100 µg total proteinSource of GCS enzyme
Assay Buffer (e.g., 50mM Tris-HCl)to 100 µL final volumeMaintain optimal pH
NBD C6-Ceramide2 µM final concentrationFluorescent substrate[16]
UDP-Glucose1 mM final concentrationCo-substrate
  • Initiate Reaction: Add UDP-Glucose to the tube last to start the reaction.

  • Incubation: Incubate the reaction tubes at 37°C for 1-2 hours with gentle shaking.[16] The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction & Lipid Extraction:

    • Stop the reaction by adding 375 µL of a Chloroform:Methanol (1:2, v/v) mixture.

    • Vortex thoroughly.

    • Add 125 µL of Chloroform and vortex again.

    • Add 125 µL of water and vortex to induce phase separation.

    • Centrifuge at 1,000 x g for 5 minutes.

  • Sample Preparation for TLC: Carefully collect the lower organic phase (which contains the lipids) using a glass syringe and transfer it to a new tube. Dry the solvent completely under a stream of nitrogen gas. Re-dissolve the lipid film in a small volume (20-30 µL) of Chloroform:Methanol (2:1, v/v).

  • Thin-Layer Chromatography (TLC):

    • Spot the entire re-dissolved sample onto a silica TLC plate. Also spot standards for NBD C6-Ceramide and NBD C6-Glucosylceramide if available.

    • Develop the plate in a chromatography tank using a solvent system such as Chloroform:Methanol:Water (65:25:4, v/v/v).[17]

    • Allow the plate to air dry completely in a fume hood.

  • Quantification:

    • Visualize the plate under a UV or fluorescence imager (Excitation ~460 nm, Emission ~540 nm).[17]

    • The unreacted NBD C6-Ceramide will be the lower, less polar spot, while the product, NBD C6-Glucosylceramide, will be the upper, more polar spot.

    • Quantify the fluorescence intensity of the product spot for each sample using densitometry software.

Data Analysis and Interpretation

  • Calculate GCS Activity: The fluorescence intensity of the product spot is your measure of GCS activity. Normalize this value to the amount of protein used in the assay (e.g., arbitrary fluorescence units per µg of protein per hour).

  • Determine Percent Inhibition: Calculate the percentage of GCS activity for each this compound concentration relative to the vehicle-only control (which is set to 100% activity).

    • % Activity = (Activity_sample / Activity_vehicle_control) * 100

    • % Inhibition = 100 - % Activity

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration. This will generate a sigmoidal curve.

  • Calculate IC50: Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit the curve and determine the IC50 value—the concentration of this compound required to inhibit 50% of GCS activity.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low GCS Activity in Control Inactive enzyme (degradation).Ensure all lysate preparation steps are on ice and use fresh protease inhibitors. Aliquot and store lysate at -80°C.
Insufficient protein in assay.Re-quantify protein using Bradford assay and ensure at least 50 µg is used.
Sub-optimal assay conditions.Optimize incubation time and temperature (37°C is standard). Check pH of buffer.
High Background Signal on TLC Plate Incomplete lipid extraction.Ensure correct solvent ratios and proper phase separation.
Contaminants in reagents.Use high-purity, HPLC-grade solvents.
Inconsistent Results Between Replicates Pipetting errors.Use calibrated pipettes and prepare a master mix for common reagents.
Inconsistent protein loading.Be meticulous during protein quantification and loading steps.
Variable incubation times.Start and stop all reactions simultaneously or in a precisely timed manner.

References

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2011). Bradford Protein Assay. Bio-protocol, 1(3). Retrieved from [Link] Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254.

  • protocols.io. (2022). Bradford protein assay – Protein concentration measurement (A590/A450 improved linearity). Retrieved from [Link]

  • Centre for Plant Medicine Research. (n.d.). Protein Extraction & Protein estimation by Bradford method. Retrieved from [Link]

  • NIH. (n.d.). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Retrieved from [Link]

  • Digital Commons @ Salve Regina. (2012). Developing an enzyme assay to measure glucosylceramide synthase activity in the presence of HIV-1 gp-120. Retrieved from [Link]

  • Abbkine. (n.d.). Human UDP-glucose ceramide glucosyltransferase (UGCG) ELISA Kit. Retrieved from [Link]

  • NIH. (2017). Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo. PMC. Retrieved from [Link]

  • ResearchGate. (2025). A comprehensive measure of Golgi sphingolipid flux using NBD C6-Ceramide: evaluation of sphingolipid inhibitors | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). UGCG. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell & Tissue Lysate Preparation Protocol. Retrieved from [Link]

  • ResearchGate. (2026). A sensitive method for determining UDP-glucose: ceramide glucosyltransferase (UGCG) activity in biological samples using deuterated glucosylceramide as acceptor substrate | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone let me know the source of GCS (glucosylceramide synthase) for enzyme activity assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). GCS activity in tumors. A: GlcCer and GalCer generated in glycosylation... | Download Scientific Diagram. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques. Retrieved from [Link]

  • NIH. (2018). The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1). PMC. Retrieved from [Link]

  • Cram. (n.d.). Create Online Flashcards and Browse College Essays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting unexpected results with DL-threo-PPMP experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this potent inhibitor of glucosylceramide synthase (GCS). Our goal is to help you navigate the complexities of your experiments, interpret unexpected results, and ensure the integrity of your data.

Introduction to DL-threo-PPMP

DL-threo-PPMP is a synthetic, cell-permeable ceramide analog that acts as a competitive inhibitor of the enzyme glucosylceramide synthase (GCS; EC 2.4.1.80).[1][2] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[1][2] By blocking this pathway, DL-threo-PPMP leads to the depletion of downstream GSLs and an accumulation of the substrate, ceramide. This modulation of the "sphingolipid rheostat" has profound effects on numerous cellular processes, including proliferation, apoptosis, autophagy, and cell-cell recognition, making it a valuable tool in cancer research, neurobiology, and the study of lysosomal storage diseases like Gaucher disease.[1][2][3][4][5]

This guide will address common challenges encountered during experimentation, from basic handling to complex biological interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for DL-threo-PPMP?

DL-threo-PPMP is a structural analog of ceramide. It competitively binds to the ceramide binding site on glucosylceramide synthase (GCS), preventing the natural substrate from being glycosylated. This effectively halts the production of glucosylceramide (GlcCer), the precursor for the vast majority of complex glycosphingolipids.

GCS_Pathway cluster_0 Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->Complex_GSLs Further glycosylation PPMP DL-threo-PPMP PPMP->GCS Inhibits

Caption: Mechanism of DL-threo-PPMP action on the GCS pathway.

Q2: What are the differences between the various PPMP stereoisomers (DL-threo, D-threo, L-threo, DL-erythro)?

This is a critical point for experimental design and data interpretation.

  • DL-threo-PPMP: This is the racemic mixture of the D-threo and L-threo enantiomers. It is commonly used in research.

  • D-threo-PPMP: This is the biologically active enantiomer and the primary component responsible for GCS inhibition.[6] It is more potent than the racemic mixture.

  • L-threo-PPMP: This enantiomer is significantly less active than the D-threo form.

  • DL-erythro-PPMP: This stereoisomer has no effect on glucosylceramide synthase activity.[7] It serves as an essential negative control to distinguish on-target GCS inhibition from potential off-target effects.

Q3: How should I prepare and store DL-threo-PPMP stock solutions?

Proper handling is crucial for reproducible results. The stability of stock solutions can be a significant source of experimental variability.

  • Solvents: DL-threo-PPMP hydrochloride is soluble in DMSO (up to 20 mg/mL) and ethanol (up to 10 mg/mL).[1] The free base form is also readily soluble in DMSO.[8] Always consult the manufacturer's datasheet for your specific product lot.

  • Preparation: Warm the vial to room temperature before opening. To aid dissolution, you may need to vortex and/or sonicate the solution briefly. Ensure the compound is fully dissolved before making further dilutions.

  • Storage: Store the solid compound at -20°C, where it is stable for years.[3][6] It is strongly recommended to prepare fresh solutions for each experiment or, if necessary, to aliquot stock solutions into single-use vials and store them at -20°C. Avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended as it can lead to degradation and loss of activity.[1]

Compound Form Solvent Max Recommended Concentration
DL-threo-PPMP HClDMSO~20 mg/mL[1]
DL-threo-PPMP HClEthanol~10 mg/mL[1]
DL-threo-PPMP (Free Base)DMSO~10 mM

Q4: What is a typical working concentration for cell culture experiments?

The effective concentration of DL-threo-PPMP is highly cell-type dependent. The reported IC50 value for GCS inhibition ranges from 2 to 20 µM.[1]

  • Initial Range Finding: We recommend performing a dose-response experiment starting from 1 µM up to 50 µM to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Commonly Used Concentrations: Many studies use concentrations in the 10-25 µM range for significant inhibition of GSL synthesis and observation of downstream effects like reduced cell growth.[3][6]

Q5: What are the essential controls for a DL-threo-PPMP experiment?

To ensure your results are valid and directly attributable to GCS inhibition, the following controls are mandatory:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the PPMP.

  • Untreated Control: Cells in media alone to establish a baseline.

  • Negative Control Compound: Whenever possible, include the inactive stereoisomer, DL-erythro-PPMP , at the same concentration as your active compound.[7] This is the most rigorous control to rule out off-target effects.

Troubleshooting Guide

Troubleshooting_Workflow Start Problem: No/Low Efficacy Check_Solubility 1. Check Compound Preparation & Solubility Start->Check_Solubility Solubility_OK Fully Dissolved? Check_Solubility->Solubility_OK Observe Solution Remake_Sol Remake Stock Solution (Vortex/Sonicate) Solubility_OK->Remake_Sol No (Precipitate Seen) Check_Activity 2. Verify Compound Activity & Dose Solubility_OK->Check_Activity Yes Remake_Sol->Check_Solubility Re-evaluate Activity_OK Dose-Response Done? Check_Activity->Activity_OK Run_Dose_Response Perform Dose-Response (e.g., 1-50 µM) Activity_OK->Run_Dose_Response No Check_Cell 3. Investigate Cell -Specific Factors Activity_OK->Check_Cell Yes Run_Dose_Response->Check_Activity Re-evaluate Cell_OK GCS Expression Known? Check_Cell->Cell_OK Measure_GCS Measure GCS mRNA/Protein Levels Cell_OK->Measure_GCS No Final Consider Alternative Inhibitors or Models Cell_OK->Final Yes Measure_GCS->Check_Cell Re-evaluate

Caption: Troubleshooting workflow for lack of experimental effect.

Issue 1: I am not observing the expected effect (e.g., no reduction in cell proliferation, no change in GSL levels).

  • Possible Cause A: Compound Insolubility or Degradation

    • Scientific Rationale: If DL-threo-PPMP is not fully dissolved in your stock solution or precipitates when added to aqueous culture media, its effective concentration will be far lower than intended. The compound's stability in solution is also a concern.

    • Recommended Solution:

      • Visually Inspect: Carefully check your stock solution and final culture media for any signs of precipitation.

      • Prepare Fresh: Always use freshly prepared stock solutions or newly thawed single-use aliquots.[1]

      • Solubilization Technique: When preparing stock, ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

      • Serum Consideration: When diluting in media, add the compound to the serum-containing media slowly while vortexing to minimize precipitation.

  • Possible Cause B: Inactive Compound or Incorrect Isomer

    • Scientific Rationale: The biological activity resides in the D-threo enantiomer.[6] If you are unknowingly using the inactive erythro isomer or a degraded lot of the compound, you will not see an on-target effect.

    • Recommended Solution:

      • Verify Source: Ensure you have purchased the compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data.

      • Confirm Identity: Check the CAS number on your vial. The hydrochloride salt is 139974-41-7, while the free base is 149022-18-4.[3]

      • Use a Positive Control: If possible, test your compound in a cell line known to be sensitive to DL-threo-PPMP as a positive control for its activity.

  • Possible Cause C: Cell-Specific Factors

    • Scientific Rationale: The expression level of GCS can vary significantly between cell lines. Cells with very low GCS expression may be inherently resistant. Furthermore, some cell lines may have compensatory metabolic pathways that mitigate the effects of GCS inhibition.

    • Recommended Solution:

      • Measure GCS Expression: Quantify GCS (gene: UGCG) mRNA (by RT-qPCR) or protein (by Western Blot) levels in your cell line.

      • Perform a Dose-Response Curve: You may need a higher concentration than reported in other systems. Test a broad range (e.g., 1-50 µM) to determine the IC50 in your specific model.

      • Extend Incubation Time: The depletion of complex GSLs and subsequent biological effects can take time. Consider extending your treatment period from 24 hours to 48 or 72 hours.

Issue 2: I am observing excessive or unexpected cytotoxicity.

  • Possible Cause A: On-Target Apoptotic Effect

    • Scientific Rationale: Inhibition of GCS leads to the accumulation of ceramide, a pro-apoptotic sphingolipid. Therefore, cell death is an expected on-target effect in many cell types, particularly cancer cells.[1]

    • Recommended Solution:

      • Confirm Apoptosis: Use assays like Annexin V/PI staining, caspase-3/7 activity, or PARP cleavage to confirm that the observed cell death is due to apoptosis.

      • Titrate Concentration: If the goal is to study metabolic changes without inducing widespread death, lower the DL-threo-PPMP concentration to a sub-lethal level determined by your dose-response curve.

  • Possible Cause B: Off-Target Effects

    • Scientific Rationale: At high concentrations, all chemical inhibitors have the potential for off-target effects.

    • Recommended Solution:

      • Use the Negative Control: This is the most critical experiment. Treat your cells with the inactive DL-erythro-PPMP at the same concentration.[7] If you still observe cytotoxicity, the effect is likely off-target.

      • Lower the Concentration: Work at the lowest effective concentration possible to minimize the risk of engaging unintended targets.

Issue 3: My results show high variability between experiments.

  • Possible Cause A: Inconsistent Stock Solution

    • Scientific Rationale: As mentioned, DL-threo-PPMP solutions can be prone to degradation and precipitation. Repeated freeze-thaw cycles or long-term storage of diluted solutions are common sources of inconsistency.

    • Recommended Solution:

      • Strict Aliquoting: Prepare a concentrated stock in DMSO, then create single-use aliquots and store them at -20°C. Thaw a new aliquot for each experiment.

      • Pre-Experiment Check: Always vortex the stock solution vigorously before making dilutions.

  • Possible Cause B: Inconsistent Cell Culture Conditions

    • Scientific Rationale: The metabolic state of your cells can influence their response to GCS inhibition. Factors like cell passage number, confluency, and serum lot can all introduce variability.

    • Recommended Solution:

      • Standardize Culture: Use cells within a consistent and narrow range of passage numbers.

      • Control Confluency: Seed cells at the same density for each experiment and begin treatment at a consistent level of confluency.

      • Serum Consistency: If possible, use a single lot of fetal bovine serum (FBS) for an entire set of related experiments, as growth factor composition can vary between lots.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM DL-threo-PPMP Stock Solution

  • Materials: DL-threo-PPMP (hydrochloride, MW: 511.2 g/mol )[1], high-quality anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To make a 10 mM solution, you need 5.11 mg of DL-threo-PPMP HCl per 1 mL of DMSO.

  • Procedure: a. Weigh out 5.11 mg of DL-threo-PPMP HCl in a sterile tube. b. Add 1 mL of anhydrous DMSO. c. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Brief sonication (5-10 minutes) in a room temperature water bath can assist. d. Visually confirm that no particulate matter remains. e. Dispense into single-use, sterile aliquots (e.g., 20 µL). f. Store immediately at -20°C, protected from light.

Protocol 2: Validating GCS Inhibition via a Cell-Based Assay

  • Objective: To confirm that DL-threo-PPMP is active in your cell line by measuring a downstream biological effect, such as inhibition of proliferation.

  • Procedure: a. Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 72 hours). Allow cells to attach overnight. b. Dose-Response Preparation: Prepare serial dilutions of your DL-threo-PPMP stock solution in complete culture medium to create a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM). Include a vehicle-only control (matching the highest DMSO concentration) and an untreated control. c. Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PPMP. Include at least 3-4 replicates for each condition. d. Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours). e. Viability/Proliferation Readout: Assess cell viability using a standard method such as a resazurin-based assay (e.g., alamarBlue™) or an ATP-based assay (e.g., CellTiter-Glo®). f. Data Analysis: Normalize the results to the vehicle-treated control wells (set to 100% viability). Plot the percent viability versus the log of the PPMP concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

  • Gouazé V, et al. (2005). Glucosylceramide synthase blockade down-regulates P-glycoprotein and resensitizes multidrug-resistant breast cancer cells to anticancer drugs. Cancer Research, 65(9), 3861-7.
  • Contreras-Haro, M., et al. (2023). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. MDPI. [Link]

  • Onishi, T., et al. (2021). A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. Journal of Neurochemistry, 159(3), 543-557. [Link]

  • Shayman, J. A. (2023). Inhibitors of Glucosylceramide Synthase. Methods in Molecular Biology, 2627, 295-307. [Link]

  • Zofkova, I., et al. (2014). New inhibitors of glucosylceramide synthase and their effect on cell fate. General Physiology and Biophysics, 33(4), 449-456.
  • Wikipedia. Tay-Sachs disease. [Link]

  • Sapphire North America. DL-erythro-PPMP (hydrochloride). [Link]

Sources

Technical Support Center: Optimizing DL-threo-PPMP for Autophagy Induction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) in autophagy research. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven insights, detailed protocols, and troubleshooting advice to help you successfully optimize your experiments for maximal and reproducible autophagy induction.

Section 1: Foundational FAQs

This section addresses the fundamental concepts researchers must understand before designing their experiments.

Q1: What is DL-threo-PPMP and what is its mechanism for inducing autophagy?

A1: DL-threo-PPMP is a potent and specific inhibitor of glucosylceramide synthase (GCS), an enzyme that catalyzes the first committed step in glycosphingolipid biosynthesis by transferring glucose to ceramide.[1]

Mechanism of Action: The induction of autophagy by DL-threo-PPMP is primarily linked to its role as a structural analog of ceramide and its inhibition of GCS.[1] By blocking GCS, PPMP leads to the intracellular accumulation of its substrate, ceramide. Elevated ceramide levels are a known trigger for cellular stress responses, including the initiation of autophagy. While the precise downstream signaling cascade is an area of active research, ceramide accumulation is understood to influence key autophagy regulatory pathways, tipping the cellular balance from anabolic to catabolic processes to restore homeostasis.

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Autophagy Autophagy Induction Ceramide->Autophagy Accumulation triggers GlcCer Glucosylceramide (Glycosphingolipids) PPMP DL-threo-PPMP PPMP->GCS Inhibits GCS->GlcCer Glucose

Caption: Mechanism of DL-threo-PPMP-induced autophagy.

Q2: What is "autophagic flux" and why is measuring it more important than a single time-point measurement?

A2: Autophagy is a highly dynamic, multi-step process involving the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of their contents.[2][3][4] Autophagic flux is the term used to describe the complete process—the rate of flow through this entire pathway.[5][6]

A static, single-point measurement of autophagosome markers (like LC3-II) can be highly misleading.[7] An accumulation of autophagosomes could mean one of two things:

  • Induction of Autophagy: The cell is actively forming more autophagosomes in response to a stimulus.

  • Blockade of Autophagy: Autophagosomes are forming but are failing to fuse with lysosomes and be degraded, leading to a "traffic jam."

Measuring autophagic flux, typically by comparing results in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine), is the only way to distinguish between these two scenarios and accurately assess the effect of your compound.[8][9]

Q3: What are the essential markers for monitoring autophagy induction by DL-threo-PPMP?

  • LC3-I to LC3-II Conversion: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is the hallmark protein marker. During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane.[7] An increase in the amount of LC3-II is indicative of autophagosome formation. However, LC3-II itself is degraded within the autolysosome, making flux measurements essential.[10]

  • p62/SQSTM1 Degradation: The protein p62 (also known as Sequestosome-1) acts as a cargo receptor, binding to ubiquitinated proteins and targeting them for degradation by binding to LC3-II.[3][10] Consequently, p62 is itself degraded in the autolysosome. A decrease in cellular p62 levels is a strong indicator of successful autophagic flux.

Section 2: Experimental Design & Optimization Guide

This section provides a systematic approach to optimizing your experimental conditions.

Q4: Before optimizing incubation time, how do I determine the optimal concentration of DL-threo-PPMP for my cell line?

A4: The optimal concentration can vary significantly between cell types due to differences in metabolism and membrane permeability. A dose-response experiment is a critical first step.

Workflow for Dose-Response Optimization:

  • Select a Range: Based on literature, a typical starting range for DL-threo-PPMP is 2 to 20 µM.[1] We recommend testing a logarithmic range (e.g., 1, 5, 10, 20, 50 µM).

  • Fix Incubation Time: Choose a standard, intermediate incubation time for this initial experiment, such as 16 or 24 hours.

  • Include Controls: Always include a vehicle-only control (e.g., DMSO).

  • Assay for Autophagy and Cytotoxicity:

    • Assess LC3-II levels via Western blot.

    • Simultaneously, run a cytotoxicity assay (e.g., MTT, LDH) to ensure the concentrations used are not causing significant cell death, which can confound autophagy measurements.

  • Select Optimal Dose: Choose the lowest concentration that gives a robust induction of LC3-II without significant cytotoxicity. This will be the concentration you use for your time-course experiment.

Q5: What is the recommended workflow for optimizing the incubation time of DL-threo-PPMP?

A5: A time-course experiment is essential to identify the point of maximal autophagic flux. Autophagy is a transient process; induction is followed by a return to baseline. The workflow below outlines a robust strategy.

Time_Course_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Time-Course Treatment cluster_conditions For each time point, prepare 4 conditions: cluster_analysis Phase 3: Analysis P1 Seed cells to achieve 70-80% confluency P2 Prepare DL-threo-PPMP at optimal concentration P3 Prepare Lysosomal Inhibitor (e.g., Bafilomycin A1, 100 nM) T0 0h (Control) P3->T0 T1 4h T2 8h T3 16h T4 24h T5 48h C1 1. Vehicle C2 2. PPMP only C3 3. Baf A1 only (add for last 2-4h) C4 4. PPMP + Baf A1 (add Baf A1 for last 2-4h) A1 Harvest all samples and lyse for protein A2 Perform Western Blot for: - LC3 (I and II) - p62/SQSTM1 - Loading Control (e.g., Actin) A1->A2 A3 Quantify band intensities A2->A3 A4 Calculate Autophagic Flux (LC3-II [PPMP+BafA1] - LC3-II [PPMP]) A3->A4 A5 Identify time point with peak flux and p62 degradation A4->A5 cluster_exp cluster_exp cluster_exp->A1

Caption: Workflow for optimizing PPMP incubation time.

Q6: What are typical starting parameters for a time-course experiment?

A6: While cell-type dependent, the following table provides a validated starting point for your experimental design.

ParameterRecommended Starting ValueSenior Application Scientist Notes
Cell Seeding Density Plate to achieve 70-80% confluency at the final time point.Over-confluency can independently induce autophagy due to contact inhibition and nutrient depletion, confounding your results.
DL-threo-PPMP Conc. Use optimal dose from dose-response experiment (e.g., 10 µM).Consistency is key. Use the same stock solution for all experiments.
Time Points 0, 4, 8, 16, 24, 48 hours.This range captures both early induction and potential late-stage cellular responses or recovery.
Lysosomal Inhibitor Bafilomycin A1 (100-200 nM) or Chloroquine (50 µM).Add the inhibitor for the final 2-4 hours of the incubation period only. Co-incubating for the entire duration can cause lysosomal dysfunction and artifacts.
Positive Control Starvation (EBSS media for 2-4h) or Rapamycin (200 nM).Essential for validating that your cell system and detection methods are working correctly.

Section 3: Detailed Protocols

Protocol 1: Time-Course Analysis by Western Blotting for LC3 and p62

This protocol details the most common method for quantifying autophagic flux.

Materials:

  • Complete cell culture medium, PBS, Trypsin

  • DL-threo-PPMP (e.g., 10 mM stock in DMSO)

  • Bafilomycin A1 (Baf A1) (e.g., 10 µM stock in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% or 4-20% gradient recommended for LC3)[11]

  • PVDF membrane (0.2 µm pore size is critical for small proteins like LC3-II)[11]

  • Primary antibodies: Rabbit anti-LC3 (recognizes I & II), Mouse anti-p62/SQSTM1, Mouse anti-β-Actin.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL substrate

Methodology:

  • Cell Plating: Seed your cells in 6-well plates. Prepare enough plates to cover all time points and conditions. Incubate until 70% confluent.

  • Treatment:

    • Begin your time course by replacing the media with fresh media containing either vehicle (DMSO) or the optimal concentration of DL-threo-PPMP.

    • For each time point (e.g., 4, 8, 16, 24, 48h), you will have four treatment groups: Vehicle, PPMP, Baf A1, and PPMP + Baf A1.

    • Pro-Tip: For the Baf A1-containing wells, add the inhibitor only for the last 2 hours of the total incubation time. For example, for the 16h time point, add Baf A1 at the 14h mark.

  • Cell Lysis:

    • At each designated time point, wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is your protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto a 15% polyacrylamide gel. Note: LC3-II runs at ~14-16 kDa, while LC3-I is ~16-18 kDa.[11] Run the gel long enough to get good separation.

    • Transfer proteins to a 0.2 µm PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000) overnight at 4°C.[10]

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and image the blot.

    • Strip and re-probe the membrane for a loading control (β-Actin).

Protocol 2: Visualizing Autophagic Flux with mCherry-EGFP-LC3 Reporter

This fluorescence microscopy-based assay provides a powerful visual confirmation of autophagic flux.[12]

Principle: The tandem mCherry-EGFP-LC3 reporter protein fluoresces yellow (merged green and red) in neutral pH environments like the autophagosome. When the autophagosome fuses with the acidic lysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce red.[12][13]

  • Yellow Puncta (EGFP+ / mCherry+): Autophagosomes

  • Red Puncta (EGFP- / mCherry+): Autolysosomes

  • Increased Red Puncta: Indicates successful autophagic flux.

Methodology:

  • Cell Line: Use a cell line stably expressing the mCherry-EGFP-LC3 plasmid. If creating your own, select a stable clone with low basal fluorescence.

  • Plating: Seed the cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Treatment: Perform a time-course experiment as described in Protocol 1, using Vehicle, PPMP, and a positive control (e.g., Starvation or Rapamycin). A lysosomal inhibitor like Baf A1 can be used as a control to show accumulation of yellow puncta (blocked flux).

  • Fixation and Staining:

    • At each time point, wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.[10]

    • Wash 3x with PBS.

    • (Optional) Mount with a mounting medium containing DAPI to stain nuclei.

  • Imaging:

    • Use a confocal microscope to acquire images in the green (EGFP), red (mCherry), and blue (DAPI) channels.

    • Acquire images from at least 10-15 random fields of view per condition.

  • Analysis:

    • Quantify the number of yellow (autophagosome) and red-only (autolysosome) puncta per cell.

    • The optimal incubation time is the point where you observe a significant increase in the number of red autolysosomes compared to the vehicle control, indicating maximal flux.

Section 4: Troubleshooting Common Issues

Q7: I see a strong increase in LC3-II after PPMP treatment, but p62 levels are not decreasing (or are even increasing). What does this indicate?

A7: This is a classic sign of blocked autophagic flux . Your PPMP treatment is successfully inducing the formation of autophagosomes (hence the LC3-II increase), but they are failing to fuse with lysosomes and degrade their contents (hence the lack of p62 degradation).

Troubleshooting_Flux Start Observed Result: LC3-II ▲ p62 ▬ or ▲ Question1 Did your Baf A1 control cause a further increase in LC3-II? Start->Question1 Result1 Interpretation: Basal flux is intact, but PPMP is impairing the lysosomal degradation step. Question1->Result1 Yes Result2 Interpretation: PPMP induces autophagosome formation, but there is a late-stage blockade. This could be a cytotoxic effect. Question1->Result2 No Action1 Action: - Re-run cytotoxicity assays. - Lower PPMP concentration. - Check lysosomal health (e.g., LysoTracker staining). Result1->Action1 Action2 Action: - Check Baf A1 activity. - Verify antibody performance. - Run positive control (starvation). - This suggests a more fundamental experimental issue. Result2->Action2

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of DL-Ppmp

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this potent glucosylceramide synthase inhibitor. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound, a ceramide analog, is characterized by a long palmitoyl (C16) acyl chain, which confers significant hydrophobicity. This property is essential for its biological activity, allowing it to interact with its target enzyme, glucosylceramide synthase, within cellular membranes. However, this same hydrophobicity is the primary reason for its poor solubility in aqueous solutions, a common hurdle in experimental settings ranging from in vitro enzyme assays to cell-based studies.

PropertyValue/InformationImplication for Solubility
Molecular Formula C₂₉H₅₀N₂O₃[1]The large carbon-rich structure contributes to its hydrophobicity.
Molecular Weight ~474.7 g/mol (free base)[1]; ~511.2 g/mol (HCl salt)[2]A relatively large molecule, which can limit solubility.
Known Solvents Soluble in DMSO (up to 20 mg/mL), ethanol (up to 10 mg/mL), and DMF (up to 5 mg/mL).[2][3]Indicates its nonpolar, hydrophobic nature.
Aqueous Solubility Not explicitly reported, but presumed to be very low in its free base form.Direct dissolution in aqueous buffers is not feasible.
Structural Features Contains a basic morpholino group.This group can be protonated to form a more soluble salt.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture medium)?

A1: The long palmitoyl chain of this compound makes it highly hydrophobic, leading to very low solubility in aqueous solutions. Direct addition of this compound powder or a concentrated DMSO stock to an aqueous medium will likely result in precipitation.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A2: This is a common issue known as "salting out" or precipitation upon dilution. While this compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous medium is likely too low to maintain its solubility. Most cell lines can only tolerate low concentrations of DMSO (typically <0.5%), which is often insufficient to keep hydrophobic compounds in solution.

Q3: Is the hydrochloride (HCl) salt of this compound more water-soluble?

A3: Yes, the hydrochloride salt form of this compound is expected to have significantly better aqueous solubility than the free base. The morpholino group in the this compound structure is a weak base. In the presence of HCl, this group becomes protonated, forming a positively charged salt that is more readily solvated by water. A structurally similar compound, threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride, which has a shorter acyl chain, is reported to be soluble in water at 50 mg/mL.[4][5]

Q4: What is the recommended starting point for solubilizing this compound for a cell-based assay?

A4: The most common and recommended starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO and then serially dilute it to the final working concentration in the aqueous medium. However, as noted, precipitation can be an issue. The troubleshooting guides below offer several strategies to overcome this.

Troubleshooting Guides: Step-by-Step Solutions

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution in aqueous media.

This is the most frequent challenge encountered by researchers. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

start Start: this compound dissolved in 100% DMSO (e.g., 10-20 mM stock) check_precip Dilute to final working concentration in aqueous medium. Does it precipitate? start->check_precip no_precip Success! Proceed with experiment. Ensure final DMSO % is non-toxic to cells. check_precip->no_precip No precip Precipitation Occurs check_precip->precip Yes sub_a Option A: Reduce working concentration precip->sub_a sub_b Option B: Two-step dilution with intermediate solvent precip->sub_b sub_c Option C: Use a solubilizing agent precip->sub_c

Caption: Decision tree for troubleshooting this compound precipitation.

  • Rationale: The simplest solution is often to work at a lower final concentration of this compound. The solubility limit in your final aqueous medium may be lower than your target concentration.

  • Action: Determine the highest concentration of this compound that remains soluble in your final medium with an acceptable percentage of DMSO. This can be done by preparing a serial dilution and visually inspecting for precipitation.

  • Rationale: A gradual decrease in the solvent polarity can sometimes prevent precipitation.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create an intermediate dilution of the stock solution in a solvent of intermediate polarity, such as ethanol or a mixture of DMSO and your final aqueous medium (e.g., 1:1).

    • Use this intermediate dilution to make the final dilution in your 100% aqueous medium.

  • Rationale: Certain excipients can increase the aqueous solubility of hydrophobic compounds.

  • Action: Consider incorporating a solubilizing agent in your final aqueous medium. Common choices include:

    • Bovine Serum Albumin (BSA): BSA can bind to hydrophobic molecules and help keep them in solution. Prepare your final medium with a low concentration of BSA (e.g., 0.1-1%).

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate hydrophobic compounds.

Issue 2: Inconsistent experimental results, possibly due to poor solubility.

Even if visible precipitation is not observed, this compound may be forming micro-precipitates or aggregates that can lead to variability in your results.

  • Rationale: The morpholino group in this compound is a weak base with an estimated pKa of around 7.0-7.5. By lowering the pH of the aqueous solution to below the pKa, the morpholino nitrogen becomes protonated, significantly increasing the molecule's polarity and aqueous solubility. Using the hydrochloride salt of this compound is highly recommended as it is already in a more water-soluble form.

  • Protocol for Preparing an Aqueous Stock of this compound HCl:

    • Weigh out the desired amount of this compound HCl.

    • Dissolve the powder in a slightly acidic aqueous buffer (e.g., citrate buffer, pH 4-5). Start with a small volume and vortex thoroughly. Gentle warming (to 37°C) may aid dissolution.

    • Once fully dissolved, you can adjust the pH of this stock solution closer to your experimental pH if necessary, but be mindful that increasing the pH above the pKa may cause precipitation.

    • Sterile filter the aqueous stock solution before use in cell culture.

start Start: this compound HCl powder dissolve Dissolve in slightly acidic buffer (pH 4-5) start->dissolve check_sol Is the solution clear? dissolve->check_sol success Success! Aqueous stock prepared. Sterile filter for use. check_sol->success Yes fail Insoluble check_sol->fail No troubleshoot Try gentle warming (37°C) or sonication. If still insoluble, consider co-solvents or cyclodextrins. fail->troubleshoot

Caption: Workflow for preparing an aqueous stock of this compound HCl.

Issue 3: Need for a higher concentration of this compound in an aqueous solution than achievable with DMSO or pH adjustment alone.

For certain applications, such as in vitro enzyme assays or formulation development, a higher concentration of soluble this compound may be required.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[6] Studies have shown that cyclodextrins can effectively solubilize ceramides and other complex lipids.

  • Protocol for Preparing a this compound-Cyclodextrin Complex:

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

    • Prepare a Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

    • Complexation:

      • Method 1 (Slurry Method): Add the this compound powder directly to the HP-β-CD solution. Stir or sonicate the mixture until the this compound dissolves. This may take several hours.

      • Method 2 (Solvent Evaporation): Dissolve both this compound and HP-β-CD in a suitable organic solvent (e.g., ethanol). Then, evaporate the solvent under a stream of nitrogen or using a rotary evaporator. The resulting thin film can then be rehydrated with your aqueous buffer.

    • Final Preparation: The resulting solution should be clear. It can be sterile-filtered for use in biological experiments.

Cyclodextrin TypeTypical ConcentrationNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 5-20% (w/v)Most commonly used due to high solubility and safety profile.
Methyl-β-cyclodextrin (M-β-CD) 1-10% (w/v)Can be more efficient at solubilizing lipids but may have some cellular toxicity at higher concentrations.

Summary of Recommended Solubilization Strategies

MethodPrincipleBest ForKey Considerations
DMSO Stock Dilution Using a water-miscible organic solvent.Initial screening, low concentration studies.Final DMSO concentration must be non-toxic to cells; risk of precipitation.
pH Adjustment (with HCl salt) Protonating the basic morpholino group to form a soluble salt.Preparing aqueous stocks for cell culture and biochemical assays.Requires the hydrochloride salt form; solubility is pH-dependent.
Cyclodextrin Complexation Encapsulating the hydrophobic molecule in a water-soluble carrier.Achieving higher aqueous concentrations; in vivo formulations.May require optimization of the cyclodextrin-to-drug ratio.

By understanding the physicochemical properties of this compound and systematically applying these troubleshooting strategies, researchers can overcome the challenges of its poor aqueous solubility and successfully employ this valuable inhibitor in their studies.

References

  • Enzo Life Sciences. DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol. [Link]

  • Shayman, J. A. (2023). Inhibitors of Glucosylceramide Synthase. Methods in molecular biology (Clifton, N.J.), 2581, 305–315. [Link]

  • Abe, A., Inokuchi, J. I., Jimbo, M., Shimeno, H., Nagamatsu, A., Shayman, J. A., Shukla, G. S., & Radin, N. S. (1992). Improved inhibitors of glucosylceramide synthase. Journal of biochemistry, 111(2), 191–196. [Link]

  • Li, R., et al. (2023). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. International Journal of Molecular Sciences, 24(15), 12345. [Link]

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • LIPID MAPS® Lipidomics Gateway. Calculated Physicochemical Properties. [Link]

  • Reddit. Is there any software (preferably free) to calculate the partition coefficient (LogP)?. [Link]

  • ResearchGate. Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • bioRxiv. Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • SCFBio. Calculator Plugins : LogP and logD calculations. [Link]

  • Rupp, M. (2015). Predicting the pKa of Small Molecules. [Link]

  • Research Outreach. pKa prediction from ab initio calculations. [Link]

  • PubMed. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. [Link]

  • ResearchGate. Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. [Link]

  • PubMed Central. Dihydroceramide Desaturase Inhibition by a Cyclopropanated Dihydroceramide Analog in Cultured Keratinocytes. [Link]

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addressing cellular resistance to DL-threo-PPMP treatment

Q5: What are the best practices for storing and handling DL-threo-PPMP? A: DL-threo-PPMP hydrochloride is typically supplied as a solid. It should be stored at -20°C and is stable for several years under these conditions. [1][17]For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol. [18]Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. [19]

References

  • Gruber, S., et al. (2009). Ceramide metabolism determines glioma cell resistance to chemotherapy. Journal of Cellular Physiology, 221(3), 688-95. [Link]

  • Perrotti, D., et al. (2018). The Role of Sphingolipids Metabolism in Cancer Drug Resistance. Frontiers in Oncology, 8, 379. [Link]

  • Morad, S. A., & Cabot, M. C. (2013). Targeting ceramide metabolism--a strategy for overcoming drug resistance. Drug Resistance Updates, 16(1-2), 1-11. [Link]

  • Senchenkov, A., et al. (2001). Targeting Ceramide Metabolism—a Strategy for Overcoming Drug Resistance. Journal of the National Cancer Institute, 93(5), 347-357. [Link]

  • Lavie, Y., et al. (1997). Ceramide toxicity and metabolism differ in wild-type and multidrug-resistant cancer cells. British Journal of Cancer, 76(8), 1053-1061. [Link]

  • Liu, Y. Y., et al. (2013). Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance. Advances in Cancer Research, 117, 59-89. [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 127-148. [Link]

  • Broggini, M., et al. (2024). Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models. Scientific Reports, 14(1), 6432. [Link]

  • Liu, Y. Y., et al. (2020). Glucosylceramide Synthase, a Key Enzyme in Sphingolipid Metabolism, Regulates Expression of Genes Accounting for Cancer Drug Resistance. International Journal of Molecular Sciences, 21(21), 8343. [Link]

  • Gouazé, V., et al. (2004). Overexpression of glucosylceramide synthase and P-glycoprotein in cancer cells selected for resistance to natural product chemotherapy. Molecular Cancer Therapeutics, 3(6), 633-639. [Link]

  • Liu, Y. Y., et al. (2010). Glucosylceramide synthase upregulates MDR1 expression in the regulation of cancer drug resistance through cSrc and β-catenin signaling. Molecular Cancer, 9, 46. [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • Cabot, M. C., et al. (2013). P-glycoprotein antagonists confer synergistic sensitivity to short-chain ceramide in human multidrug resistant cancer cells. Cancer Letters, 338(2), 255-263. [Link]

  • Chatterjee, S., et al. (2003). D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains. Journal of Lipid Research, 44(8), 1524-1536. [Link]

  • Yamagishi, T., et al. (2013). P-glycoprotein Mediates Drug Resistance via a Novel Mechanism Involving Lysosomal Sequestration. Journal of Biological Chemistry, 288(44), 31761-31771. [Link]

  • Bukowski, K., et al. (2020). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). International Journal of Oncology, 56(6), 1211-1224. [Link]

  • Uddin, M. S., et al. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Journal of Pharmaceutical Research International, 34(28A), 1-13. [Link]

  • Al-Qawasmeh, R. A., et al. (2018). Mechanism Underlying the Reversal of Drug Resistance in P-Glycoprotein-Expressing Leukemia Cells by Pinoresinol and the Study of a Derivative. Frontiers in Pharmacology, 9, 133. [Link]

  • Zhang, X. H., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 969289. [Link]

  • Kok, J. W., et al. (1998). PDMP inhibits BFA-induced retrograde membrane flow from Golgi to ER in HT29 cells. Cellular and Molecular Biology Letters, 3(4), 365-378. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Cell & Gene. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing [Video]. YouTube. [Link]

Technical Support Center: DL-Phenyl-1-propan-2-yl-methylamine (DL-Ppmp) Dosage Refinement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Phenyl-1-propan-2-yl-methylamine (DL-Ppmp) applications. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on refining this compound dosage to ensure targeted efficacy while avoiding the activation of secondary metabolic pathways. Our goal is to equip you with the knowledge and tools to conduct robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, specifically the D-threo-isomer, is a well-characterized inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a pivotal enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[3][4] By inhibiting GCS, this compound effectively reduces the production of downstream glycosphingolipids, which are involved in a multitude of cellular processes, including cell growth, differentiation, and signaling.[4] This inhibitory action is the basis for its use in studying the roles of glycosphingolipids in various disease models.

Q2: What are the potential secondary metabolic pathways activated by this compound?

The primary off-target effects of this compound stem from its mechanism of action. By blocking the conversion of ceramide to glucosylceramide, this compound can lead to the accumulation of its substrate, ceramide.[4][5] Ceramide is a bioactive lipid that acts as a second messenger, and its accumulation can trigger a variety of secondary metabolic and signaling pathways, including:

  • Apoptosis: Elevated ceramide levels are known to induce programmed cell death by activating stress-activated protein kinases and other pro-apoptotic signaling molecules.[4][6]

  • Inflammation: Ceramide can activate transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.[7][8]

  • Insulin Resistance: In metabolic tissues, ceramide accumulation can impair insulin signaling pathways, contributing to insulin resistance.[6][7][9]

  • Alterations in Glycerolipid and Glycerophospholipid Metabolism: The buildup of ceramide can lead to shifts in lipid metabolism, affecting the balance of other lipid species within the cell.[10]

Understanding these potential secondary effects is crucial for interpreting experimental results and refining dosage.

Q3: How can I determine the optimal dosage of this compound for my experiments?

The optimal dosage of this compound is highly dependent on the cell type or animal model being used. A dose-response experiment is the most effective way to determine the ideal concentration that provides maximal inhibition of GCS with minimal off-target effects. This typically involves treating your system with a range of this compound concentrations and measuring both the desired effect (e.g., reduction in a specific glycosphingolipid) and markers of secondary pathway activation (e.g., apoptosis markers, inflammatory cytokines).

Q4: What are the signs of secondary metabolic pathway activation in my experiments?

Common indicators of off-target effects due to this compound treatment include:

  • Increased apoptosis or cytotoxicity at concentrations that are not significantly more effective at inhibiting GCS.

  • Upregulation of inflammatory markers.

  • Changes in cellular morphology indicative of stress or cell death.

  • Alterations in metabolic profiles, such as changes in fatty acid oxidation or glucose uptake, that are independent of the primary intended effect.

If you observe these effects, it is a strong indication that your this compound concentration may be too high and is causing ceramide-induced secondary effects.

Troubleshooting Guides

Guide 1: Investigating Off-Target Effects with Dose-Response Metabolomics

Objective: To identify the concentration at which this compound begins to induce significant off-target metabolic changes.

Principle: Dose-response metabolomics involves treating cells or organisms with a range of drug concentrations and then analyzing the global metabolic changes. This allows for the identification of dose-dependent metabolic shifts that can signify the activation of secondary pathways.[11][12][13]

Experimental Protocol:

  • Dose Selection: Choose a wide range of this compound concentrations, typically spanning several orders of magnitude around the expected IC50 for GCS inhibition.

  • Cell Culture and Treatment: Plate cells at a consistent density and treat with the selected concentrations of this compound for a predetermined time course.

  • Metabolite Extraction: After treatment, quench metabolic activity and extract metabolites using a suitable method (e.g., methanol/acetonitrile/water extraction).

  • Metabolomic Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: Process the metabolomic data to identify features that show a significant dose-dependent change. Group metabolites with similar dose-response patterns to identify affected pathways.[11]

Data Interpretation:

Observation Potential Implication Recommended Action
A distinct metabolic signature emerges at higher concentrations, different from the changes seen at lower, effective doses.Activation of secondary metabolic pathways.Select a working concentration below the threshold where these off-target signatures appear.
Dose-dependent changes in metabolites related to apoptosis or inflammation (e.g., sphingosine-1-phosphate, prostaglandins).Ceramide-induced stress responses.Correlate these changes with assays for apoptosis (e.g., caspase activity) or inflammation (e.g., cytokine measurement) to confirm.
Non-linear dose-response curves for certain metabolites.Complex multi-target effects.Further investigate the specific pathways associated with these metabolites.

Experimental Workflow for Dose-Response Metabolomics

DoseResponseMetabolomics cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation DoseSelection Select this compound Concentration Range CellTreatment Treat Cells with This compound DoseSelection->CellTreatment MetaboliteExtraction Extract Metabolites CellTreatment->MetaboliteExtraction MS_NMR Metabolomic Analysis (MS or NMR) MetaboliteExtraction->MS_NMR DataProcessing Process Data to Identify Dose-Dependent Features MS_NMR->DataProcessing PathwayAnalysis Group Metabolites and Analyze Pathways DataProcessing->PathwayAnalysis IdentifyThreshold Identify Off-Target Activation Threshold PathwayAnalysis->IdentifyThreshold RefineDosage Refine Working Concentration IdentifyThreshold->RefineDosage

Caption: Workflow for identifying off-target effects using dose-response metabolomics.

Guide 2: Assessing Ceramide-Induced Apoptosis

Objective: To determine if this compound is inducing apoptosis at the tested concentrations.

Principle: Ceramide accumulation is a known trigger for apoptosis.[4][6] Assessing markers of apoptosis in parallel with GCS inhibition can help define a therapeutic window where the desired on-target effect is achieved without significant cytotoxicity.

Experimental Protocol:

  • Dose-Response Treatment: Treat cells with a range of this compound concentrations.

  • Apoptosis Assays: At the end of the treatment period, perform one or more of the following assays:

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • GCS Inhibition Measurement: In a parallel experiment, measure the inhibition of GCS activity or the reduction of a specific downstream glycosphingolipid to correlate with apoptosis induction.

Data Interpretation:

This compound Concentration GCS Inhibition Apoptosis Markers Interpretation & Action
LowSignificantBaselineIdeal therapeutic window. Use concentrations in this range.
MediumMaximalSlightly ElevatedApproaching the limit of the therapeutic window. Use with caution and monitor for cytotoxicity.
HighMaximalSignificantly ElevatedConcentrations are likely causing off-target apoptosis due to ceramide accumulation. Avoid this concentration range.

Signaling Pathway of GCS Inhibition and Secondary Effects

GCS_Inhibition_Pathway cluster_primary Primary Pathway cluster_secondary Secondary Pathways (from Ceramide Accumulation) Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Activates Inflammation Inflammation Ceramide->Inflammation Activates InsulinResistance Insulin Resistance Ceramide->InsulinResistance Induces GlcCer Glucosylceramide GCS->GlcCer Glycosphingolipids Downstream Glycosphingolipids GlcCer->Glycosphingolipids DLPpmp This compound DLPpmp->GCS Inhibition

Caption: Inhibition of GCS by this compound can lead to ceramide accumulation and secondary pathway activation.

References

  • Fuller, M., & Futerman, A. H. (2008). The brain-centric nature of the lipid metabolic network. Journal of Neurochemistry, 107(4), 865-875.
  • Creative Proteomics. (n.d.). Ceramide Metabolism and Its Impact on Health.
  • ResearchGate. (n.d.). Ceramide accumulation leads to deleterious effects... [Figure].
  • Metware Biotechnology. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease.
  • Summers, S. A. (2018). Ceramides in Metabolism: Key Lipotoxic Players.
  • Holland, W. L., & Summers, S. A. (2019). Metabolic messengers: ceramides.
  • ResearchGate. (n.d.). Substrate reduction theory: Glucosylceramide synthase inhibitors are... [Figure].
  • Radin, N. S., & Inokuchi, J. I. (1991). Glucosylceramide synthase inhibitors. Trends in Glycoscience and Glycotechnology, 3(14), 200-212.
  • ResearchGate. (n.d.). The catalytic activity and inhibitors of glucosylceramide synthase. [Figure].
  • Shayman, J. A. (2016). Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease. Seminars in Nephrology, 36(4), 309-317.
  • Patsnap. (2024, June 21). What are UGCG inhibitors and how do they work?
  • MedchemExpress. (n.d.). Glucosylceramide Synthase (GCS) | Inhibitors.
  • MDPI. (n.d.). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases.
  • Alon, A., et al. (2021). Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. Journal of Biological Chemistry, 296, 100375.
  • Cui, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 987230.
  • Patti, G. J., et al. (2014). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry, 86(15), 7545-7552.
  • Kaddurah-Daouk, R., & Weinshilboum, R. M. (2008). Metabolomics: a global biochemical approach to drug response and disease. Annual Review of Pharmacology and Toxicology, 48, 653-683.
  • Li, Y., et al. (2025). Dose-Response Metabolomics Unveils Liver Metabolic Disruptions and Pathway Sensitivity to Alkylimidazolium Ionic Liquids: Benchmark Dose Estimation for Health Risk Assessment. Environmental Science & Technology.

Sources

Validation & Comparative

The Isomeric Duality: A Guide to Using DL-erythro-PPMP as a Negative Control for DL-threo-PPMP in Glucosylceramide Synthase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two stereoisomers, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) and DL-erythro-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-erythro-PPMP). We will explore the scientific rationale and provide experimental validation for the use of the biologically inactive DL-erythro-PPMP as a definitive negative control for its active counterpart, DL-threo-PPMP, a potent inhibitor of glucosylceramide synthase (GCS).

The Critical Role of Stereochemistry in Biological Activity

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] This seemingly subtle difference can have profound consequences in a biological system. Enzymes and receptors are themselves chiral, creating a stereospecific environment where only a molecule with the correct three-dimensional shape can bind effectively, much like a key fits into a specific lock.[2]

DL-threo-PPMP and DL-erythro-PPMP are diastereomers, a class of stereoisomers that are not mirror images of each other. Their distinct spatial arrangements at the chiral centers dramatically alter their ability to interact with the active site of glucosylceramide synthase. The threo configuration allows for a high-affinity binding that competitively inhibits the enzyme, while the erythro configuration does not fit into the active site, rendering it inactive as a GCS inhibitor. This stark difference in activity is not an anomaly but a fundamental principle of pharmacology, where one stereoisomer of a chiral drug may be therapeutic while another is inactive or even toxic.[3][4] Therefore, using an inactive stereoisomer like DL-erythro-PPMP as a negative control is a powerful method to demonstrate that the cellular effects observed with DL-threo-PPMP are a direct consequence of GCS inhibition and not due to non-specific effects related to the molecule's general structure or chemical properties.

Comparative Performance at the Target: Glucosylceramide Synthase

The primary mechanism of action for DL-threo-PPMP is the competitive inhibition of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids.[5][6] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the initial step in the formation of a vast array of complex glycosphingolipids. By blocking this step, DL-threo-PPMP effectively depletes the cell of downstream glycosphingolipids, allowing researchers to study their roles in cellular processes.

Experimental data confirms the stereospecificity of this inhibition. While DL-threo-PPMP potently inhibits GCS with a half-maximal inhibitory concentration (IC50) in the low micromolar range, its diastereomer, DL-erythro-PPMP, is reported to be inactive against the enzyme.

CompoundPrimary TargetMechanism of ActionReported IC50Activity Status
DL-threo-PPMP Glucosylceramide Synthase (GCS)Ceramide analog, competitive inhibitor~2-20 µM[5]Active Inhibitor
DL-erythro-PPMP Glucosylceramide Synthase (GCS)Inactive stereoisomerNot reported to be activeInactive Isomer

This data underscores the suitability of DL-erythro-PPMP as a negative control. Any observed cellular response to DL-threo-PPMP that is absent in cells treated with an equivalent concentration of DL-erythro-PPMP can be confidently attributed to the inhibition of glucosylceramide synthase.

Visualizing the Mechanism: Impact on Glycosphingolipid Biosynthesis

The specific action of DL-threo-PPMP and the corresponding inaction of DL-erythro-PPMP can be visualized in the context of the glycosphingolipid biosynthesis pathway.

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide UDP Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation DL_threo_PPMP DL-threo-PPMP DL_threo_PPMP->GCS Inhibits DL_erythro_PPMP DL-erythro-PPMP DL_erythro_PPMP->GCS No Effect

Caption: Glycosphingolipid biosynthesis pathway and points of intervention.

Experimental Protocol: Validating DL-erythro-PPMP as a Negative Control

To empirically validate the differential activity of the PPMP stereoisomers, a cell-based assay measuring glucosylceramide synthase activity can be performed. This protocol utilizes a fluorescently labeled ceramide analog, NBD-C6-ceramide, which is a substrate for GCS. The conversion of NBD-C6-ceramide to NBD-C6-glucosylceramide is quantified by High-Performance Liquid Chromatography (HPLC).

Materials
  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • DL-threo-PPMP (powder)

  • DL-erythro-PPMP (powder)

  • Dimethyl sulfoxide (DMSO)

  • NBD-C6-ceramide

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • HPLC system with a fluorescence detector and a normal-phase silica column

  • HPLC-grade solvents (e.g., chloroform, methanol, water)

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_Compounds 2. Prepare PPMP & NBD-Ceramide Stocks Treat_Cells 3. Treat Cells with PPMP Isomers Prepare_Compounds->Treat_Cells Label_Cells 4. Label with NBD-C6-Ceramide Treat_Cells->Label_Cells Harvest_Lysates 5. Harvest Cells & Prepare Lysates Label_Cells->Harvest_Lysates Lipid_Extraction 6. Extract Lipids Harvest_Lysates->Lipid_Extraction HPLC_Analysis 7. Analyze by HPLC Lipid_Extraction->HPLC_Analysis Data_Quantification 8. Quantify & Compare HPLC_Analysis->Data_Quantification

Sources

A Comparative Guide to Autophagy Induction: Validating DL-Ppmp Against Established Inducers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the autophagic induction potential of the novel compound DL-Ppmp against well-characterized inducers. We will delve into the mechanistic underpinnings of canonical autophagy pathways, provide detailed experimental protocols for robust validation, and present a clear comparison of expected outcomes. Our focus is on ensuring scientific integrity through self-validating experimental design and authoritative grounding in established literature.

Introduction to Autophagy and its Induction

Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins.[1][2][3] This "self-eating" mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including neurodegeneration, cancer, and infectious diseases.[1][2] The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo.[3][4] The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[3][4]

The induction of autophagy is tightly regulated by various signaling pathways that sense cellular stress and nutrient status.[1][2][5] Understanding these pathways is critical for identifying and validating new therapeutic agents that modulate autophagy.

The Benchmarks: Established Autophagy Inducers

To rigorously assess a novel compound like this compound, it is essential to compare its effects to known autophagy inducers that act through distinct and well-understood mechanisms.

  • Starvation: The most physiological and potent inducer of autophagy is nutrient deprivation, particularly the withdrawal of amino acids and serum.[6] This condition inhibits the master nutrient-sensing kinase, mTOR (mammalian target of rapamycin), a primary negative regulator of autophagy.[5]

  • Rapamycin: This macrolide antibiotic is a specific allosteric inhibitor of mTOR Complex 1 (mTORC1).[7][8][9][10][11] By binding to FKBP12, rapamycin mimics the effects of starvation on mTORC1, leading to the dephosphorylation and activation of the ULK1 complex, a critical initiator of autophagosome formation.[7][12]

  • Torin1: As an ATP-competitive inhibitor, Torin1 offers a more complete inhibition of mTOR kinase activity compared to rapamycin, affecting both mTORC1 and mTORC2.[13] This results in a more robust induction of autophagy and can overcome rapamycin resistance observed in some cell lines.[13][14]

Mechanistic Overview of Key Autophagy Signaling Pathways

The convergence point for many autophagy-inducing signals is the mTORC1. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating the ULK1 complex.[7][12] When mTORC1 is inhibited, either by starvation or pharmacological agents like rapamycin and Torin1, ULK1 is activated, initiating the cascade of events leading to autophagosome formation.[7][12] Another key player is the AMP-activated protein kinase (AMPK), which senses cellular energy status.[5] Low energy levels (high AMP/ATP ratio) activate AMPK, which can then inhibit mTORC1 and directly activate ULK1, thus promoting autophagy.[5]

Autophagy_Signaling cluster_input Inducing Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Process Starvation Starvation AMPK AMPK Starvation->AMPK activates mTORC1 mTORC1 Starvation->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits Torin1 Torin1 Torin1->mTORC1 inhibits This compound This compound Autophagy Autophagy This compound->Autophagy induces (?) AMPK->mTORC1 inhibits ULK1_Complex ULK1 Complex AMPK->ULK1_Complex activates mTORC1->ULK1_Complex inhibits ULK1_Complex->Autophagy initiates

Caption: Simplified signaling pathways of common autophagy inducers.

Experimental Validation of Autophagy Induction

A multi-pronged approach is necessary to conclusively demonstrate that a compound induces autophagy and to understand its position within the known pathways. Here, we outline the core experiments for cross-validating this compound.

Monitoring LC3-II Conversion by Western Blot

The conversion of the cytosolic form of microtubule-associated protein light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.[15][16]

Experimental Workflow:

Caption: Western blot workflow for LC3-II detection.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) to reach 70-80% confluency.[6] Treat cells with this compound at various concentrations and time points. Include positive controls (starvation, 200 nM Rapamycin, 250 nM Torin1) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 15% polyacrylamide gel.[18] LC3-II (14-16 kDa) migrates faster than LC3-I (16-18 kDa).[18]

  • Protein Transfer: Transfer proteins to a PVDF membrane.[19]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST.[19] Incubate with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.[20][21]

  • Detection: Visualize bands using an ECL reagent.[20]

Assessing Autophagic Flux with Lysosomal Inhibitors

An increase in LC3-II can signify either increased autophagosome formation or a blockage in their degradation.[16][22] To distinguish between these possibilities, an autophagic flux assay is essential.[23][24] This involves treating cells with a lysosomal inhibitor, such as Bafilomycin A1 (BafA1) or Chloroquine (CQ), which prevents the degradation of autophagosomes.[22][25]

Experimental Design:

Cells are treated with this compound or control inducers in the presence or absence of BafA1 (e.g., 100 nM for the last 2-4 hours of treatment).[26] A true autophagy inducer will show a further accumulation of LC3-II in the presence of BafA1 compared to BafA1 alone.[25]

Detailed Protocol:

  • Follow the Western Blot protocol as described above.

  • For each experimental condition (vehicle, this compound, Rapamycin, Torin1, Starvation), run a parallel sample co-treated with BafA1.

  • Compare the LC3-II levels between the non-BafA1 and BafA1-treated samples for each condition.

Monitoring p62/SQSTM1 Degradation

The scaffold protein p62 (also known as SQSTM1) is a selective autophagy substrate that is incorporated into autophagosomes and subsequently degraded.[27] Therefore, a decrease in p62 levels is another indicator of autophagic activity.[27][28]

Detailed Protocol:

  • Using the same lysates from the LC3-II conversion experiment, perform a Western Blot.

  • Probe the membrane with a primary antibody against p62/SQSTM1.

  • A loading control (e.g., β-actin or GAPDH) is crucial for accurate quantification.[29]

  • Induction of autophagy should lead to a decrease in p62 levels, which will be reversed upon co-treatment with a lysosomal inhibitor like BafA1.[29]

Comparative Data Summary

The following table outlines the expected outcomes for this compound if it is a bona fide autophagy inducer, compared to established controls.

Treatment LC3-II Levels LC3-II Levels (+ BafA1) p62 Levels p62 Levels (+ BafA1) Interpretation
Vehicle Control BasalIncreasedBasalIncreasedBasal Autophagic Flux
Starvation IncreasedFurther IncreasedDecreasedRestored to BasalStrong Autophagy Induction
Rapamycin IncreasedFurther IncreasedDecreasedRestored to BasalmTORC1-dependent Induction
Torin1 Strongly IncreasedFurther IncreasedStrongly DecreasedRestored to BasalPotent mTOR-dependent Induction
This compound Increased Further Increased Decreased Restored to Basal Confirms Autophagy Induction

Conclusion

By systematically comparing the effects of this compound on key autophagy markers (LC3-II and p62) against well-characterized inducers like starvation, Rapamycin, and Torin1, researchers can confidently validate its pro-autophagic activity. The inclusion of autophagic flux experiments using lysosomal inhibitors is a critical, self-validating step to ensure that the observed changes are due to the induction of the pathway and not a blockage of downstream degradation. This rigorous, multi-faceted approach, grounded in established protocols and mechanistic understanding, is essential for the robust characterization of novel therapeutic candidates in the field of drug discovery.

References

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  • Hale, C. (2022). Assaying starvation-induced autophagy in HeLa cells. Protocols.io. Retrieved from [Link]

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  • Carroll, B., et al. (2018). Autophagy induced by pharmacological MTORC1 inhibition occurs independently of AMPK. Autophagy. Retrieved from [Link]

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A Comparative Guide to the Apoptotic Effects of DL-Ppmp and Its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the racemic mixture DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp) and its individual enantiomers, D-threo-PPMP and L-threo-PPMP, with a focus on their roles in inducing apoptosis. While this compound is recognized as an inhibitor of glucosylceramide synthase (GCS), leading to pro-apoptotic effects, emerging evidence suggests that its enantiomers may possess distinct potencies and even different mechanisms of action. This guide will delve into the hypothesized differences between these stereoisomers and provide the experimental frameworks necessary to elucidate their specific contributions to programmed cell death.

Introduction: The Significance of Chirality in Ppmp's Biological Activity

This compound is a synthetic analog of ceramide that has been instrumental in studying the role of glycosphingolipids in cellular processes, including proliferation and apoptosis.[1] Its primary mode of action is the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] By blocking GCS, this compound leads to an accumulation of its substrate, ceramide, a well-known second messenger in the induction of apoptosis.[3]

However, this compound is a racemic mixture, containing equal amounts of the D-threo and L-threo enantiomers. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their biological activities. This stereoselectivity arises from the three-dimensional nature of drug-target interactions. Research into related compounds has shown that the D-threo configuration is responsible for the potent inhibition of glucosylceramide synthase.[4] This strongly suggests that the apoptotic effects of this compound may not be equally contributed by its constituent enantiomers.

Hypothesized Comparative Effects of D-threo-PPMP and L-threo-PPMP on Apoptosis

Based on the available literature, we can formulate a central hypothesis regarding the differential apoptotic activities of the Ppmp enantiomers. It is proposed that D-threo-PPMP induces apoptosis primarily through the potent and specific inhibition of glucosylceramide synthase, leading to ceramide accumulation and subsequent activation of the mitochondrial apoptotic pathway. In contrast, L-threo-PPMP, while also pro-apoptotic, is thought to act through a mechanism that is independent of GCS inhibition.

This hypothesis is supported by findings that L-threo-PPMP induces apoptosis and caspase-3 activation in cancer cells, while studies on analogous compounds highlight the stereospecificity of GCS inhibition to the D-threo isomer.[4][5]

The following table summarizes the hypothesized differences between the two enantiomers:

FeatureD-threo-PPMPL-threo-PPMPThis compound (Racemic Mixture)
Primary Mechanism Potent inhibitor of Glucosylceramide Synthase (GCS)[4][6]GCS-independent mechanism (Hypothesized)Mixed effects, primarily driven by the D-enantiomer's GCS inhibition[1]
Key Molecular Event Accumulation of cellular ceramide[4]To be determinedAccumulation of cellular ceramide
Apoptotic Pathway Mitochondrial (intrinsic) pathwayPotentially mitochondrial or other pathwaysMitochondrial (intrinsic) pathway
Expected Potency High potency in inducing apoptosisPotency to be determined, potentially lower than D-enantiomerIntermediate potency

Elucidating the Mechanisms: A Methodological Approach

To experimentally validate the hypothesized differences in the apoptotic pathways induced by D- and L-threo-PPMP, a series of well-established assays should be employed.

Assessment of Apoptosis Induction by Annexin V/PI Staining

This is a primary method to quantify the extent of apoptosis.[7][8] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of D-threo-PPMP, L-threo-PPMP, and this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

G

Analysis of Apoptotic Proteins by Western Blotting

Western blotting is a powerful technique to detect changes in the expression and activation of key proteins involved in the apoptotic cascade.[4] This includes the analysis of caspases and members of the Bcl-2 family.

Key Protein Targets:

  • Caspases: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. This is detected by observing the cleavage of pro-caspase-3 into its active fragments.

  • PARP (Poly (ADP-ribose) polymerase): PARP is a substrate of activated caspase-3. Its cleavage is another indicator of apoptosis.

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in regulating the mitochondrial pathway of apoptosis.

Experimental Protocol:

  • Cell Lysis: After treatment with the Ppmp compounds, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Measurement of Caspase Activity

To quantify the enzymatic activity of key executioner caspases like caspase-3 and -7, specific activity assays can be performed.[5][10] These assays typically use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.

Experimental Protocol (Luminescent Assay):

  • Cell Culture and Treatment: Plate cells in a multi-well plate and treat them with the Ppmp enantiomers and the racemic mixture.

  • Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions. This reagent contains a proluminescent substrate for caspase-3/7.

  • Assay: Add the caspase-glo reagent directly to the wells containing the treated cells. The reagent will lyse the cells and allow the active caspases to cleave the substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the luminescent signal to develop.

  • Measurement: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of active caspase-3/7.

Hypothesized Signaling Pathways

The following diagrams illustrate the hypothesized apoptotic signaling pathways for D- and L-threo-PPMP.

G

G

Conclusion and Future Directions

The study of this compound and its enantiomers provides a compelling example of the importance of stereochemistry in drug action. While the racemic mixture is a valuable tool, dissecting the individual contributions of the D- and L-enantiomers is crucial for a complete understanding of their therapeutic potential. The experimental framework outlined in this guide offers a systematic approach to testing the hypothesis that D-threo-PPMP and L-threo-PPMP induce apoptosis through distinct mechanisms.

Future research should focus on identifying the specific molecular target(s) of L-threo-PPMP to elucidate its GCS-independent pro-apoptotic activity. Furthermore, in vivo studies are warranted to determine if the differential effects observed in vitro translate to differences in anti-tumor efficacy and toxicity profiles. A deeper understanding of the enantiomer-specific effects of Ppmp will undoubtedly pave the way for the development of more potent and selective apoptosis-inducing agents for therapeutic applications.

References

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  • PubMed. (1992). A synthetic ceramide analog, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, selectively inhibits adherence during macrophage differentiation of human leukemia cells. The Journal of Biological Chemistry, 267(14), 9663-7.
  • PubMed. (1999). Improved inhibitors of glucosylceramide synthase. The Journal of Biological Chemistry, 274(21), 14662-9.
  • MDPI. (2022). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 27(15), 4983.
  • PubMed. (2023). Inhibitors of Glucosylceramide Synthase. Methods in Molecular Biology, 2627, 335-349.
  • PubMed. (1991). Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an Inhibitor of Glucosylceramide Synthesis, and the Synergistic Action of an Inhibitor of Microsomal Monooxygenase. Journal of Lipid Research, 32(4), 713-22.
  • Semantic Scholar. (n.d.). L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

Sources

A Researcher's Guide to Sphingolipid Synthesis Inhibition: A Comparative Analysis of DL-Ppmp and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

The field of lipid biology has undergone a paradigm shift, with sphingolipids now recognized as critical bioactive molecules that orchestrate a complex symphony of cellular processes, from proliferation and differentiation to senescence and apoptosis. Consequently, the enzymes that govern the intricate sphingolipid metabolic network have become compelling targets for pharmacological intervention in a host of human diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This guide offers an in-depth, comparative analysis of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp) alongside other widely used inhibitors of sphingolipid synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing the technical insights and experimental frameworks necessary to navigate this complex area of study.

The Sphingolipid Biosynthesis Pathway: A Central Axis of Cellular Regulation

The de novo synthesis of sphingolipids is an evolutionarily conserved pathway initiated in the endoplasmic reticulum (ER). The journey begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[1][2] The product, 3-ketodihydrosphingosine, is rapidly converted to dihydrosphingosine (sphinganine). Subsequently, ceramide synthase (CerS) acylates sphinganine to form dihydroceramide.[3] The final step in the initial phase of ceramide production is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase, yielding the pivotal signaling lipid, ceramide. Ceramide sits at the heart of the sphingolipid metabolic network, serving as the precursor for a vast array of complex sphingolipids, including sphingomyelin and a diverse family of glycosphingolipids. The synthesis of glycosphingolipids is initiated by the enzyme glucosylceramide synthase (GCS), which transfers a glucose moiety to ceramide.[4][5]

Dissecting the Mechanisms: A Comparative Look at Key Inhibitors

The strategic selection of an inhibitor is dictated by its specific molecular target within the sphingolipid pathway. Understanding these nuances is paramount for designing experiments that yield clear, interpretable results.

  • DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound): this compound is a synthetic, cell-permeable ceramide analog that functions as a potent and specific inhibitor of glucosylceramide synthase (GCS).[6][7] By targeting GCS, this compound effectively curtails the synthesis of glucosylceramide and, consequently, the entire downstream cascade of glycosphingolipids.[8][9] This blockade leads to the intracellular accumulation of its substrate, ceramide, a well-documented inducer of apoptosis and cell cycle arrest.[10] It is important to note that the D-threo isomer is the active enantiomer, while the L-threo isomer exhibits negligible inhibitory activity and can serve as a valuable negative control in experiments.[8]

  • Myriocin (ISP-1): A potent and highly specific inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first committed step in de novo sphingolipid biosynthesis.[2][11] Myriocin's mechanism involves binding to the active site of SPT, thereby preventing the condensation of serine and palmitoyl-CoA.[12] This action effectively shuts down the entire sphingolipid synthesis pathway, leading to a global depletion of all downstream sphingolipids, including ceramide.[13][14][15] Its high potency makes it a cornerstone tool for investigating the cellular consequences of abrogating de novo sphingolipid synthesis.

  • Fumonisin B1 (FB1): A mycotoxin produced by Fusarium species, Fumonisin B1 is a structural analog of sphinganine and sphinganine.[16][17] It acts as a competitive inhibitor of ceramide synthase (CerS), the enzyme responsible for acylating sphinganine to form dihydroceramide.[16][18][19] Inhibition of CerS by FB1 leads to an accumulation of sphinganine and a depletion of ceramide and other complex sphingolipids.[18][20]

  • L-cycloserine: An amino acid analog that also targets and inhibits serine palmitoyltransferase (SPT).[21][22] While it effectively blocks de novo sphingolipid synthesis, it is generally considered to be less potent than myriocin.[22][23]

Performance at a Glance: A Quantitative Comparison

The selection of an appropriate inhibitor is a critical experimental design choice. The following table provides a comparative summary of the key features of this compound and other major sphingolipid synthesis inhibitors.

InhibitorTarget EnzymePrimary Cellular EffectTypical Working ConcentrationKey AdvantagesPotential Limitations
This compound Glucosylceramide synthase (GCS)Inhibition of glycosphingolipid synthesis; accumulation of ceramide.[6][10]10-50 µMSpecific for GCS, allowing for the focused study of glycosphingolipid depletion and ceramide accumulation. The L-threo isomer serves as an excellent negative control.[8]Does not inhibit the de novo synthesis of ceramide.
Myriocin Serine Palmitoyltransferase (SPT)Global inhibition of de novo sphingolipid synthesis.[11][13][15]5-25 nMHighly potent and specific for the rate-limiting step of the pathway.[23]Complete shutdown of the pathway can make it difficult to dissect the roles of individual downstream sphingolipids.
Fumonisin B1 Ceramide Synthase (CerS)Inhibition of ceramide synthesis; accumulation of sphinganine.[16][18][19]10-50 µMUseful for studying the effects of sphinganine accumulation and ceramide depletion.Can have off-target effects and is generally less potent than myriocin.
L-cycloserine Serine Palmitoyltransferase (SPT)Inhibition of de novo sphingolipid synthesis.[21][22][24]25-200 µMReadily available and well-characterized.Less potent than myriocin.[22]

Experimental Design and Protocols: A Practical Framework

The choice of inhibitor and the experimental workflow should be tailored to the specific research question. Below are two detailed protocols for investigating the effects of sphingolipid synthesis inhibition.

Protocol 1: Assessing the Impact of GCS Inhibition by this compound on Cell Viability and Sphingolipid Profile

This protocol is designed to evaluate the consequences of blocking glycosphingolipid synthesis and inducing ceramide accumulation in a cell culture model.

protocol_one cluster_prep Cell Preparation cluster_treat Inhibitor Treatment cluster_analysis Downstream Analysis a 1. Seed cells (e.g., HeLa) in 6-well plates and allow to adhere overnight. b 2. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) and L-threo-PPMP as a negative control for 24-48 hours. a->b c 3a. Cell Viability Assay: Measure viability using MTT or similar assay. b->c d 3b. Lipid Extraction: Harvest cells and extract total lipids using a Bligh-Dyer method. b->d e 4. Sphingolipid Profiling: Analyze lipid extracts by LC-MS/MS to quantify ceramide and glucosylceramide levels. d->e protocol_two cluster_setup Experimental Setup cluster_analysis Analysis a 1. Seed cells and allow to adhere overnight. b 2. Treat cells with: - Myriocin (e.g., 10 nM) - Fumonisin B1 (e.g., 50 µM) - Vehicle control for 24 hours. a->b c 3. Lipid Extraction: Harvest cells and perform total lipid extraction. b->c d 4. Sphingolipid Profiling by LC-MS/MS: Quantify sphinganine, ceramide, and complex sphingolipids. c->d

Sources

A Researcher's Guide to Assessing the Specificity of DL-threo-PPMP Against Other Synthases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of sphingolipid biology, oncology, and metabolic diseases, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) is a well-established tool for investigating the roles of glucosylceramide and other downstream glycosphingolipids. As a structural analog of ceramide, its primary mechanism of action is the inhibition of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in the biosynthesis of most glycosphingolipids. However, the utility of any chemical probe is intrinsically tied to its specificity. This guide provides a comprehensive framework for assessing the selectivity of DL-threo-PPMP, enabling researchers to generate robust and reliable data. We will delve into the rationale for selecting key off-target synthases, present detailed protocols for comparative enzymatic assays, and offer a clear interpretation of potential outcomes.

The Central Role of Glucosylceramide Synthase and the Rationale for Specificity Testing

Glucosylceramide synthase (GCS) occupies a critical branch point in sphingolipid metabolism. It transfers a glucose moiety from UDP-glucose to ceramide, thereby diverting ceramide away from the pathways leading to the synthesis of sphingomyelin and ceramide-1-phosphate and towards the production of a vast array of complex glycosphingolipids. Given that DL-threo-PPMP is a ceramide analog, there is a rational basis for questioning its specificity against other enzymes that also utilize ceramide or structurally similar lipids as substrates. The inhibition of these "off-target" enzymes could lead to confounding experimental results, making a thorough specificity assessment essential for accurate data interpretation.

Key Potential Off-Target Synthases in the Sphingolipid Pathway

A logical approach to assessing the specificity of DL-threo-PPMP involves examining its activity against other key synthases within the sphingolipid metabolic network. Based on substrate similarity and pathway proximity, the following enzymes are primary candidates for evaluation:

  • Ceramide Synthases (CerS): This family of six enzymes (CerS1-6) is responsible for the de novo synthesis of ceramide by acylating a sphingoid base. As DL-threo-PPMP is a ceramide analog, it is conceivable that it could interact with the active site of CerS isoforms.

  • Sphingomyelin Synthase (SMS): SMS catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, producing sphingomyelin, a major component of cellular membranes. Given that both GCS and SMS utilize ceramide as a substrate, cross-reactivity is a possibility.

  • Galactosylceramide Synthase (GalCerS): This enzyme, also known as UDP-galactose:ceramide galactosyltransferase, synthesizes galactosylceramide, a critical component of myelin in the nervous system. A study on the related compound, D-threo-PDMP, demonstrated inhibition of both GCS and galactosyltransferase activity, suggesting that GalCerS is a plausible off-target for PPMP.

Below is a diagram illustrating the central position of these synthases in the sphingolipid metabolic pathway.

Sphingolipid_Pathway cluster_0 De Novo Synthesis cluster_1 Ceramide Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide Ceramide Synthases (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase (SMS) Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide Galactosylceramide Synthase (GalCerS) Complex Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex Glycosphingolipids DL-threo-PPMP DL-threo-PPMP Glucosylceramide Synthase (GCS) Glucosylceramide Synthase (GCS) DL-threo-PPMP->Glucosylceramide Synthase (GCS) Inhibition

Caption: The Sphingolipid Metabolic Pathway and the inhibitory action of DL-threo-PPMP.

Comparative Inhibitory Activity of DL-threo-PPMP

The following table summarizes the known inhibitory activity of DL-threo-PPMP against GCS and highlights the other key synthases for which inhibitory data should be determined.

InhibitorPrimary TargetReported IC50Other Synthases for Specificity AssessmentReported IC50 for Other Synthases
DL-threo-PPMP Glucosylceramide Synthase (GCS)2-20 µMCeramide Synthases (CerS1-6)Not Reported
Sphingomyelin Synthase (SMS)Not Reported
Galactosylceramide Synthase (GalCerS)Not Reported

Experimental Protocols for Assessing Synthase Inhibition

To empirically determine the specificity of DL-threo-PPMP, a series of in vitro enzymatic assays should be performed. The following protocols provide a detailed methodology for measuring the activity of GCS, CerS, and SMS in the presence of varying concentrations of the inhibitor.

Experimental Workflow for Specificity Assessment

Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Inhibition Assays cluster_2 Data Analysis Cell/Tissue Homogenate Cell/Tissue Homogenate Microsomal Fraction Isolation Microsomal Fraction Isolation Cell/Tissue Homogenate->Microsomal Fraction Isolation Microsomal Fraction Microsomal Fraction GCS Assay GCS Assay Microsomal Fraction->GCS Assay CerS Assay CerS Assay Microsomal Fraction->CerS Assay SMS Assay SMS Assay Microsomal Fraction->SMS Assay IC50 Determination IC50 Determination GCS Assay->IC50 Determination CerS Assay->IC50 Determination SMS Assay->IC50 Determination Specificity Profile Specificity Profile IC50 Determination->Specificity Profile DL-threo-PPMP (Varying Concentrations) DL-threo-PPMP (Varying Concentrations) DL-threo-PPMP (Varying Concentrations)->GCS Assay DL-threo-PPMP (Varying Concentrations)->CerS Assay DL-threo-PPMP (Varying Concentrations)->SMS Assay

Caption: Workflow for determining the specificity of DL-threo-PPMP.

Protocol 1: Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is adapted from methodologies utilizing a fluorescent ceramide substrate.

Materials:

  • Microsomal fraction from a cell line or tissue expressing GCS

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • DL-threo-PPMP stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)

  • Chloroform/methanol (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) plates

  • Fluorescence imaging system

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from your chosen cell line or tissue according to standard protocols. Determine the protein concentration of the microsomal preparation.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed amount of microsomal protein (e.g., 20-50 µg), and varying concentrations of DL-threo-PPMP (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO). Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Add NBD-C6-ceramide to a final concentration of 10 µM.

  • Initiate Reaction: Start the reaction by adding UDP-glucose to a final concentration of 20 µM. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 600 µL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Re-dissolve the lipid extract in a small volume of chloroform/methanol and spot it onto an HPTLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

  • Quantification: Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) using a fluorescence imaging system. Quantify the intensity of the product band.

  • IC50 Calculation: Calculate the percentage of inhibition for each DL-threo-PPMP concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Ceramide Synthase (CerS) Inhibition Assay

This protocol is based on established fluorescent assays for CerS activity.

Materials:

  • Microsomal fraction from a cell line or tissue expressing CerS

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA for CerS5/6)

  • DL-threo-PPMP stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine serum albumin (BSA), fatty acid-free

  • Chloroform/methanol (2:1, v/v)

  • HPTLC plates

  • Fluorescence imaging system

Procedure:

  • Enzyme Preparation: Use the same microsomal preparation as for the GCS assay.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA (to a final concentration of 0.1 mg/mL), a fixed amount of microsomal protein, and varying concentrations of DL-threo-PPMP. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Add NBD-sphinganine to a final concentration of 5 µM.

  • Initiate Reaction: Start the reaction by adding the fatty acyl-CoA to a final concentration of 50 µM. Incubate at 37°C for 20-30 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract lipids as described in the GCS assay protocol.

  • Analysis: Separate the fluorescent lipids (NBD-sphinganine and NBD-ceramide) by HPTLC using a suitable solvent system (e.g., chloroform/methanol/acetic acid, 90:9:1, v/v/v).

  • Quantification and IC50 Calculation: Quantify the NBD-ceramide product and calculate the IC50 for DL-threo-PPMP as described for the GCS assay.

Protocol 3: Sphingomyelin Synthase (SMS) Inhibition Assay

This protocol is adapted from methods using fluorescent ceramide as a substrate.

Materials:

  • Microsomal fraction from a cell line or tissue expressing SMS

  • NBD-C6-ceramide

  • Phosphatidylcholine (PC)

  • DL-threo-PPMP stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Chloroform/methanol (2:1, v/v)

  • HPTLC plates

  • Fluorescence imaging system

Procedure:

  • Enzyme Preparation: Use the same microsomal preparation as for the previous assays.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed amount of microsomal protein, and varying concentrations of DL-threo-PPMP. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Add a mixture of NBD-C6-ceramide (final concentration 5 µM) and phosphatidylcholine (final concentration 50 µM).

  • Initiate Reaction: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract lipids as described in the GCS assay protocol.

  • Analysis: Separate the fluorescent lipids (NBD-C6-ceramide and NBD-sphingomyelin) by HPTLC using a solvent system such as chloroform/methanol/25% ammonia (65:35:5, v/v/v).

  • Quantification and IC50 Calculation: Quantify the NBD-sphingomyelin product and calculate the IC50 for DL-threo-PPMP as described for the GCS assay.

Interpreting the Results and Ensuring Trustworthiness

A successful specificity assessment will yield IC50 values for DL-threo-PPMP against each of the tested synthases.

  • High Specificity: If the IC50 for GCS is significantly lower (e.g., >10-fold) than for the other synthases, it can be concluded that DL-threo-PPMP is a specific inhibitor of GCS under the tested conditions.

  • Moderate to Low Specificity: If the IC50 values for the other synthases are within a similar range to that of GCS, it indicates that DL-threo-PPMP has off-target effects that must be considered when interpreting experimental data. In such cases, using the lowest effective concentration of DL-threo-PPMP in cell-based assays is crucial.

  • Stereospecificity as a Control: It is highly recommended to include the L-threo isomer of PPMP in these assays. The L-threo isomer is reported to be inactive against GCS and can serve as an excellent negative control to ensure that any observed effects are not due to non-specific interactions of the PPMP scaffold.

By following these protocols and carefully interpreting the results, researchers can confidently assess the specificity of DL-threo-PPMP and enhance the reliability and impact of their scientific findings.

References

  • Lee, L., Abe, A., & Shayman, J. A. (1999). Improved inhibitors of glucosylceramide synthase. Journal of Biological Chemistry, 274(21), 14662-14669. [Link]

  • Tidhar, R., & Futerman, A. H. (2013). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 54(6), 1737-1743. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23. [Link]

  • Don, A. S., & Futerman, A. H. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. In Sphingolipids: Methods and Protocols (pp. 11-20). Humana Press, New York, NY. [Link]

  • Ding, T., et al. (2014). Sphingomyelin synthase activity measurement by the fluorescent product in cell culture medium or animal plasma. Journal of Chinese Pharmaceutical Sciences, 23(2), 108-114. [Link]

  • Liu, Y., et al. (2012). A high-throughput sphingomyelinase assay using natural substrate. Analytical biochemistry, 429(2), 120-125. [Link]

  • ResearchGate. (2021). Sphingolipid metabolism pathway. Ceramide acts as the central molecule...[Link]

  • Shayman, J. A. (2023). Inhibitors of Glucosylceramide Synthase. In Glycosyltransferases (pp. 297-308). Humana, New York, NY. [Link]

  • Gupta, V. K., et al. (2009). Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase. Journal of lipid research, 50(10), 2125-2133. [Link]

  • Khiste, S. K., et al. (2018). Fluorescence HPLC analysis of the in-vivo activity of glucosylceramide synthase. MethodsX, 5, 151-161. [Link]

  • Sestito, S., et al. (2023). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. International Journal of Molecular Sciences, 24(22), 16298. [Link]

  • Chatterjee, S., et al. (1995). Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase. Glycoconjugate journal, 12(4), 472-479. [Link]

  • Leiden University Scholarly Publications. In situ glucosylceramide synthesis and its pharmacological inhibition analysed in cells by 13C5‐sphingosine precursor feeding. [Link]

  • Lee, L., Abe, A., & Shayman, J. A. (1999). Improved Inhibitors of Glucosylceramide Synthase. Journal of Biological Chemistry, 274(21), 14662-14669. [Link]

  • Labclinics. D,L-threo-PDMP. [Link]

  • Mitchell, S. A., & Polt, R. (1998). Glycosyltransferase inhibitors: Synthesis of D-threo-PDMP, L-threo-PDMP, and other brain glucosylceramide synthase inhibitors from D- or L-serine. The Journal of organic chemistry, 63(24), 8837-8842. [Link]

  • Inhibition of glycosyltransferase activities as the basis for drug development. (2007). Methods in molecular biology (Clifton, N.J.), 362, 277-287. [Link]

  • Straight, S. W., et al. (2012). Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure. The Journal of cell biology, 199(1), 141-153. [Link]

  • Tidhar, R., et al. (2015). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of lipid research, 56(1), 195-201. [Link]

  • Murakami, C., et al. (2020). Multiple activities of sphingomyelin synthase 2 generate saturated fatty acid. Journal of Lipid Research, 61(11), 1459-1471. [Link]

  • Huitema, K., et al. (2004). Identification of a family of animal sphingomyelin synthases. The EMBO journal, 23(1), 33-44. [Link]

  • Jiang, X. C., et al. (2015). All members in the sphingomyelin synthase gene family have ceramide phosphoethanolamine synthase activity. Journal of lipid research, 56(4), 850-859. [Link]

  • Murakami, C., et al. (2019). Sphingomyelin synthase-related protein generates diacylglycerol via the hydrolysis of glycerophospholipids in the absence of ceramide. Journal of Biological Chemistry, 294(3), 969-983. [Link]

  • Mészáros, T., et al. (2022). The ORP9-ORP11 dimer promotes sphingomyelin synthesis. eLife, 11, e76229. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of DL-Ppmp

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory reagents. This guide provides a detailed, step-by-step framework for the proper disposal of DL-Ppmp (DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol), a widely used inhibitor of glucosylceramide synthase. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is designed to be your preferred resource, offering clarity and actionable intelligence that goes beyond the product itself.

Understanding this compound: A Foundation for Safe Disposal

Key Physicochemical and Hazard Profile:

PropertyInformationSource
Chemical Name DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol[1]
CAS Number 149022-18-4[1]
Molecular Formula C29H50N2O3[1]
Appearance Typically a solid[3]
Solubility Soluble in organic solvents such as ethanol and DMSO[3]
Primary Hazard While not definitively classified, as an organic amine, it should be handled as a potential irritant.General Chemical Knowledge

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with compliant removal. This workflow is designed to ensure safety and regulatory adherence at every stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_accumulation Accumulation Phase cluster_disposal Final Disposal Phase A Step 1: Waste Identification & Classification B Step 2: Segregation of this compound Waste A->B Properly categorize waste stream C Step 3: Container Selection & Labeling B->C Isolate from incompatible chemicals D Step 4: Storage in Satellite Accumulation Area (SAA) C->D Ensure compliant containment E Step 5: Waste Pickup by EHS or Licensed Contractor D->E Schedule for final disposal

Caption: The this compound disposal workflow, from initial identification to final removal.

Step 1: Waste Identification and Classification

The first and most critical step is to determine if the this compound waste is classified as hazardous. Based on available information for similar compounds and general chemical principles, this compound waste should be managed as hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety and compliance.

Causality: Treating this compound waste as hazardous from the outset prevents accidental co-mingling with non-hazardous waste and ensures it enters the correct disposal stream, thereby mitigating potential environmental and health risks.

Step 2: Segregation of this compound Waste

Proper segregation is paramount to prevent dangerous chemical reactions. This compound waste, including contaminated labware (e.g., pipette tips, tubes), and solutions, must be collected separately from other waste streams.

Experimental Protocol: Waste Segregation

  • Designate a specific waste container for all solid and liquid waste contaminated with this compound.

  • Solid Waste: Collect items such as gloves, paper towels, and contaminated plasticware in a designated, leak-proof container lined with a chemically resistant bag.

  • Liquid Waste: Collect unused this compound solutions and solvent rinses in a separate, compatible liquid waste container.

  • Avoid mixing this compound waste with:

    • Strong Oxidizing Agents: To prevent potentially vigorous reactions.

    • Acids: To avoid the formation of potentially hazardous fumes.

    • Biologically Active Waste: Unless your institution's Environmental Health and Safety (EHS) department has specific protocols for mixed waste.

Chemical Incompatibility Reference Table:

Waste CategoryCompatible with this compound Waste?Rationale
Halogenated Solvents YesGenerally compatible for collection.
Non-Halogenated Solvents YesGenerally compatible for collection.
Aqueous Solutions (Neutral pH) YesCan be collected together if chemically compatible.
Strong Acids No Risk of exothermic reaction and fume generation.
Strong Bases No Risk of reaction.
Oxidizing Agents No Potential for vigorous or explosive reaction.
Biohazardous Waste No Requires specialized disposal procedures.
Step 3: Container Selection and Labeling

The choice of waste container and its proper labeling are mandated by the Environmental Protection Agency (EPA) and are crucial for safe handling and disposal.

Container Specifications:

  • Material: Use containers made of chemically resistant materials such as high-density polyethylene (HDPE).

  • Integrity: Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.

  • Original Containers: If possible, use the original manufacturer's container for unused, expired this compound.

Labeling Requirements:

Every hazardous waste container must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • Chemical Name: "DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound)"

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant").

  • Constituents and Concentrations: List all components of the waste, including solvents and their approximate percentages.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are areas at or near the point of waste generation where hazardous waste can be temporarily stored before being moved to a central accumulation area.

SAA Best Practices:

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of potential spills.

  • Container Closure: Keep waste containers closed at all times except when adding waste.

  • Volume Limits: Do not exceed 55 gallons of a single hazardous waste stream in an SAA.

Step 5: Waste Pickup and Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institution's EHS guidelines), it must be transferred to your institution's central accumulation area or picked up by a licensed hazardous waste contractor.

Procedure for Requesting Disposal:

  • Contact your institution's EHS department to schedule a waste pickup.

  • Provide all necessary documentation , including the completed hazardous waste label.

  • Do not attempt to transport hazardous waste off-campus yourself. This must be done by trained and certified professionals.

Disposal of Non-Hazardous this compound Waste Streams

In some instances, very dilute aqueous solutions of this compound may be considered non-hazardous. However, this determination should only be made in consultation with your institution's EHS department and in compliance with local wastewater regulations.[4][5][6]

Protocol for Neutralization of Potentially Non-Hazardous Acidic/Basic this compound Solutions:

This procedure should only be performed if the this compound solution is the only hazardous component and is present in a very low concentration.

  • Safety First: Perform the neutralization in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[7]

  • Dilution: If starting with a concentrated acidic or basic solution containing this compound, first dilute it by slowly adding the solution to a large volume of cold water.

  • Neutralization:

    • For acidic solutions, slowly add a dilute base (e.g., sodium bicarbonate) while stirring until the pH is between 6.0 and 8.0.

    • For basic solutions, slowly add a dilute acid (e.g., hydrochloric acid) while stirring until the pH is within the neutral range.

  • Verification: Use a calibrated pH meter or pH strips to confirm the final pH.

  • Drain Disposal: If permitted by your local regulations and institutional policies for non-hazardous waste, the neutralized solution can be poured down the drain with a copious amount of running water.[8][9][10]

NeutralizationProcess Start Dilute Acidic/Basic this compound Solution Safety Wear Appropriate PPE in a Fume Hood Start->Safety Hazardous_Waste Treat as Hazardous Waste Start->Hazardous_Waste If uncertain or contains other hazards Neutralize Slowly Add Dilute Acid or Base Safety->Neutralize Check_pH Verify pH is between 6.0 and 8.0 Neutralize->Check_pH Check_pH->Neutralize No Dispose Drain Disposal with Copious Water Check_pH->Dispose Yes End End

Sources

Navigating the Nuances of Safety: A Guide to Personal Protective Equipment for Handling DL-Ppmp

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the pursuit of discovery is paramount. Yet, the foundation of groundbreaking work lies in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of DL-Ppmp (DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol), a key inhibitor of glucosylceramide synthase. As your partner in laboratory excellence, we delve beyond mere product provision to empower you with the knowledge to navigate your research with confidence and security.

The safe handling of any chemical reagent is a cornerstone of rigorous scientific practice. In the case of this compound, a review of available safety data presents a nuanced picture. While some suppliers classify the compound as non-hazardous, others recommend specific personal protective equipment (PPE), including respiratory protection. This discrepancy underscores a critical principle of laboratory safety: when information is conflicting, always adopt a conservative approach. This guide is structured to provide a comprehensive framework for PPE selection, use, and disposal, ensuring both your safety and the integrity of your research.

Understanding the Hazard Landscape

This compound, a white to off-white powder, functions as a competitive inhibitor of glucosylceramide synthase, a vital enzyme in sphingolipid metabolism. While one Safety Data Sheet (SDS) from Santa Cruz Biotechnology states that the chemical is not considered hazardous, another supplier, Sigma-Aldrich, recommends the use of eyeshields, gloves, and a type N95 respirator.[1][2] The potential for powdered compounds to become airborne and be inhaled is a key consideration. Furthermore, the hazardous combustion products of this compound include hydrogen sulfide, carbon oxides, and nitrogen oxides, highlighting the need for caution, particularly in the event of a fire.[1]

Given this landscape, a comprehensive PPE strategy is not merely a recommendation but a necessity for responsible laboratory practice.

Core Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended PPE for handling this compound, grounded in a cautious interpretation of available safety information.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solvents used to dissolve this compound and from airborne powder particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Given the lack of specific glove permeation data, it is prudent to change gloves immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended due to the powdered nature of the compound and the potential for inhalation, as suggested by some supplier information.[2] This is especially critical when handling larger quantities or when there is a potential for dust generation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from accidental spills or contamination.

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct application and removal. The following step-by-step protocols are designed to minimize the risk of contamination.

Donning PPE Workflow

Donning_PPE Start Start: Clean Hands LabCoat 1. Don Laboratory Coat Start->LabCoat Respirator 2. Fit Respirator LabCoat->Respirator Goggles 3. Put on Safety Goggles Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves End Ready for Handling Gloves->End

Caption: Sequential process for correctly donning PPE before handling this compound.

Doffing PPE Workflow

Doffing_PPE Start Start: In Designated Area Gloves 1. Remove Gloves Start->Gloves Goggles 2. Remove Goggles Gloves->Goggles LabCoat 3. Remove Laboratory Coat Goggles->LabCoat Respirator 4. Remove Respirator LabCoat->Respirator End Wash Hands Thoroughly Respirator->End

Caption: Step-by-step procedure for the safe removal of contaminated PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the handling and disposal of the chemical and any contaminated materials.

Spill Management

In the event of a spill of powdered this compound:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.

  • Contain the Spill: Gently cover the spill with a damp paper towel to avoid generating dust.

  • Clean-up: Carefully wipe up the contained spill, working from the outside in.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: All contaminated materials, including paper towels and gloves, should be placed in a sealed bag and disposed of as chemical waste.

Waste Disposal

All materials contaminated with this compound, including empty containers, used gloves, and other disposable labware, should be treated as chemical waste.

  • Solid Waste: Collect in a designated, sealed container clearly labeled as "this compound Waste."

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a designated, sealed waste container labeled with the full chemical name and the solvent used.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of chemical waste.

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical reagents like this compound is not merely a procedural formality but a fundamental aspect of scientific integrity and personal accountability. By adopting a conservative and informed approach to personal protective equipment, researchers can mitigate risks and create a secure environment for innovation. We are committed to being your trusted partner in this endeavor, providing not just the tools for discovery, but also the knowledge to use them safely and effectively.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.